Technical Documentation Center

Methyl 2-[(2-chloropropanoyl)amino]benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-[(2-chloropropanoyl)amino]benzoate
  • CAS: 72544-42-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Dynamics and Synthetic Utility of Methyl 2-[(2-chloropropanoyl)amino]benzoate

Executive Summary Methyl 2-[(2-chloropropanoyl)amino]benzoate (CAS Registry Number implied via substructure search as an intermediate) represents a critical "pivot" scaffold in heterocyclic synthesis. Structurally, it co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-[(2-chloropropanoyl)amino]benzoate (CAS Registry Number implied via substructure search as an intermediate) represents a critical "pivot" scaffold in heterocyclic synthesis. Structurally, it combines an anthranilate core with a reactive


-haloacyl moiety. This unique architecture serves as a bifunctional electrophile, enabling rapid access to quinazolin-4(3H)-ones , a privileged pharmacophore in oncology (EGFR inhibitors) and antimicrobial research.

This guide moves beyond basic characterization to explore the molecule's role as a divergent intermediate. We analyze its conformational locking via intramolecular hydrogen bonding, provide a self-validating synthesis protocol, and detail its cyclization mechanics.

Structural Anatomy & Stereochemistry

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: Methyl 2-(2-chloropropanamido)benzoate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 241.67 g/mol

  • Key Functional Groups:

    • Methyl Ester: Susceptible to nucleophilic attack (aminolysis/hydrolysis).[1]

    • Amide Linkage: Deactivates the aniline nitrogen but directs ortho-lithiation or further functionalization.

    • 
      -Chloroalkyl:  A secondary electrophilic site allowing 
      
      
      
      displacement or elimination.
Conformational Locking

In solution and solid-state,


-acylated anthranilates typically adopt a planar conformation stabilized by a strong intramolecular hydrogen bond  between the amide proton (

) and the ester carbonyl oxygen (

). This "pseudo-six-membered ring" locks the molecule, pre-organizing it for subsequent cyclization reactions—a phenomenon known as the rotameric effect , which lowers the entropic penalty for ring closure.
Stereochemistry

The 2-chloropropanoyl group introduces a chiral center at the


-carbon.
  • Synthesis Implication: Standard acylation using racemic 2-chloropropionyl chloride yields a racemate (

    
     mixture).
    
  • Bioactivity Implication: If used to synthesize bioactive quinazolinones, the stereocenter is often retained (unless elimination occurs). Enantioselective synthesis requires starting with chiral (

    
    )-(-)- or (
    
    
    
    )-(+)-2-chloropropionyl chloride.

Synthetic Protocol: The Acylation Workflow

The synthesis of Methyl 2-[(2-chloropropanoyl)amino]benzoate is a classic Schotten-Baumann acylation. However, controlling the exotherm and preventing bis-acylation requires specific handling.

Reagents & Materials
  • Substrate: Methyl anthranilate (1.0 equiv).

  • Reagent: 2-Chloropropionyl chloride (1.1 equiv).

  • Base: Triethylamine (

    
    ) or Pyridine (1.2 equiv) to scavenge HCl.
    
  • Solvent: Dichloromethane (DCM) (Anhydrous).[1]

Step-by-Step Methodology
  • Preparation: Dissolve methyl anthranilate (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under

    
     atmosphere. Add 
    
    
    
    (12 mmol) and cool to 0°C.
  • Addition: Add 2-chloropropionyl chloride (11 mmol) dropwise over 20 minutes. Note: Rapid addition causes localized heating and may lead to ester cleavage or polymerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

  • Monitoring: Check TLC (Hexane:EtOAc 4:1). The fluorescent blue spot of methyl anthranilate (

    
    ) should disappear, replaced by a lower 
    
    
    
    dark spot (amide).
  • Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (removes unreacted amine/base).

    • Wash with Sat.

      
       (removes acid byproducts).
      
    • Wash with Brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Hexane or column chromatography.

Visualization of Synthesis Logic

SynthesisWorkflow Start Methyl Anthranilate (Nucleophile) Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent 2-Chloropropionyl Chloride (Electrophile) Reagent->Intermediate Product Methyl 2-[(2-chloropropanoyl)amino]benzoate (Target) Intermediate->Product Elimination of Cl- Base Base (Et3N) (HCl Scavenger) Base->Product Prevents HCl Protonation of Amine

Figure 1: Reaction workflow for the acylation of methyl anthranilate. The base is critical to drive the equilibrium by neutralizing the HCl byproduct.

Reactivity Profile: The "Pivot" to Heterocycles

The primary value of this molecule lies in its ability to cyclize. It is a "masked" quinazolinone.

The Quinazolinone Cyclization

Reaction with hydrazine hydrate or primary amines leads to quinazolin-4(3H)-ones . This is a cascade reaction involving:

  • Aminolysis: The external amine attacks the ester, forming an amide intermediate.

  • Condensation: The amide nitrogen attacks the ketone of the acyl group (less common) OR the aniline nitrogen attacks the new amide carbonyl (Niementowski-type variation).

  • Result: 2-(1-chloroethyl)-quinazolin-4(3H)-one.

Nucleophilic Substitution ( )

The


-chloro position remains reactive. It can be substituted with secondary amines (e.g., morpholine, piperazine) before cyclization to create complex side chains found in drugs like Afatinib  (though Afatinib uses a crotonyl linker, the logic is homologous).
Mechanistic Pathway Diagram

CyclizationMechanism Precursor Methyl 2-[(2-chloropropanoyl)amino]benzoate Inter_A Intermediate A: Hydrazide Formation Precursor->Inter_A Ester Aminolysis Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Inter_A Cyclization Intramolecular Condensation Inter_A->Cyclization - H2O Final 3-Amino-2-(1-chloroethyl) quinazolin-4(3H)-one Cyclization->Final Ring Closure Substitution Nucleophilic Substitution (Optional) Final->Substitution Reaction at C-Cl bond

Figure 2: The "Pivot" Mechanism. The ester group directs the incoming nucleophile (hydrazine), initiating a cascade that builds the quinazolinone core while preserving the alkyl chloride for late-stage diversification.

Analytical Characterization

To validate the structure, researchers should look for these specific spectroscopic signatures.

TechniqueFeatureExpected Signal / Observation
IR Spectroscopy Amide I (

)
1660–1690 cm⁻¹ (Distinct from ester)
Ester (

)
1720–1735 cm⁻¹ (High frequency)

Stretch
3200–3300 cm⁻¹ (Broad, H-bonded)
¹H NMR (CDCl₃) Amide Proton

11.0–12.0 ppm (Singlet, deshielded by H-bond)
Methyl Ester

3.9 ppm (Singlet, 3H)

-CH (Methine)

4.5–4.7 ppm (Quartet, coupled to methyl)
Side-chain Methyl

1.7–1.9 ppm (Doublet, 3H)
Mass Spectrometry Molecular Ionm/z 241 / 243 (3:1 ratio due to ³⁵Cl/³⁷Cl isotopes)

Safety & Handling

Hazard Classification:

  • Alkylating Agent: The

    
    -chloroamide moiety is a potential alkylating agent. It may react with biological nucleophiles (DNA/Proteins).
    
  • Skin/Eye Irritant: Standard for halo-organic esters.

Protocol:

  • Handle only in a fume hood.

  • Quench excess acyl chloride with methanol before disposal.

  • Decontamination: Treat spills with dilute ammonia or NaOH to hydrolyze the reactive chloride.

References

  • Quinazolinone Synthesis via

    
    -Haloamides: 
    
    • Yu, X., et al. (2018).[2][3] "Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles." The Journal of Organic Chemistry.

  • Structural Analysis of Anthranilate Derivatives

    • Carneiro, et al. (2021).[4] "Synthesis and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate." IUCrData.

  • Reactivity of Methyl Anthranilate

    • Wikipedia Contributors. "Methyl anthranilate."[5][6][7][8] Wikipedia, The Free Encyclopedia.

  • General Synthesis of Quinazolinones (Review)

Sources

Exploratory

Properties of methyl 2-(2-chloropropanamido)benzoate intermediate

The following technical guide details the properties, synthesis, and applications of Methyl 2-(2-chloropropanamido)benzoate , a critical intermediate in the development of quinazolinone-based pharmacophores. Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of Methyl 2-(2-chloropropanamido)benzoate , a critical intermediate in the development of quinazolinone-based pharmacophores.

Executive Summary & Core Utility

Methyl 2-(2-chloropropanamido)benzoate (also referred to as Methyl N-(2-chloropropionyl)anthranilate) is a bifunctional electrophilic intermediate.[1] It combines an anthranilate core (providing the aromatic scaffold for bicyclic heterocycles) with a 2-chloropropanamido side chain (providing a reactive


-halo center and a carbonyl group).

Its primary utility lies in its ability to undergo cyclocondensation reactions to form quinazolin-4(3H)-ones , a privileged scaffold in medicinal chemistry found in anticonvulsants, anti-inflammatory agents, and kinase inhibitors.[1] The presence of the chiral


-chloroethyl group allows for further diversification via nucleophilic substitution, making it a "linchpin" molecule for library generation.

Physicochemical Properties

The following data characterizes the intermediate in its isolated form.

PropertyValue / Description
IUPAC Name Methyl 2-(2-chloropropanamido)benzoate
Molecular Formula

Molecular Weight 241.67 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, THF, Methanol; Insoluble in Water
Reactive Moieties Methyl ester (Electrophile), Amide (Nucleophile/Electrophile), Alkyl Chloride (

active)
Stability Stable under anhydrous conditions; susceptible to hydrolysis (ester/amide) in strong acid/base

Synthesis Protocol

This protocol describes the anhydrous acylation of methyl anthranilate. This method is preferred over Schotten-Baumann conditions to prevent premature hydrolysis of the sensitive


-chloroacyl chloride.
Reagents
  • Substrate: Methyl anthranilate (1.0 equiv)

  • Acylating Agent: 2-Chloropropanoyl chloride (1.1 equiv)[1]

  • Base: Triethylamine (TEA) or Pyridine (1.2 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried 3-neck round-bottom flask with Methyl anthranilate (10 mmol) and anhydrous DCM (50 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Triethylamine (12 mmol) via syringe. Cool the mixture to 0°C using an ice bath.

  • Acylation: Dropwise add 2-Chloropropanoyl chloride (11 mmol) dissolved in DCM (10 mL) over 30 minutes. Critical: Maintain temperature < 5°C to minimize di-acylation or polymerization.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3). The amine starting material (

    
    ) should disappear, yielding a less polar product (
    
    
    
    ).
  • Work-up:

    • Quench with water (50 mL).

    • Separate the organic layer and wash sequentially with 1M HCl (to remove excess TEA), sat.

      
      , and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the title compound as white crystals.

Reactivity & Applications

The core value of this intermediate is its transformation into 2-(1-chloroethyl)quinazolin-4(3H)-one derivatives.[1]

Mechanism: The "Double-Electrophile" Cascade

The synthesis of the quinazolinone ring involves a cascade reaction with a primary amine (or ammonia).

  • Amidation: The external amine attacks the methyl ester, forming a diamide intermediate.

  • Cyclization: The amide nitrogen (from the anthranilate) attacks the amide carbonyl (dehydration) OR the new amide nitrogen attacks the ketone.

  • Result: Formation of the thermodynamically stable quinazolinone core.

Note: The


-chloro group often survives this cyclization, allowing for a subsequent step where it can be displaced by a second nucleophile (e.g., a secondary amine) to create complex 2-substituted derivatives.[1]
Visualization: Synthesis & Cyclization Pathway

G Start Methyl Anthranilate (Nucleophile) Inter Methyl 2-(2-chloropropanamido) benzoate (Target Intermediate) Start->Inter Acylation (DCM, TEA, 0°C) Reagent 2-Chloropropanoyl Chloride Reagent->Inter Cyclic 2-(1-chloroethyl) quinazolin-4(3H)-one Inter->Cyclic Cyclization (NH3 or R-NH2, Dehydration) Final 2-(1-aminoethyl) quinazolin-4(3H)-one (Bioactive Core) Cyclic->Final Nucleophilic Sub. (HNR2, Heat)

Figure 1: Synthetic pathway from Methyl Anthranilate to Quinazolinone scaffolds via the title intermediate.[1]

Safety & Handling

  • Hazard Classification: This compound is an

    
    -halo amide. It should be treated as a potential skin sensitizer  and lachrymator  (tear-inducing agent) due to the alkyl chloride moiety.
    
  • Storage: Store at 2–8°C under inert gas. Moisture sensitive (hydrolysis of ester).

  • Disposal: Incineration in a chemical waste facility equipped with scrubbers for HCl/NOx.

References

  • Preparation of Methyl Anthranilate. PrepChem.com. Retrieved from [Link]

  • Synthesis of 4(3H)-quinazolinones from methyl anthranilate. ResearchGate. Retrieved from [Link]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. National Institutes of Health (PMC). Retrieved from [Link]

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. MDPI Molecules. Retrieved from [Link]

  • Methyl 2-(2-chloropropionylamino)benzoate Properties. PubChem/ChemicalBook Data Aggregation. (Inferred from homologous series data in J. Med. Chem. citations within search results).[2][3][4]

Sources

Foundational

Advanced Synthesis of Quinazolinones: Methyl Anthranilate Pathways

Topic: Methyl Anthranilate Derivatives for Quinazolinone Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals Strategic Overview: The Methyl Anthra...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Methyl Anthranilate Derivatives for Quinazolinone Synthesis Content Type: Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Strategic Overview: The Methyl Anthranilate Advantage

The quinazolin-4(3H)-one scaffold is a pharmacophore of immense significance, serving as the structural core for diverse bioactive agents ranging from sedative-hypnotics (e.g., Methaqualone) to modern kinase inhibitors (e.g., Idelalisib analogs). While isatoic anhydride is a common precursor, Methyl Anthranilate (MA) and its derivatives offer distinct advantages in industrial scalability and library synthesis:

  • Atom Economy: Unlike isatoic anhydrides which release CO₂ as a byproduct, MA derivatives can be utilized in condensation reactions where the leaving group is a small alcohol (methanol), often recoverable.

  • Stability: MA is significantly more stable to moisture and storage than isatoic anhydrides or anthraniloyl chlorides, reducing degradation during long-term storage or automated handling in high-throughput screening (HTS) campaigns.

  • Diversity: The ester moiety allows for direct nucleophilic attack by diverse amines, facilitating the rapid generation of 2,3-disubstituted libraries without the need for aggressive activating agents.

This guide details the mechanistic pathways, optimized protocols, and experimental logic for leveraging methyl anthranilate in the synthesis of high-value quinazolinone targets.

Mechanistic Pathways

The Modified Niementowski Reaction

The classical Niementowski synthesis involves the condensation of anthranilic acid with amides at high temperatures (180–200 °C). Using methyl anthranilate lowers the activation energy barrier when coupled with Lewis acids or microwave irradiation.

Mechanism:

  • Nucleophilic Attack: The amine of the reaction partner (e.g., an amide or nitrile) attacks the ester carbonyl of MA.

  • Cyclization: Intramolecular condensation occurs between the newly formed amide nitrogen and the ortho-nitrogen.

  • Dehydration/Elimination: Loss of methanol and/or water drives the aromatization to the quinazolinone core.

Iodine-Catalyzed Oxidative Cyclization

A modern, metal-free approach utilizes molecular iodine to catalyze the condensation of MA (or its amide derivative) with aldehydes or alcohols. This route is preferred for synthesizing 2-aryl-quinazolin-4(3H)-ones under mild conditions.

Key Insight: Iodine acts as a mild Lewis acid to activate the carbonyl and as an oxidant to dehydrogenate the intermediate aminal to the final aromatic system.

Visualization of Reaction Logic

Quinazolinone_Mechanism MA Methyl Anthranilate (Precursor) Inter1 Schiff Base / Amide Intermediate MA->Inter1 Condensation (-H2O/MeOH) Inter2 Dihydroquinazolinone (Cyclized) Inter1->Inter2 Intramolecular Cyclization Product Quinazolin-4(3H)-one (Aromatic Core) Inter2->Product Oxidative Dehydrogenation R_Aldehyde Aldehyde/Amine R_Aldehyde->Inter1 R_Oxidant Oxidant (I2/DMSO) R_Oxidant->Product Promotes

Figure 1: Mechanistic flow from Methyl Anthranilate to Quinazolinone via oxidative cyclization.

Experimental Protocols

Protocol A: Iodine-Catalyzed Oxidative Synthesis (Metal-Free)

Application: Synthesis of 2-aryl-quinazolin-4(3H)-ones.[1][2] Why this works: The DMSO/I₂ system avoids toxic transition metals and operates at moderate temperatures, preserving sensitive functional groups.

Reagents:

  • Methyl Anthranilate (1.0 mmol)

  • Aromatic Aldehyde (1.1 mmol)

  • Ammonium Acetate (1.2 mmol, nitrogen source)

  • Molecular Iodine (10 mol%)

  • Solvent: DMSO (acts as solvent and co-oxidant)

Step-by-Step Procedure:

  • Charge: In a 10 mL round-bottom flask, combine Methyl Anthranilate (151 mg, 1.0 mmol), the target benzaldehyde (1.1 mmol), and Ammonium Acetate (92 mg, 1.2 mmol).

  • Catalyst Addition: Add Molecular Iodine (25 mg, 0.1 mmol) to the mixture.

  • Solvation: Add DMSO (3 mL) and stir to ensure homogeneity.

  • Reaction: Heat the mixture to 80–100 °C in an oil bath. Monitor via TLC (Ethyl Acetate:Hexane 3:7).

    • Checkpoint: The reaction typically reaches completion in 4–6 hours. The disappearance of the aldehyde spot indicates progress.

  • Quench: Cool to room temperature. Pour the reaction mixture into crushed ice (20 g) containing 5% sodium thiosulfate (to quench unreacted iodine).

  • Workup: Extract the precipitate with Ethyl Acetate (3 x 10 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography if necessary.

Protocol B: Microwave-Assisted One-Pot Synthesis

Application: High-throughput library generation of 2,3-disubstituted quinazolinones. Why this works: Microwave irradiation accelerates the condensation and cyclization steps, often eliminating the need for solvent purification or prolonged reflux.

Reagents:

  • Methyl Anthranilate (1.0 mmol)

  • Orthoester (e.g., Triethyl Orthoformate) (1.5 mmol)

  • Primary Amine (1.1 mmol)

  • Catalyst: Glacial Acetic Acid (catalytic drops) or acidic alumina support.

Step-by-Step Procedure:

  • Mix: In a microwave-safe vial (10 mL), mix Methyl Anthranilate (1.0 mmol), Triethyl Orthoformate (1.5 mmol), and the primary amine (1.1 mmol).

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Irradiation: Seal the vial and irradiate at 140 °C (Power: 150 W) for 10–15 minutes.

    • Note: Use a dynamic power mode to prevent pressure spikes.

  • Cool & Filter: Allow the vial to cool to 50 °C. Add cold ethanol (2 mL) to the reaction vessel.

  • Isolation: The product often precipitates upon cooling. Filter the solid and wash with cold diethyl ether.

  • Validation: Verify purity via LC-MS. This method typically yields >85% purity without chromatography.

Data & Optimization: Comparative Analysis

The choice of method depends heavily on the substitution pattern required at the C-2 and N-3 positions.

ParameterClassical Thermal (Niementowski)Iodine-Catalyzed (Protocol A)Microwave-Assisted (Protocol B)
Reaction Time 12–24 Hours4–6 Hours10–20 Minutes
Temperature >150 °C80–100 °C140 °C (Rapid)
Yield (Avg) 40–60%75–92%85–95%
Atom Economy Low (Side reactions common)High (Oxidative efficiency)High (One-pot)
Substrate Scope Limited (Steric hindrance issues)Broad (Tolerates halides, ethers)Broad (Aliphatic & Aromatic amines)

Case Study: Drug Development Applications

Methaqualone & Analogs

While Methaqualone is a controlled substance, its synthesis remains the textbook example of the N-acetyl methyl anthranilate pathway.

  • Route: Methyl anthranilate is first acetylated with acetic anhydride to form Methyl N-acetylanthranilate .

  • Condensation: This intermediate is condensed with o-toluidine using PCl₃ or POCl₃ as a dehydrating agent.

  • Relevance: This "two-step" logic is applied in modern medicinal chemistry to synthesize 2-methyl-3-arylquinazolinones, a scaffold investigated for anticonvulsant activity.

Kinase Inhibitor Scaffolds (e.g., Idelalisib Analogs)

Modern PI3Kδ inhibitors often feature a quinazolinone core.

  • Strategy: The iodine-catalyzed oxidative cyclization (Protocol A) allows for the introduction of complex chiral amines at the N-3 position or aryl groups at C-2 without racemization, a critical requirement for synthesizing enantiopure kinase inhibitors.

Workflow for Library Synthesis

Below is a logical workflow for generating a quinazolinone library using Methyl Anthranilate.

Library_Workflow Start Methyl Anthranilate Scaffold Div1 Diversity Point 1: Electrophile (R2) Start->Div1 Add Orthoester/Aldehyde Div2 Diversity Point 2: Nucleophile (R3) Div1->Div2 Add Primary Amine Method Microwave Irradiation (140°C, 15 min) Div2->Method One-Pot Cyclization QC LC-MS Validation (>90% Purity) Method->QC Precipitation/Wash Library Final Quinazolinone Library QC->Library Plate for Screening

Figure 2: High-throughput workflow for generating 2,3-disubstituted quinazolinone libraries.

References

  • Iodine-Catalyzed Synthesis: Mohammed, S., Vishwakarma, R. A., & Bharate, S. B. (2015).[2] Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones and Pyrazolo[4,3-d]pyrimidin-7(6H)-ones via Amination of sp3 C-H Bond.[1][2] The Journal of Organic Chemistry, 80(13), 6915–6921. Link

  • Microwave-Assisted Protocol: Li, Z., et al. (2008). Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones and 2-thioxoquinazolines. Journal of Combinatorial Chemistry, 10(3), 484-486. Link

  • One-Pot Multi-Component: Senol, I. M., et al. (2020). One-pot synthesis of quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones utilizing N-(2-aminobenzoyl)benzotriazoles. Turkish Journal of Chemistry, 44(3). Link

  • Review of Synthetic Strategies: He, L., et al. (2014). Recent Advances in the Synthesis of Quinazolinones. RSC Advances. Link

  • Methaqualone Synthesis Context: United Nations Office on Drugs and Crime (UNODC). (2010).[3][4] Recommended Methods for the Identification and Analysis of Methaqualone/Mecloqualone. Link

Sources

Exploratory

Methyl 2-[(2-chloropropanoyl)amino]benzoate molecular weight and formula

An In-depth Technical Guide to Methyl 2-[(2-chloropropanoyl)amino]benzoate This technical guide provides a comprehensive overview of Methyl 2-[(2-chloropropanoyl)amino]benzoate, a compound of interest for researchers and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to Methyl 2-[(2-chloropropanoyl)amino]benzoate

This technical guide provides a comprehensive overview of Methyl 2-[(2-chloropropanoyl)amino]benzoate, a compound of interest for researchers and professionals in drug development and chemical synthesis. Due to its specific substitution pattern, this molecule serves as a potential intermediate for the synthesis of various heterocyclic systems and pharmacologically active agents. This document details its molecular characteristics, a proposed synthetic route, and recommended analytical and safety protocols.

Core Molecular Attributes

Methyl 2-[(2-chloropropanoyl)amino]benzoate is a derivative of methyl anthranilate, featuring an N-acylation with a 2-chloropropanoyl group. The precise molecular characteristics are fundamental for its application in quantitative and synthetic studies.

Molecular Formula and Weight

The chemical structure of Methyl 2-[(2-chloropropanoyl)amino]benzoate allows for a definitive calculation of its molecular formula and weight, which are essential for stoichiometric calculations in synthesis and for mass spectrometry analysis.

PropertyValue
Molecular FormulaC₁₀H₁₂ClNO₃
Molecular Weight229.66 g/mol
IUPAC Namemethyl 2-[(2-chloropropanoyl)amino]benzoate

Note: The molecular weight is calculated from the elemental atomic weights.

Synthetic Protocol: A Proposed Pathway

While not a commonly cataloged commercial chemical, Methyl 2-[(2-chloropropanoyl)amino]benzoate can be readily synthesized in a laboratory setting. The most direct and efficient method is the N-acylation of methyl 2-aminobenzoate with 2-chloropropanoyl chloride.

Causality of Experimental Choices

The selection of reagents and conditions is predicated on achieving a high-yield, clean reaction. Methyl 2-aminobenzoate (also known as methyl anthranilate) serves as a readily available and cost-effective starting material.[1] 2-Chloropropanoyl chloride is a suitable acylating agent due to the high reactivity of the acyl chloride functional group. A non-nucleophilic base, such as triethylamine or pyridine, is incorporated to neutralize the hydrochloric acid byproduct, thereby preventing the protonation of the starting amine and driving the reaction to completion. The choice of an aprotic solvent like dichloromethane or tetrahydrofuran is critical to prevent side reactions with the acyl chloride.

Experimental Workflow

The following protocol outlines a robust method for the synthesis of Methyl 2-[(2-chloropropanoyl)amino]benzoate.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_prep 1. Reaction Setup cluster_reaction 2. Acylation cluster_workup 3. Work-up cluster_purification 4. Purification start Dissolve Methyl 2-aminobenzoate and Triethylamine in Dichloromethane reaction Add 2-Chloropropanoyl Chloride dropwise at 0°C start->reaction Cool wash Wash with aq. HCl, aq. NaHCO₃, and brine reaction->wash Quench dry Dry over Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate chromatography Purify by Column Chromatography evaporate->chromatography end Obtain Pure Product chromatography->end

Caption: Proposed synthetic workflow for Methyl 2-[(2-chloropropanoyl)amino]benzoate.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 2-aminobenzoate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Acylation: Cool the solution to 0°C using an ice bath. To this stirred solution, add 2-chloropropanoyl chloride (1.1 equivalents) dropwise via a syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-[(2-chloropropanoyl)amino]benzoate.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Analytical MethodExpected Observations
¹H NMR Resonances corresponding to the aromatic protons of the benzoate ring, the methoxy protons of the ester, the methine and methyl protons of the 2-chloropropanoyl group, and a singlet for the amide proton.
¹³C NMR Signals for the carbonyl carbons of the ester and amide, aromatic carbons, the methoxy carbon, and the carbons of the 2-chloropropanoyl group.
Mass Spectrometry (MS) The molecular ion peak (M⁺) corresponding to the calculated molecular weight (229.66 g/mol ). The isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) should be observable.
High-Performance Liquid Chromatography (HPLC) A single major peak under optimized conditions (e.g., C18 column, acetonitrile/water mobile phase) indicating the purity of the compound. HPLC is a valuable tool for quantitative analysis.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) Provides information on both the retention time and the mass spectrum of the compound, confirming its identity and purity. This technique is highly sensitive and suitable for precise quantification.[2]

Safety and Handling

While specific toxicological data for Methyl 2-[(2-chloropropanoyl)amino]benzoate is not available, a cautious approach to handling is warranted based on the known hazards of its precursors.

  • Methyl 2-aminobenzoate: Can cause eye irritation.

  • 2-Chloropropanoyl chloride (and related compounds like Methyl 2-chloropropionate): These are flammable liquids and vapors, cause skin and serious eye irritation, and may cause respiratory irritation.[3][4][5]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

This technical guide provides essential information on Methyl 2-[(2-chloropropanoyl)amino]benzoate, a valuable intermediate for synthetic chemistry. By following the proposed synthetic and analytical protocols, researchers can confidently prepare and characterize this compound for its intended applications. The provided safety guidelines, derived from related chemical entities, will help ensure safe handling and use in a laboratory setting.

References

  • ChemicalBook. (2026, January 13). Methyl 2-chloropropionate | 17639-93-9.
  • ChemicalBook. (2026, February 3). Methyl 2-(methylamino)benzoate | 85-91-6.
  • Pure Synth. (n.d.). Methyl 2-Amino-3-Chlorobenzoate 98.0%(GC).
  • Merck Millipore. (n.d.). Methyl 2-chloropropionate CAS 17639-93-9 | 820331.
  • Sigma-Aldrich. (n.d.). Methyl 2-aminobenzoate ReagentPlus®, ≥99% 134-20-3.
  • Sigma-Aldrich. (n.d.). (+)-Methyl (R)-2-chloropropionate 98% 77287-29-7.
  • Sigma-Aldrich. (n.d.). Methyl 2-amino-5-chlorobenzoate 95% 5202-89-1.
  • MilliporeSigma. (n.d.). methyl 2-(2-aminopropan-2-yl)benzoate | 1314750-69-0.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 2-Aminobenzoate | 134-20-3. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd.
  • Patsnap. (2013, July 10). Preparation method of 2-amino-3-chlorobenzoic methyl ester - Eureka.
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of Methyl 2-amino-5-isopropylbenzoate.

Sources

Foundational

Safety data sheet (SDS) for methyl 2-(2-chloropropanamido)benzoate

An In-depth Technical Guide to the Safety and Handling of Methyl 2-(2-chloropropanamido)benzoate Abstract This document provides a comprehensive safety and handling guide for methyl 2-(2-chloropropanamido)benzoate, a com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safety and Handling of Methyl 2-(2-chloropropanamido)benzoate

Abstract

This document provides a comprehensive safety and handling guide for methyl 2-(2-chloropropanamido)benzoate, a compound of interest in contemporary research and drug development. In the absence of a specific, published Safety Data Sheet (SDS) for this exact molecule, this guide has been synthesized by expert analysis of its constituent chemical moieties: a methyl benzoate core and an N-acylated 2-chloropropanamide side chain. The safety protocols and data herein are derived from authoritative sources on structurally analogous compounds, including methyl benzoate, methyl 2-chloropropionate, and general principles for handling chlorinated aromatic amides. This guide is intended for researchers, scientists, and drug development professionals and emphasizes a proactive, causality-driven approach to safety.

Chemical Identity and Inferred Properties

Methyl 2-(2-chloropropanamido)benzoate is an organic compound whose structure suggests specific physical and chemical characteristics that inform its safe handling. While experimental data for this specific molecule is not publicly available, its properties can be reasonably inferred from its constituent parts.

  • Molecular Structure: The molecule consists of a methyl anthranilate core acylated on the nitrogen atom with a 2-chloropropanoyl group. This structure combines the features of an aromatic ester and a chlorinated amide.

  • CAS Number: A specific CAS number for methyl 2-(2-chloropropanamido)benzoate is not readily found in public databases, which is common for novel research chemicals. It is imperative for any user to assign an internal tracking number for inventory and safety management. Synonyms could include Methyl N-(2-chloropropanoyl)anthranilate.

Table 1: Inferred Physical and Chemical Properties
PropertyInferred Value/ObservationRationale & Comparative Data Source(s)
Appearance Colorless to light yellow liquid or solid.Based on related compounds like methyl benzoate (colorless liquid) and other aromatic amides.[1]
Molecular Formula C11H12ClNO3Derived from chemical structure.
Molecular Weight 241.67 g/mol Calculated from the molecular formula.
Boiling Point > 200 °CMethyl benzoate boils at ~199°C; the larger substituent would increase this. Methyl 2-chlorobenzoate boils at 230°C.[1][2]
Flash Point > 100 °CMethyl 2-chlorobenzoate has a flash point of 109°C.[3] Methyl benzoate's is ~80-83°C.[1] The compound is likely a combustible liquid.
Solubility Poorly soluble in water; miscible with organic solvents.Aromatic esters and chlorinated organic compounds typically exhibit this solubility profile.[1]
Stability Stable under normal laboratory conditions.Related esters and amides are generally stable.[4]

Hazard Identification and GHS Classification

A comprehensive hazard assessment is critical for ensuring personnel safety. The Globally Harmonized System (GHS) classification for methyl 2-(2-chloropropanamido)benzoate is not established. Therefore, a classification has been constructed based on the known hazards of its structural analogues.

  • Acute Oral Toxicity: The methyl benzoate component suggests the compound may be harmful if swallowed.[5][6]

  • Skin Corrosion/Irritation: The 2-chloropropionyl moiety, as seen in methyl 2-chloropropionate, is a known skin irritant.[4][7]

  • Serious Eye Damage/Irritation: This is a common hazard for chlorinated esters and amides, causing serious eye irritation.[4][7][8][9]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[7][8]

Table 2: Postulated GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[5][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[7]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation.[7]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[7]

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential. The causality behind these recommendations is to prevent exposure via all potential routes: inhalation, dermal contact, and ingestion.

Engineering Controls
  • Chemical Fume Hood: All manipulations of methyl 2-(2-chloropropanamido)benzoate, including weighing, transfers, and reactions, must be conducted within a certified chemical fume hood. This is the primary defense against inhalation of potentially harmful vapors or aerosols.[10]

  • Safety Shower and Eyewash Station: Unobstructed access to a safety shower and eyewash station is mandatory in any laboratory where this compound is handled.[11][12] Regular testing of this equipment is required.

Personal Protective Equipment (PPE)

The selection of PPE is based on a risk assessment of the procedures being performed.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. A full-face shield should be worn over safety glasses when there is a significant risk of splashes, such as during transfers of larger volumes or reactions under pressure.[10]

  • Skin Protection:

    • Gloves: Double-gloving with nitrile gloves is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[7] The breakthrough time for chlorinated solvents on standard nitrile gloves can be short; consult a glove compatibility chart for extended operations.

    • Lab Coat: A flame-resistant lab coat with full-length sleeves must be worn and kept buttoned.[10] For larger-scale work, a chemically resistant apron is advisable.

  • Respiratory Protection: If work must be performed outside of a fume hood (a situation that should be avoided), a risk assessment must be performed by a qualified safety professional to determine the appropriate respiratory protection, which may include an air-purifying respirator with organic vapor cartridges.[11]

Diagram 1: PPE Workflow for Handling Chlorinated Amides```dot

PPE_Workflow cluster_Donning Donning Sequence cluster_Doffing Doffing Sequence (Post-Work) D1 1. Lab Coat D2 2. Safety Glasses / Goggles D1->D2 D3 3. Face Shield (if splash risk) D2->D3 D4 4. Gloves (Double Layer) D3->D4 Work Perform Experiment in Fume Hood D4->Work F1 1. Outer Gloves F2 2. Face Shield F1->F2 F3 3. Lab Coat F2->F3 F4 4. Inner Gloves F3->F4 F5 5. Safety Glasses F4->F5 F6 6. Wash Hands Thoroughly F5->F6 End Exit Lab F6->End Start Enter Lab Start->D1 Work->F1

Caption: Decision-making workflow for chemical spill response.

Storage and Disposal

Proper storage and disposal are critical for preventing accidental exposure and environmental contamination.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area designated for chemical storage. [13]* Segregate from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [4]Reaction with these materials can be exothermic and produce hazardous products.

  • Store away from heat, sparks, and open flames.

Disposal

All waste containing methyl 2-(2-chloropropanamido)benzoate must be managed as hazardous waste.

  • Waste Categorization: This compound falls into the category of chlorinated/halogenated organic waste. [14][15]* Containers: Collect all waste (including contaminated gloves, absorbent materials, and empty containers) in a dedicated, properly labeled, and sealed hazardous waste container. [16]* Procedure: Never dispose of this chemical down the sink or in regular trash. [14]Follow all institutional, local, and national regulations for hazardous waste disposal. The preferred method of disposal for chlorinated organic residues is high-temperature incineration by a licensed waste disposal company. [17]

Toxicological and Stability Profile

Toxicological Information
  • Acute Effects: As established, the primary acute hazards are skin and eye irritation, respiratory tract irritation upon inhalation, and harm if swallowed. [4][5][7]* Chronic Effects: Data on the chronic toxicity, carcinogenicity, or mutagenicity of this specific compound are not available. However, some chlorinated organic compounds are known to be persistent and can have long-term health effects. [18]Therefore, it is prudent to minimize exposure to the lowest achievable levels.

  • Hazardous Decomposition: Upon combustion or exposure to extreme heat, chlorinated organic compounds can decompose to produce highly toxic and corrosive gases, including hydrogen chloride (HCl), carbon monoxide (CO), carbon dioxide (CO2), and potentially phosgene (COCl2). [4][19]

Reactivity and Stability
  • Stability: The compound is expected to be stable under recommended storage conditions. [4]* Incompatibilities: Avoid contact with:

    • Strong Oxidizing Agents: May cause a vigorous, exothermic reaction. [9] * Strong Bases and Acids: Can lead to hydrolysis of the ester and amide linkages, generating the parent amine, carboxylic acid, and alcohol. This reaction can be exothermic. [4][9]

References

  • CPAchem. Methyl benzoate Safety Data Sheet. [Link]

  • Leva, D. W. (1970). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development, 9(3), 477-479. [Link]

  • PubChem. Methyl 2-chloro-2-methylpropanoate GHS Classification. National Center for Biotechnology Information. [Link]

  • LookChem. Methyl benzoate Properties. [Link]

  • University of Wuppertal. Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • VCU. Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. [Link]

  • ATSDR. Medical Management Guidelines for Acute Chemical Exposure. Agency for Toxic Substances and Disease Registry. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • Pharmaffiliates. Methyl 2-(methylamino)benzoate. [Link]

  • University of Essex. Laboratory Waste Disposal Handbook. [Link]

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Virginia Department of Health. Unknown Chemical Exposure. [Link]

  • ATSDR. Unidentified Chemical Medical Management Guidelines. [Link]

  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals. [Link]

  • Alfa Aesar. Material Safety Data Sheet: Methyl benzoate. [Link]

  • CDC. Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. [Link]

  • EPA. Methyl 2-(2-methoxyacetamido)benzoate Properties. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Methyl benzoate. [Link]

  • Hekserij. Methyl benzoate Safety Data Sheet. [Link]

  • USC Nanofab Wiki. STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. [Link]

  • Euro Chlor. Guidance on Storage and Handling of Chlorinated Solvents (2012). [Link]

  • PubMed. Chlorination of amides: Kinetics and mechanisms. [Link]

Sources

Exploratory

Comparative Technical Analysis: 2-Chloropropionyl vs. 3-Chloropropionyl Anthranilate Derivatives

Executive Summary This technical guide analyzes the structural, synthetic, and functional divergences between 2-chloropropionyl and 3-chloropropionyl anthranilate derivatives. While both serve as critical intermediates i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the structural, synthetic, and functional divergences between 2-chloropropionyl and 3-chloropropionyl anthranilate derivatives. While both serve as critical intermediates in the synthesis of quinazolinones and benzoxazinones , their utility diverges significantly due to the position of the halogen atom relative to the carbonyl group.

  • 2-Chloropropionyl derivatives (α-halo) are primarily used to introduce chiral centers or sterically hindered electrophilic sites at the C-2 position of heterocycles.

  • 3-Chloropropionyl derivatives (β-halo) function as masked vinyl groups (Michael acceptors) or bifunctional linkers that enable the formation of fused tricyclic systems, such as pyrrolo[2,1-b]quinazolinones .

Section 1: Structural & Synthetic Divergence

The core difference lies in the alkyl chain geometry and the resulting cyclization potential. Both derivatives are synthesized via the acylation of anthranilic acid (or its esters) with the corresponding chloropropionyl chloride.

The Bifunctional Nature of the 3-Isomer

The 3-chloropropionyl moiety contains a leaving group at the


-position. This unique geometry allows for a secondary intramolecular cyclization that is sterically unfavorable for the 2-isomer.
  • Pathway: N-acylation

    
     Quinazolinone formation 
    
    
    
    Intramolecular N-alkylation.
  • Result: Formation of the tricyclic pyrrolo[2,1-b]quinazolin-9(1H)-one scaffold. The terminal chlorine is displaced by the N-3 nitrogen of the quinazoline ring, forming a stable 5-membered fused ring.

The Steric & Chiral Nature of the 2-Isomer

The 2-chloropropionyl moiety places the chlorine at the


-position. Cyclization to a 4-membered ring (azetidine-fused) is highly strained and kinetically disfavored. Consequently, the chlorine remains available for intermolecular nucleophilic substitution or elimination, often retaining its position on the side chain.
  • Pathway: N-acylation

    
     Benzoxazinone formation 
    
    
    
    Nucleophilic displacement.
  • Result: Formation of 2-(1-chloroethyl)-4H-3,1-benzoxazin-4-one . This intermediate is pivotal for synthesizing enantiopure drugs where the chirality at the

    
    -carbon must be preserved.
    
Reaction Pathway Diagram (DOT)

AnthranilatePathways cluster_3Cl 3-Chloropropionyl Pathway (Beta-Halo) cluster_2Cl 2-Chloropropionyl Pathway (Alpha-Halo) Anthranilic Anthranilic Acid Amide3 N-(3-chloropropionyl) anthranilic acid Anthranilic->Amide3 + 3-chloropropionyl chloride Amide2 N-(2-chloropropionyl) anthranilic acid Anthranilic->Amide2 + 2-chloropropionyl chloride Quinaz3 2-(2-chloroethyl) quinazolin-4(3H)-one Amide3->Quinaz3 NH3 / Heat Acryloyl N-acryloyl anthranilic acid (Michael Acceptor) Amide3->Acryloyl Elimination (Base) Pyrrolo Pyrrolo[2,1-b] quinazolin-9(1H)-one (Fused Tricycle) Quinaz3->Pyrrolo Intramolecular Alkylation (-HCl) Benzox2 2-(1-chloroethyl)-4H- 3,1-benzoxazin-4-one Amide2->Benzox2 Ac2O / Dehydration SubstProd 2-(1-aminoethyl) quinazolinones (Chiral Sidechain) Benzox2->SubstProd R-NH2 / Nucleophilic Subst.

Figure 1: Divergent synthetic pathways. The 3-chloro isomer facilitates fused ring formation, while the 2-chloro isomer directs side-chain functionalization.

Section 2: Physicochemical & Reactivity Profiles

The reactivity of these derivatives is governed by the proximity of the electron-withdrawing chlorine to the carbonyl group and the potential for elimination.

Feature2-Chloropropionyl Derivative3-Chloropropionyl Derivative
Halogen Position Alpha (

) to Carbonyl
Beta (

) to Carbonyl
Primary Reactivity

Substitution (Sterically Hindered)
Intramolecular Alkylation / Elimination
Elimination Potential Low (Requires strong base)High (Forms Acrylamide/Michael Acceptor)
Cyclization Product 2-(1-chloroethyl)-benzoxazinonePyrrolo[2,1-b]quinazolinone (Fused)
Chirality Yes (C-2 is chiral center)No (Achiral chain)
Warhead Potential LowHigh (Covalent Cysteine Targeting)
The "Masked Vinyl" Effect (3-Isomer)

The 3-chloropropionyl group is frequently used in medicinal chemistry as a masked acrylamide . Under physiological conditions or specific synthetic steps, HCl elimination occurs, generating an


-unsaturated amide. This is a classic "warhead" for covalent inhibitors (e.g., EGFR inhibitors) that target cysteine residues.
The Alpha-Halo Effect (2-Isomer)

The 2-chloropropionyl group is activated for nucleophilic attack but does not easily eliminate to a vinyl group due to the thermodynamic instability of the resulting ketene or strained intermediate compared to the conjugated acrylamide of the 3-isomer. It is ideal for fragment-based drug design where a specific stereoconfiguration at the linker is required.

Section 3: Experimental Protocols

Protocol A: Synthesis of Pyrrolo[2,1-b]quinazolin-9(1H)-one (via 3-Cl Isomer)

This protocol demonstrates the unique ability of the 3-chloropropionyl derivative to form fused tricyclic systems.

Reagents:

  • Anthranilic acid (1.0 eq)

  • 3-Chloropropionyl chloride (1.1 eq)

  • Acetic anhydride (

    
    )
    
  • Hydrazine hydrate or Ammonia source (for ring closure)

Step-by-Step Methodology:

  • Amide Formation: Dissolve anthranilic acid in dry benzene or DCM. Add 3-chloropropionyl chloride dropwise at 0-5°C. Stir at RT for 2 hours. Filter the precipitate to obtain N-(3-chloropropionyl)anthranilic acid .

  • Benzoxazinone Cyclization: Reflux the intermediate from Step 1 in acetic anhydride for 1 hour. Concentrate in vacuo to yield 2-(2-chloroethyl)-4H-3,1-benzoxazin-4-one .

  • Quinazolinone Formation: React the benzoxazinone with an ammonia source (e.g., ammonium acetate) in refluxing ethanol. This opens the oxazine ring and recloses it as a quinazoline.

  • Tricyclic Fusion (Critical Step): Continue refluxing or add a weak base (

    
    ). The N-3 nitrogen of the quinazolinone will attack the terminal carbon of the 2-chloroethyl chain.
    
  • Isolation: Pour into ice water. The pyrrolo[2,1-b]quinazolin-9(1H)-one precipitates as a solid.[1] Recrystallize from ethanol.

Validation Check:

  • NMR: Look for the disappearance of the triplet signals associated with the ethyl chain and the appearance of multiplet signals characteristic of the rigid pyrrolo ring.

Protocol B: Synthesis of 2-(1-Chloroethyl)-4H-3,1-benzoxazin-4-one (via 2-Cl Isomer)

This protocol isolates the reactive benzoxazinone intermediate used for further derivatization.

Reagents:

  • Anthranilic acid (1.0 eq)

  • 2-Chloropropionyl chloride (1.1 eq)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Acylation: Dissolve anthranilic acid in DCM containing

    
     (2.0 eq). Add 2-chloropropionyl chloride dropwise at 0°C.
    
  • Workup: Wash with dilute HCl to remove amine salts. Dry organic layer (

    
    ) and evaporate to obtain N-(2-chloropropionyl)anthranilic acid .
    
  • Dehydrative Cyclization: Dissolve the amide in acetic anhydride. Heat to 120°C for 30-60 minutes.

  • Isolation: Remove excess

    
     under reduced pressure. The residue is the 2-(1-chloroethyl)-benzoxazinone .
    
  • Storage: Store under inert atmosphere (

    
    ). This compound is moisture-sensitive and prone to hydrolysis back to the open amide.
    

References

  • Solvent-Free Synthesis of Benzoxazin-4-ones from N-Acyl Anthranilic Acid Derivatives. Source: Islamic Azad University. URL:[1][2][3][4][5][6][7][8][9][10][11][12]

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (Describes the 3-chloropropionyl pathway to pyrrolo-derivatives).
  • Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones.
  • Continuous Flow Production of 3-Chloropropionyl Chloride. (Reagent synthesis context).
  • Synthesis and biological activity of nitrogen heterocycles from anthranilic acid derivative.

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield N-Acylation of Methyl Anthranilate with 2-Chloropropionyl Chloride

Introduction & Strategic Relevance The N-acylation of ortho-aminobenzoates (anthranilates) is a fundamental transformation in medicinal chemistry and drug development. It serves as the primary gateway to diverse, biologi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

The N-acylation of ortho-aminobenzoates (anthranilates) is a fundamental transformation in medicinal chemistry and drug development. It serves as the primary gateway to diverse, biologically active heterocyclic scaffolds, most notably quinazolin-4(3H)-ones and 1,4-benzodiazepines[1]. The synthesis of methyl 2-(2-chloropropanamido)benzoate via the reaction of methyl anthranilate with 2-chloropropionyl chloride introduces a highly reactive α-chloroamide moiety. This bifunctional intermediate is highly valuable for subsequent nucleophilic substitutions, cross-coupling, or cyclization reactions in the synthesis of advanced pharmaceutical agents[2].

This application note provides a field-proven, self-validating protocol for this specific acylation, detailing the mechanistic causality behind each experimental choice to ensure high yields, purity, and reproducibility.

Mechanistic Rationale & Causality (E-E-A-T)

The reaction proceeds via a classic nucleophilic acyl substitution . The primary amine of methyl anthranilate acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of 2-chloropropionyl chloride to form a tetrahedral intermediate.

To ensure the scientific integrity of the synthesis, the following causal relationships dictate the experimental design:

  • Thermal Control of Electrophile Reactivity: Acyl chlorides are aggressively reactive. Dropwise addition at 0 °C is mandatory to control the exothermic formation of the tetrahedral intermediate and prevent over-acylation (the formation of imides) or thermal degradation[3].

  • Acid Scavenging Dynamics: The collapse of the intermediate releases hydrochloric acid (HCl). Without a base, this HCl would rapidly protonate the unreacted methyl anthranilate, forming an unreactive hydrochloride salt and capping the theoretical yield at 50%. Triethylamine (TEA) is employed as a non-nucleophilic organic base (pKa ~10.7) to scavenge HCl, driving the reaction to 100% conversion without hydrolyzing the ester group.

  • Solvent Selection: Anhydrous Dichloromethane (DCM) is selected for its aprotic nature (preventing acyl chloride hydrolysis), excellent solubilizing properties for both starting materials, and low boiling point, which facilitates rapid downstream evaporation.

Mechanism A Methyl Anthranilate (Nucleophile) C Tetrahedral Intermediate (Zwitterionic) A->C Nucleophilic Attack B 2-Chloropropionyl Chloride (Electrophile) B->C D HCl Elimination (TEA Scavenging) C->D Collapse E Methyl 2-(2-chloropropanamido)benzoate (Target Amide) D->E Deprotonation

Mechanistic pathway of the N-acylation of methyl anthranilate.

Quantitative Data & Optimization

The following tables summarize the validated stoichiometry and the logical framework for parameter optimization.

Table 1: Reagent Stoichiometry (10 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl Anthranilate 151.161.0 eq1.51 gLimiting Reagent / Nucleophile
2-Chloropropionyl Chloride 126.971.2 eq1.52 g (1.15 mL)Electrophile
Triethylamine (TEA) 101.191.5 eq1.52 g (2.10 mL)Acid Scavenger
Dichloromethane (DCM) 84.93N/A20.0 mLAprotic Solvent

Table 2: Reaction Optimization & Causality

ParameterOptimal ChoiceMechanistic Causality
Solvent Anhydrous DCMAprotic; prevents competitive hydrolysis of the acyl chloride.
Base Triethylamine (TEA)Strong enough to neutralize HCl; weak enough to avoid ester hydrolysis.
Temperature 0 °C to RTSuppresses di-acylation; minimizes thermal degradation of reagents.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . The precipitation of triethylamine hydrochloride (TEA·HCl) serves as an immediate visual indicator of reaction progress. Furthermore, the sequential aqueous work-up selectively eliminates specific impurities step-by-step, ensuring the crude product is highly pure.

Phase 1: Initiation & Thermal Control
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl anthranilate (1.51 g, 10.0 mmol) in anhydrous DCM (15 mL) under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (2.10 mL, 15.0 mmol) to the stirring solution in one portion.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

Phase 2: Electrophile Addition & Propagation
  • Addition: Dilute 2-chloropropionyl chloride (1.15 mL, 12.0 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel or syringe. Note: Maintain the internal temperature near 0 °C to prevent violent exotherms[4].

  • Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature (RT) and stir for 2 to 4 hours.

  • Visual Validation: Observe the formation of a dense white precipitate (TEA·HCl), confirming the successful elimination of HCl. Monitor reaction completion via TLC (Hexane:Ethyl Acetate, 3:1 v/v; UV visualization at 254 nm).

Phase 3: Quench & Isolation
  • Acid Wash (Amine Removal): Transfer the reaction mixture to a separatory funnel. Wash with 1M aqueous HCl (20 mL). Causality: This protonates and extracts any unreacted methyl anthranilate and excess TEA into the aqueous layer.

  • Base Wash (Acid Removal): Wash the organic layer with saturated aqueous NaHCO₃ (20 mL). Causality: This neutralizes and extracts any 2-chloropropanoic acid formed from the hydrolysis of excess acyl chloride.

  • Brine Wash & Drying: Wash with brine (20 mL) to remove residual water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo using a rotary evaporator.

  • Purification: The resulting crude methyl 2-(2-chloropropanamido)benzoate is typically obtained as a solid or thick oil of >95% purity. If necessary, it can be recrystallized from ethanol or purified via silica gel flash chromatography.

Workflow Step1 Step 1: Initiation Dissolve Methyl Anthranilate & TEA in anhydrous DCM Step2 Step 2: Thermal Control Cool reaction vessel to 0 °C (Ice Bath) Step1->Step2 Step3 Step 3: Addition Add 2-Chloropropionyl Chloride dropwise Step2->Step3 Step4 Step 4: Propagation Warm to RT and stir for 2-4 hours. Monitor via TLC Step3->Step4 Step5 Step 5: Work-up Wash with 1M HCl, sat. NaHCO3, and brine Step4->Step5 Step6 Step 6: Isolation Concentrate in vacuo and purify Step5->Step6

Step-by-step experimental workflow for the N-acylation protocol.

Safety & Handling Precautions

  • 2-Chloropropionyl Chloride: Highly corrosive, moisture-sensitive, and a potent lachrymator. It reacts violently with water to evolve HCl gas. Handle exclusively inside a certified chemical fume hood using appropriate PPE (heavy-duty nitrile gloves, safety goggles, and a lab coat)[4].

  • Methyl Anthranilate: While generally recognized as safe (often used as a flavoring agent), standard laboratory safety protocols should be maintained to avoid skin and eye irritation.

References

  • Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. MDPI. 1[1]

  • Development of newly synthesised quinazolinone-based CDK2 inhibitors with potent efficacy against melanoma. Taylor & Francis. 2[2]

  • Fire Protection Guide to Hazardous Materials. dekamuhendislik.com.tr. 4[4]

  • The Journal of Organic Chemistry 1957 Volume.22 No.1. dss.go.th. 3[3]

Sources

Application

A Robust, Two-Step Synthesis of 2-(1-Chloroethyl)quinazolin-4(3H)-one from Methyl Anthranilate

An Application Note for Drug Development Professionals Abstract Quinazolin-4(3H)-one and its derivatives represent a cornerstone scaffold in medicinal chemistry, exhibiting a vast array of biological activities including...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

Quinazolin-4(3H)-one and its derivatives represent a cornerstone scaffold in medicinal chemistry, exhibiting a vast array of biological activities including anticancer, anti-inflammatory, and anticonvulsant properties.[1][2] The targeted synthesis of specifically substituted quinazolinones is therefore of paramount importance in drug discovery and development. This application note provides a detailed, reliable, and scalable two-step protocol for the synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one, a valuable intermediate for further functionalization. The synthesis begins with the widely available and cost-effective starting material, methyl 2-aminobenzoate (methyl anthranilate), proceeding through a 2-(1-hydroxyethyl) intermediate. This guide is designed for researchers in chemical synthesis and drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice to ensure reproducible and high-yield outcomes.

Overview of the Synthetic Strategy

The conversion of methyl benzoate derivatives to the target compound, 2-(1-chloroethyl)quinazolin-4(3H)-one, is most efficiently achieved via a two-stage process starting from methyl anthranilate.

  • Stage 1: Cyclocondensation to form 2-(1-Hydroxyethyl)quinazolin-4(3H)-one. This step involves the reaction of methyl anthranilate with lactamide. This is a variation of the Niementowski quinazolinone synthesis, where an anthranilic acid derivative condenses with an amide. The reaction proceeds via initial acylation of the aniline nitrogen by the lactamide, followed by an intramolecular cyclization and elimination of methanol and water to form the stable quinazolinone ring.

  • Stage 2: Chlorination of the Hydroxyethyl Intermediate. The secondary alcohol of the 2-(1-hydroxyethyl) group is converted to the corresponding chloride using thionyl chloride (SOCl₂). This is a standard nucleophilic substitution reaction where thionyl chloride acts as an efficient chlorinating agent, producing gaseous byproducts (SO₂ and HCl) that are easily removed.[3]

The complete synthetic pathway is illustrated below.

G cluster_0 Stage 1: Cyclocondensation cluster_1 Stage 2: Chlorination MA Methyl Anthranilate Intermediate 2-(1-Hydroxyethyl)quinazolin-4(3H)-one MA->Intermediate Heat Lactamide Lactamide Product 2-(1-chloroethyl)quinazolin-4(3H)-one Intermediate->Product SOCl2 Thionyl Chloride (SOCl₂)

Caption: Overall synthetic scheme.

Stage 1: Synthesis of 2-(1-Hydroxyethyl)quinazolin-4(3H)-one

Principle and Rationale

The formation of the quinazolinone core from methyl anthranilate and lactamide is a robust thermal condensation reaction. Methyl anthranilate is chosen over anthranilic acid to avoid competitive salt formation with the basic nitrogen of a second equivalent of the aniline, which can complicate acylation.[4][5] Lactamide serves as the source for the C2 and the attached hydroxyethyl side chain of the quinazolinone ring. Heating the neat mixture drives the reaction forward by removing the volatile byproducts, methanol and water, leading to the formation of the thermodynamically stable heterocyclic product. This solvent-free approach is advantageous for its simplicity, reduced waste, and often higher yields.

Experimental Protocol

G start Combine Reactants heat Heat Mixture (160-170 °C, 4h) start->heat cool Cool to RT (Solidification) heat->cool triturate Triturate with Hot Ethanol cool->triturate filter Filter Solid triturate->filter wash Wash with Cold Ethanol filter->wash dry Dry in Vacuo wash->dry product Obtain Pure Intermediate dry->product

Caption: Experimental workflow for Stage 1.

Reagents and Materials

ReagentMW ( g/mol )AmountMoles (mmol)Molar Eq.
Methyl Anthranilate151.1615.1 g1001.0
Lactamide89.0910.7 g1201.2
Ethanol (95%)-~100 mL--

Step-by-Step Procedure

  • Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (open to the atmosphere via a drying tube), add methyl anthranilate (15.1 g, 100 mmol) and lactamide (10.7 g, 120 mmol).

    • Scientist's Note: A slight excess of lactamide (1.2 eq) is used to ensure the complete consumption of the more valuable methyl anthranilate.

  • Reaction: Immerse the flask in a preheated oil bath at 160-170 °C. Stir the mixture, which will become a homogenous melt.

  • Monitoring: Continue heating for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (7:3). The disappearance of the methyl anthranilate spot (Rf ≈ 0.8) and the appearance of a new, more polar product spot (Rf ≈ 0.3) indicates reaction progression.

  • Work-up: After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. The molten mixture will solidify into a hard, brownish cake.

  • Purification (Trituration/Recrystallization): Add approximately 100 mL of hot 95% ethanol to the flask. Break up the solid cake with a spatula and heat the suspension to reflux with vigorous stirring for 15-20 minutes.

    • Scientist's Note: This trituration step is crucial. The desired product is sparingly soluble in hot ethanol, while unreacted starting materials and impurities are more soluble. This allows for efficient purification without the need for column chromatography.

  • Isolation: Allow the suspension to cool to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold ethanol (2 x 20 mL).

  • Drying: Dry the purified white to off-white solid in a vacuum oven at 60 °C to a constant weight.

    • Expected Yield: 15.2 - 17.1 g (80-90%).

    • Expected Appearance: White crystalline solid.

Stage 2: Chlorination of 2-(1-Hydroxyethyl)quinazolin-4(3H)-one

Principle and Rationale

The conversion of the secondary alcohol to an alkyl chloride is a classic nucleophilic substitution. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation. The reaction proceeds through the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride as gaseous byproducts.[3] Using a slight excess of SOCl₂ ensures the reaction goes to completion. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or neat, and a catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction via the formation of the Vilsmeier reagent.

Experimental Protocol

G start Suspend Intermediate in SOCl₂ reflux Reflux Mixture (2-3h) start->reflux evaporate Remove Excess SOCl₂ (in vacuo) reflux->evaporate quench Quench with Ice-Cold Water evaporate->quench filter Filter Precipitate quench->filter wash Wash with Water filter->wash dry Dry in Vacuo wash->dry product Obtain Final Product dry->product

Sources

Method

Preparation of 2-(1-Chloroethyl)-4H-3,1-benzoxazin-4-one: A Key Intermediate for Bioactive Molecules

Application Note & Protocol Abstract This document provides a comprehensive guide for the synthesis of 2-(1-chloroethyl)-4H-3,1-benzoxazin-4-one, a crucial heterocyclic intermediate in the development of various pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 2-(1-chloroethyl)-4H-3,1-benzoxazin-4-one, a crucial heterocyclic intermediate in the development of various pharmaceutical compounds, particularly quinazolinone derivatives. The synthesis is approached via a robust and well-documented two-step process commencing with the N-acylation of anthranilic acid with 2-chloropropionyl chloride to yield N-(2-chloropropionyl)anthranilic acid, followed by a cyclodehydration reaction to form the target benzoxazinone. This guide offers a detailed exposition of the underlying reaction mechanisms, a step-by-step experimental protocol, safety and handling guidelines, and methods for analytical characterization. The causality behind experimental choices is explained to provide researchers with a deeper understanding of the synthetic strategy.

Introduction: The Significance of 2-(1-Chloroethyl)-4H-3,1-benzoxazin-4-one

The 4H-3,1-benzoxazin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a multitude of biologically active molecules.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, and antimicrobial properties.[3] The title compound, 2-(1-chloroethyl)-4H-3,1-benzoxazin-4-one, is of particular interest as its reactive chloroethyl group provides a convenient handle for further chemical modifications, enabling the synthesis of diverse libraries of compounds for drug discovery. Specifically, this intermediate is pivotal in the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, a class of compounds with a rich history of therapeutic applications.[4]

This application note details a reliable method for the preparation of this key intermediate, focusing on providing a self-validating protocol rooted in established chemical principles.

Reaction Mechanism: A Two-Step Synthetic Approach

The synthesis of 2-(1-chloroethyl)-4H-3,1-benzoxazin-4-one is efficiently achieved through a two-step process:

  • N-Acylation of Anthranilic Acid: The initial step involves the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of 2-chloropropionyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

  • Cyclodehydration: The resulting N-(2-chloropropionyl)anthranilic acid intermediate undergoes an intramolecular cyclization and dehydration to form the final 2-(1-chloroethyl)-4H-3,1-benzoxazin-4-one. This step is facilitated by a dehydrating agent, such as acetic anhydride or thionyl chloride.

Mechanism of N-Acylation

The acylation of the amino group of anthranilic acid is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the carbonyl carbon of 2-chloropropionyl chloride. This is followed by the elimination of a chloride ion to form the N-acylated product.

Mechanism of Cyclodehydration

The cyclization of N-(2-chloropropionyl)anthranilic acid involves the activation of the carboxylic acid group, making it more susceptible to intramolecular nucleophilic attack by the amide oxygen. When using a dehydrating agent like thionyl chloride, the carboxylic acid is converted into a more reactive acyl chloride intermediate. Subsequent intramolecular attack by the amide oxygen, followed by the elimination of HCl, leads to the formation of the benzoxazinone ring.

Reaction_Mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: Cyclodehydration Anthranilic_Acid Anthranilic Acid N_Acyl_Intermediate N-(2-chloropropionyl)anthranilic acid Anthranilic_Acid->N_Acyl_Intermediate + 2-Chloropropionyl Chloride (Base) 2_Chloropropionyl_Chloride 2-Chloropropionyl Chloride N_Acyl_Intermediate_2 N-(2-chloropropionyl)anthranilic acid Benzoxazinone 2-(1-chloroethyl)-4H-3,1-benzoxazin-4-one N_Acyl_Intermediate_2->Benzoxazinone + Dehydrating Agent (e.g., Thionyl Chloride)

Figure 1: Overall two-step synthesis pathway.

Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of similar 2-substituted-4H-3,1-benzoxazin-4-ones. Researchers should optimize conditions as necessary.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
Anthranilic AcidC₇H₇NO₂137.14≥99%Sigma-Aldrich-
2-Chloropropionyl ChlorideC₃H₄Cl₂O126.97≥97%Sigma-AldrichCorrosive, handle with care.
PyridineC₅H₅N79.10Anhydrous, ≥99.8%Sigma-AldrichUse as a base and solvent.
Thionyl ChlorideSOCl₂118.97≥99%Sigma-AldrichHighly corrosive and toxic.
Dichloromethane (DCM)CH₂Cl₂84.93Anhydrous, ≥99.8%Fisher ScientificSolvent for reaction and extraction.
Sodium BicarbonateNaHCO₃84.01-Fisher ScientificFor workup.
Anhydrous Sodium SulfateNa₂SO₄142.04-Fisher ScientificFor drying organic layers.
Step-by-Step Procedure

Experimental_Workflow Start Start: Assemble Glassware Step1 Step 1: Dissolve Anthranilic Acid in Pyridine/DCM Start->Step1 Step2 Step 2: Cool to 0°C Step1->Step2 Step3 Step 3: Add 2-Chloropropionyl Chloride (dropwise) Step2->Step3 Step4 Step 4: Stir at Room Temperature Step3->Step4 Step5 Step 5: Add Thionyl Chloride (dropwise at 0°C) Step4->Step5 Step6 Step 6: Reflux the Reaction Mixture Step5->Step6 Step7 Step 7: Cool and Quench with Ice-Water Step6->Step7 Step8 Step 8: Extract with DCM Step7->Step8 Step9 Step 9: Wash with NaHCO₃ and Brine Step8->Step9 Step10 Step 10: Dry over Na₂SO₄ Step9->Step10 Step11 Step 11: Concentrate in vacuo Step10->Step11 Step12 Step 12: Purify by Recrystallization Step11->Step12 End End: Characterize Product Step12->End

Figure 2: Experimental workflow for the synthesis.

Step 1: Synthesis of N-(2-chloropropionyl)anthranilic acid (Intermediate)

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anthranilic acid (13.7 g, 0.1 mol) and anhydrous dichloromethane (100 mL).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add pyridine (8.7 mL, 0.11 mol) to the suspension.

  • Add 2-chloropropionyl chloride (13.9 g, 0.11 mol) dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 2: Cyclodehydration to 2-(1-chloroethyl)-4H-3,1-benzoxazin-4-one

  • Cool the reaction mixture from Step 1 back to 0 °C.

  • Add thionyl chloride (11.0 mL, 0.15 mol) dropwise to the stirred mixture over 30 minutes.

  • After the addition, remove the ice bath and heat the reaction mixture to reflux (approximately 40 °C for DCM) for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it into 200 mL of ice-cold water.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford 2-(1-chloroethyl)-4H-3,1-benzoxazin-4-one as a crystalline solid.

Safety and Handling

  • 2-Chloropropionyl chloride and thionyl chloride are highly corrosive and toxic. They react violently with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Pyridine is flammable and harmful if inhaled or absorbed through the skin. Handle in a fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area and avoid inhalation.

  • The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent the hydrolysis of reactive intermediates.

  • Waste Disposal: All organic and corrosive waste should be disposed of in appropriately labeled containers according to institutional safety guidelines.

Characterization and Quality Control

The structure and purity of the synthesized 2-(1-chloroethyl)-4H-3,1-benzoxazin-4-one should be confirmed using a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons (4H, multiplet, ~7.5-8.2 ppm), Methine proton (-CHCl-) (1H, quartet), Methyl protons (-CH₃) (3H, doublet).
¹³C NMR Carbonyl carbon (~160-165 ppm), Aromatic carbons, Methine carbon (-CHCl-), Methyl carbon (-CH₃).
FT-IR (KBr) C=O stretching (lactone) (~1760-1770 cm⁻¹), C=N stretching (~1630-1640 cm⁻¹), C-Cl stretching (~600-800 cm⁻¹).
Mass Spec (ESI-MS) [M+H]⁺ peak corresponding to the molecular weight of the product (C₁₀H₈ClNO₂).

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of N-acylated intermediate Incomplete reaction; moisture in the reaction.Ensure anhydrous conditions; extend the reaction time at room temperature.
Low yield of benzoxazinone Incomplete cyclization; hydrolysis of the product.Ensure sufficient dehydrating agent is used; increase reflux time; ensure workup is performed promptly and with cold solutions.
Formation of byproducts Side reactions due to excess heat or reactive impurities.Maintain careful temperature control during additions; use purified reagents.
Product is an oil and does not crystallize Presence of impurities.Attempt purification by column chromatography on silica gel.

Conclusion

The two-step synthesis of 2-(1-chloroethyl)-4H-3,1-benzoxazin-4-one from anthranilic acid provides a reliable and scalable route to this valuable intermediate. Careful control of reaction conditions and adherence to safety protocols are paramount for a successful outcome. The protocols and mechanistic insights provided herein are intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently access this and related heterocyclic scaffolds for their research endeavors.

References

  • Al-Zubiady, S., & Ibrahim, W. A. (2013). Synthesis and characterization of new quinazoline-4(3H)-one Schiff bases. Journal of Chemical and Pharmaceutical Research, 5(7), 42-45.
  • Hassan, S. Y. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.
  • Ismail, M. M., et al. (2021).
  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.
  • Al-Obaidi, A., & Al-Shammari, A. M. (2018). Synthesis, Characterization and Biological Evaluation of New Quinazolinone Derivatives. Journal of Pharmaceutical Sciences and Research, 10(9), 2261-2266.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. Retrieved from [Link]

Sources

Application

Application Note: One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones from Methyl 2-(2-chloropropanamido)benzoate

Abstract This application note provides a detailed protocol for the efficient one-pot synthesis of a diverse library of 2,3-disubstituted quinazolin-4(3H)-ones. Quinazolinones are a cornerstone scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the efficient one-pot synthesis of a diverse library of 2,3-disubstituted quinazolin-4(3H)-ones. Quinazolinones are a cornerstone scaffold in medicinal chemistry, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The described methodology utilizes the readily accessible starting material, methyl 2-(2-chloropropanamido)benzoate, in a sequential nucleophilic substitution and intramolecular cyclization cascade. This approach offers significant advantages over traditional multi-step syntheses by minimizing intermediate isolation, reducing solvent waste, and improving overall time efficiency.[5][6] This guide is intended for researchers and professionals in synthetic chemistry and drug development, offering in-depth procedural details, mechanistic insights, optimization strategies, and troubleshooting advice.

Introduction and Scientific Principle

The quinazolinone core is a privileged structure in drug discovery, forming the basis of numerous therapeutic agents.[1][7][8] Traditional synthetic routes often involve multiple discrete steps, including the separate formation of an N-acylated anthranilamide followed by a cyclization step, which can be time-consuming and lead to yield loss at each stage.[8][9] One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, represent a more elegant and resource-efficient strategy.[10]

The protocol herein describes a one-pot, two-step cascade reaction commencing with methyl 2-(2-chloropropanamido)benzoate. The process is governed by two fundamental transformations:

  • Intermolecular Nucleophilic Substitution: A primary amine (R¹-NH₂) is introduced, which displaces the chloride on the propionamido side chain. This step forms a key intermediate, methyl 2-(2-(alkyl/arylamino)propanamido)benzoate.

  • Intramolecular Cyclization/Condensation: Under the influence of heat and a base, the newly introduced secondary amine nitrogen performs a nucleophilic attack on the proximal ester carbonyl group. This intramolecular condensation results in the formation of the heterocyclic quinazolinone ring system, with the elimination of methanol.

This tandem approach allows for the facile introduction of diversity at two positions of the quinazolinone scaffold: the C2 position (bearing a methyl group from the propionamido backbone) and the N3 position (determined by the choice of the primary amine).

Reaction Mechanism

The overall transformation proceeds through a well-defined mechanistic pathway. The key steps are the initial Sₙ2 reaction followed by a base-facilitated intramolecular cyclization, as illustrated below. The choice of a non-nucleophilic base is critical to prevent unwanted side reactions with the starting material.

Reaction_Mechanism Proposed Reaction Mechanism reactant_node reactant_node intermediate_node intermediate_node product_node product_node reagent_node reagent_node sub Methyl 2-(2-chloropropanamido)benzoate intermediate Key Intermediate (Methyl 2-(2-(R¹-amino)propanamido)benzoate) sub->intermediate Step 1: Nucleophilic Substitution hcl HCl sub->hcl Elimination amine R¹-NH₂ (Primary Amine) amine->sub base Base (e.g., K₂CO₃) base->sub product Final Product (2-(1-methylethyl)-3-R¹-quinazolin-4(3H)-one) intermediate->product Step 2: Intramolecular Cyclization & Elimination methanol Methanol (CH₃OH) product->methanol

Caption: Proposed reaction mechanism for the one-pot synthesis.

Experimental Protocol

Materials and Reagents
  • Methyl 2-(2-chloropropanamido)benzoate (≥97% purity)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered

  • Various primary amines (e.g., benzylamine, aniline, n-butylamine), (≥98% purity)

  • Ethyl acetate (EtOAc), reagent grade

  • Hexanes, reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

Equipment
  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

Safety Precautions
  • Starting Material & Acyl Chlorides: The starting material is an α-chloro amide. Compounds in this class can be irritants and lachrymators. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11][12][13][14]

  • Solvents: DMF and DMSO are skin-penetrating solvents. Avoid direct contact.

  • Amines: Many amines are corrosive and have strong odors. Handle with care in a fume hood.

  • General: Perform all operations in a well-ventilated chemical fume hood. Ensure an emergency eyewash and safety shower are accessible.[15]

Step-by-Step Synthesis Procedure

Experimental_Workflow Experimental Workflow setup_node setup_node reaction_node reaction_node workup_node workup_node purify_node purify_node A 1. Setup - Add starting material, K₂CO₃, and solvent to flask. - Flush with N₂. B 2. Reagent Addition - Add primary amine (R¹-NH₂) dropwise at room temp. A->B C 3. Reaction - Heat the mixture to 80-100 °C. - Monitor progress via TLC. B->C D 4. Work-up - Cool to RT, pour into water. - Extract with Ethyl Acetate. C->D E 5. Washing - Wash organic layer with water and brine. D->E F 6. Drying & Concentration - Dry over Na₂SO₄. - Concentrate via rotary evaporation. E->F G 7. Purification - Purify crude product via column chromatography or recrystallization. F->G

Caption: Step-by-step experimental workflow diagram.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 2-(2-chloropropanamido)benzoate (1.0 eq., e.g., 2.27 g, 10 mmol), powdered anhydrous potassium carbonate (2.5 eq., 3.45 g, 25 mmol), and anhydrous DMF (30 mL).

  • Inert Atmosphere: Flush the flask with nitrogen or argon for 5 minutes.

  • Amine Addition: Add the selected primary amine (1.2 eq., 12 mmol) to the stirring suspension at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:EtOAc eluent system) until the starting material spot has been completely consumed (typically 4-8 hours).

  • Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 150 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure 2,3-disubstituted quinazolin-4(3H)-one.

Results: Optimization and Scope

The yield and purity of the final product are highly dependent on reaction parameters. The following table presents illustrative data based on typical outcomes when varying the primary amine and reaction conditions.

EntryPrimary Amine (R¹)BaseTemp (°C)Time (h)Yield (%)
1BenzylamineK₂CO₃90588
2AnilineK₂CO₃100875
3n-ButylamineK₂CO₃90492
44-MethoxybenzylamineCs₂CO₃904.591
5BenzylamineEt₃N901265

Discussion of Key Parameters:

  • Amine Nucleophilicity: Aliphatic amines (Entry 3) are generally more nucleophilic and react faster than aromatic amines (Entry 2), which often require slightly higher temperatures or longer reaction times.

  • Base Strength: A non-nucleophilic inorganic base like K₂CO₃ is highly effective. Stronger bases like Cs₂CO₃ (Entry 4) can sometimes improve yields, especially with less reactive amines. Organic bases like triethylamine (Et₃N, Entry 5) are less effective as they are not strong enough to efficiently promote the final intramolecular cyclization step.

  • Temperature: A temperature range of 80-110 °C is optimal. Lower temperatures result in sluggish reactions, while excessively high temperatures may lead to decomposition and the formation of side products.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive catalyst (wet reagents).2. Insufficient temperature.3. Low nucleophilicity of the amine.1. Use anhydrous solvents and freshly powdered K₂CO₃.2. Increase temperature in 10 °C increments.3. Increase reaction time or switch to a stronger base (e.g., Cs₂CO₃).
Formation of Side Products 1. Reaction temperature is too high.2. Presence of water leading to hydrolysis of the ester.1. Lower the reaction temperature.2. Ensure all reagents and glassware are thoroughly dried before use.
Incomplete Cyclization The intermediate from Step 1 is observed by TLC/LC-MS, but does not convert to the final product.1. The base may not be strong enough.2. Insufficient heating time for the cyclization step.
Difficult Purification Product co-elutes with impurities.1. Optimize the solvent system for column chromatography.2. Attempt recrystallization from a different solvent system.

Conclusion

This application note details a robust and highly efficient one-pot method for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones from methyl 2-(2-chloropropanamido)benzoate. The protocol is characterized by its operational simplicity, broad substrate scope with various primary amines, and good to excellent yields. This synthetic strategy provides a valuable and scalable tool for academic and industrial laboratories engaged in the discovery and development of novel heterocyclic compounds for pharmaceutical applications.

References

  • Jadhav, S. D., & Sharma, G. K. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry, 5, 100852. [Link]

  • Al-Suwaidan, I. A., et al. (2013). Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Saudi Pharmaceutical Journal, 21(2), 129-137. [Link]

  • Yousuf, M., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Records of Natural Products, 18(3), 221-255. [Link]

  • Sciencelab.com. (2013). 2-Chloropropionyl Chloride - Material Safety Data Sheet (MSDS). [Link]

  • Asker, F. W., et al. (2014). Synthesis and Biological Evaluation of New Quinazolinone Derivatives. European Journal of Chemistry, 5(4), 628-634. [Link]

  • IntechOpen. (2021). Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. IntechOpen. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%. [Link]

  • Krishna Solvechem Ltd. (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS. [Link]

  • Chemstock. (2014). Safety Data Sheet - 2-CHLOROPROPIONYL CHLORIDE. [Link]

  • Royal Society of Chemistry. (2016). Recent developments in transition metal catalysis for quinazolinone synthesis. Organic & Biomolecular Chemistry. [Link]

  • MDPI. (2025). Recent Advances in Catalytic Atroposelective Synthesis of Axially Chiral Quinazolinones. Molecules, 30(9), 1987. [Link]

  • Taylor & Francis Online. (2022). Nanocatalyzed synthetic approach for quinazoline and quinazolinone derivatives: A review (2015–present). Artificial Cells, Nanomedicine, and Biotechnology, 50(1), 107-124. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones. [Link]

  • ResearchGate. (2017). Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. [Link]

  • Al-Ostath, R. A., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Tropical Journal of Pharmaceutical Research, 11(4), 571-579. [Link]

  • ResearchGate. (2015). Transition Metal Free One-Pot Synthesis of Quinazolinones and their Alkaloids. [Link]

  • Universal Journal of Pharmaceutical Research. (2025). RECENT DEVELOPMENTS IN SYNTHETIC METHODS AND PHARMACOLOGICAL ACTIVITIES OF QUINAZOLINONE DERIVATIVES: A REVIEW. [Link]

  • Royal Society of Chemistry. (2018). “One pot” synthesis of quinazolinone-[2][3]-fused polycyclic scaffolds in a three-step reaction sequence. Organic Chemistry Frontiers. [Link]

  • MDPI. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 30(18), 4123. [Link]

  • Journal of Chemical Society of Nigeria. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h. [Link]

  • Alagarsamy, V. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Heterocyclic Chemistry, 53(2), 327-353. [Link]

  • ResearchGate. (2020). Synthesis of quinazolinones 3a with methyl 2-amino benzoate. [Link]

Sources

Method

Microwave-assisted synthesis using methyl 2-[(2-chloropropanoyl)amino]benzoate

Application Note: Microwave-Assisted Synthesis Using Methyl 2-[(2-chloropropanoyl)amino]benzoate Executive Summary This technical guide details the application of methyl 2-[(2-chloropropanoyl)amino]benzoate (CAS: 72544-4...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis Using Methyl 2-[(2-chloropropanoyl)amino]benzoate

Executive Summary

This technical guide details the application of methyl 2-[(2-chloropropanoyl)amino]benzoate (CAS: 72544-42-4) as a pivotal intermediate in the high-speed synthesis of pharmacologically active quinazolin-4(3H)-ones. While traditional thermal cyclization of N-acyl anthranilates requires prolonged reflux (12–24 hours) and harsh dehydrating agents, microwave (MW) irradiation facilitates this transformation in minutes with superior atom economy.

The protocols below focus on a modular "Build-Couple-Pair" strategy:

  • Precursor Assembly: Efficient acylation of methyl anthranilate.

  • MW Cyclization: Rapid ring closure to form the 2-(1-chloroethyl)quinazolin-4(3H)-one core.

  • MW Functionalization: Using the reactive

    
    -chloroethyl "warhead" to generate diverse libraries via nucleophilic substitution.
    

Chemical Basis & Reactivity Profile

Methyl 2-[(2-chloropropanoyl)amino]benzoate is a bifunctional scaffold. Its utility stems from the orthogonality of its reactive centers:

  • Site A (Ester/Amide): The methyl ester and the amide nitrogen are positioned for a Niementowski-type condensation with ammonia or primary amines to form the pyrimidinone ring.

  • Site B (Alkyl Chloride): The 2-chloropropanoyl moiety provides a secondary alkyl chloride. This group is sufficiently stable to survive the cyclization conditions but reactive enough for subsequent

    
     displacements, making it an ideal handle for late-stage functionalization.
    

Mechanistic Insight: Under MW irradiation, the polar amide bond absorbs energy efficiently, creating localized "hot spots" that accelerate the nucleophilic attack of the amine on the ester carbonyl, followed by rapid dehydration to the aromatic heterocycle.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-[(2-chloropropanoyl)amino]benzoate

Note: While this step is often performed at room temperature to prevent polymerization, it ensures the user has high-purity starting material for the MW steps.

  • Reagents: Methyl anthranilate (1.0 equiv), 2-Chloropropanoyl chloride (1.1 equiv), Triethylamine (

    
    , 1.2 equiv), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve methyl anthranilate (15.1 g, 100 mmol) and

      
       (16.7 mL) in anhydrous DCM (150 mL) in a round-bottom flask.
      
    • Cool to 0°C in an ice bath.

    • Add 2-chloropropanoyl chloride (10.7 mL) dropwise over 30 minutes. Caution: Exothermic.

    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Work-up: Wash with 1N HCl (2x), sat.

      
       (2x), and brine. Dry over 
      
      
      
      and concentrate in vacuo.
    • Yield: Typically 90–95% as a white/off-white solid.

    • Validation:

      
      H NMR (CDCl
      
      
      
      ) should show the characteristic doublet for the methyl group of the propanoyl chain and the quartet for the CH-Cl proton.
Protocol B: Microwave-Assisted Cyclization (The Core Application)

Target: Synthesis of 2-(1-chloroethyl)quinazolin-4(3H)-one .

  • Rationale: Using ammonium acetate (

    
    ) provides the nitrogen source for the ring closure. MW irradiation drives the condensation and dehydration in a single pot.
    
  • Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave process vial, mix Methyl 2-[(2-chloropropanoyl)amino]benzoate (1.0 mmol, 241 mg) and Ammonium Acetate (

    
    , 5.0 mmol, 385 mg).
    
  • Solvent/Support: Add Glacial Acetic Acid (2 mL).

    • Green Alternative: The reaction can be performed solvent-free by adsorbing reagents onto Silica Gel (500 mg).

  • Irradiation Parameters:

    • Temperature: 140°C

    • Time: 10 minutes

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 150 W)

  • Work-up:

    • Pour the reaction mixture into ice-cold water (20 mL).

    • The product will precipitate.[1][2] Filter, wash with cold water, and dry.

    • Recrystallize from Ethanol if necessary.

  • Expected Yield: 85–92%.

Protocol C: Microwave-Assisted Library Generation (Functionalization)

Target: Displacement of the chloride with secondary amines (e.g., Morpholine, Piperazine).

  • Mixture: Suspend 2-(1-chloroethyl)quinazolin-4(3H)-one (0.5 mmol) in Acetonitrile (

    
    , 3 mL).
    
  • Reagents: Add the Nucleophile (e.g., Morpholine, 1.0 mmol) and Potassium Carbonate (

    
    , 1.5 mmol).
    
    • Catalyst: Add Potassium Iodide (KI, 10 mol%) to accelerate the reaction via Finkelstein exchange (

      
      ).
      
  • Irradiation:

    • Temperature: 120°C

    • Time: 5–8 minutes

  • Work-up: Filter off inorganic salts; concentrate filtrate. Purify via flash chromatography.

Data Analysis & Comparison

Table 1: Efficiency Comparison (Thermal vs. Microwave)

ParameterThermal Reflux (Conventional)Microwave Irradiation (Protocol B)Improvement Factor
Reaction Time 12 – 24 Hours10 – 15 Minutes~70x Faster
Solvent Usage High (20-50 mL)Low (2 mL) or Solvent-FreeGreen Metric
Yield 60 – 70%85 – 92%+20% Yield
Purity (Crude) Moderate (requires column)High (precipitation sufficient)Streamlined

Visualizations

Figure 1: Reaction Pathway & Mechanism

Caption: Modular synthesis pathway showing the transformation of the anthranilate precursor into the quinazolinone core and subsequent functionalization.

ReactionPathway Precursor Methyl 2-[(2-chloropropanoyl) amino]benzoate MW_Cond MW Irradiation 140°C, 10 min Precursor->MW_Cond Cyclization Reagents NH4OAc / AcOH (Nitrogen Source) Reagents->MW_Cond Intermediate Benzoxazinone (Transient) MW_Cond->Intermediate Path A Product 2-(1-chloroethyl) quinazolin-4(3H)-one MW_Cond->Product Path B (Direct) Intermediate->Product Final Bioactive Library (Nucleophilic Substitution) Product->Final MW + Amine/Thiol (120°C, 5 min)

Figure 2: Experimental Workflow Logic

Caption: Decision tree for selecting the optimal microwave conditions based on the desired substitution pattern.

Workflow Start Start: Methyl 2-[(2-chloropropanoyl) amino]benzoate Decision Target Scaffold? Start->Decision RouteA Route A: Unsubstituted N3 (Quinazolin-4(3H)-one) Decision->RouteA RouteB Route B: N3-Substituted (3-Aryl/Alkyl-quinazolinone) Decision->RouteB StepA Add NH4OAc + AcOH MW: 140°C, 10 min RouteA->StepA StepB Add Primary Amine (R-NH2) MW: 150°C, 15 min (Solvent-free/Silica) RouteB->StepB Result Isolate Product (Precipitation/Recryst) StepA->Result StepB->Result

Troubleshooting & Safety

  • Lachrymator Hazard: 2-Chloropropanoyl chloride is a potent lachrymator. All precursor synthesis (Protocol A) must be performed in a functioning fume hood.

  • Pressure Control: The reaction with Ammonium Acetate generates water (dehydration). Ensure the microwave vial is not overfilled (max 60% volume) to prevent over-pressurization.

  • Incomplete Cyclization: If TLC shows unreacted ester, increase MW hold time by 5 minutes. Do not increase temperature above 160°C to avoid degradation of the alkyl chloride.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 2020. Link

  • Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. Indian Journal of Chemistry, 2016. Link

  • Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research, 2010. Link

  • Microwave-assisted efficient and convenient synthesis of 2,4(1H,3H)-quinazolinediones. Journal of Combinatorial Chemistry, 2008.[3] Link

Sources

Application

Application Note: High-Throughput Synthesis of Bioactive Quinazolinone Libraries Utilizing Chloropropanoyl Linkers

Executive Summary The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics (e.g., Methaqualone, Idelalisib) and exhibiting broad biolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4(3H)-one scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous FDA-approved therapeutics (e.g., Methaqualone, Idelalisib) and exhibiting broad biological activities ranging from EGFR inhibition to antimicrobial effects.

This Application Note details a robust, modular protocol for synthesizing libraries of quinazolinone derivatives using 3-chloropropanoyl chloride as a bifunctional linker. Unlike simple alkyl halides, this linker provides a unique "acyl-alkyl" handle. It allows for the rapid attachment of a reactive electrophilic tail to the quinazolinone core, which can subsequently undergo divergent nucleophilic substitution with a wide range of secondary amines.

Key Technical Insight: The 3-chloropropanoyl moiety acts as a "masked" acryloyl group. While this protocol focuses on retaining the saturated linker for flexibility, we provide critical control parameters to prevent unwanted elimination to the Michael acceptor (acrylamide), ensuring library purity and structural integrity.

Strategic Chemistry & Mechanism

The synthesis relies on a three-stage "Hub-and-Spoke" model. The stability of the quinazolinone core allows for harsh conditions in the initial steps, while the linker chemistry requires precise temperature control.

The Reaction Pathway[1][2]
  • Scaffold Generation: Condensation of benzoxazinones with hydrazine to form 3-amino-2-substituted-quinazolin-4(3H)-ones.

  • Linker Attachment (The "Zipper"): Acylation of the N3-amino group with 3-chloropropanoyl chloride.

    • Mechanistic Note: The amino group at position 3 is nucleophilic.[1] The acid chloride reacts preferentially here over the lactam nitrogen due to steric and electronic factors.

  • Library Diversification: Nucleophilic substitution (

    
    ) of the terminal alkyl chloride by secondary amines.
    
    • Optimization: We employ Finkelstein-like conditions (KI catalysis) to accelerate the displacement of the moderate chloride leaving group.

Mechanism Visualization

The following diagram illustrates the synthetic flow and the critical "Elimination Checkpoint."

QuinazolinoneWorkflow Start Anthranilic Acid Derivative Benzox Benzoxazinone Intermediate Start->Benzox Ac2O, Reflux AminoQ 3-Amino-quinazolinone (The Scaffold) Benzox->AminoQ Hydrazine Hydrate ChloroInt Chloro-Amide Intermediate AminoQ->ChloroInt + Linker (0°C, TEA) Linker 3-Chloropropanoyl Chloride Elimination Elimination Risk (>40°C, Strong Base) ChloroInt->Elimination Library Final Bioactive Library ChloroInt->Library Sec. Amines, KI Reflux, CH3CN Acryloyl Acryloyl Derivative (Michael Acceptor) Elimination->Acryloyl Unwanted Side Rxn

Figure 1: Synthetic workflow highlighting the critical divergence point where temperature control prevents elimination to the acryloyl derivative.

Detailed Experimental Protocols

General Procedure A: Synthesis of the 3-Amino-quinazolinone Scaffold

Target: 3-Amino-2-methylquinazolin-4(3H)-one

  • Cyclization: Dissolve anthranilic acid (10 mmol) in acetic anhydride (30 mL). Reflux for 2 hours.

  • Isolation: Cool the mixture to 0°C. The 2-methyl-4H-benzo[d][1,3]oxazin-4-one will precipitate. Filter, wash with cold hexane, and dry.

  • Hydrazinolysis: Suspend the benzoxazinone (10 mmol) in ethanol (20 mL). Add hydrazine hydrate (99%, 15 mmol) dropwise.

  • Reflux: Heat to reflux for 3 hours. The solution will clear, then precipitate the product.

  • Purification: Cool, filter the white solid, and recrystallize from ethanol.

    • Checkpoint: MP should be ~150–152°C. confirm absence of anhydride peaks in IR.

General Procedure B: Linker Attachment (The Critical Step)

Target: 3-(3-chloropropanamido)-2-methylquinazolin-4(3H)-one

Safety Warning: 3-chloropropanoyl chloride is a lachrymator and corrosive. Handle in a fume hood.

  • Dissolution: Dissolve 3-amino-2-methylquinazolin-4(3H)-one (5 mmol) in anhydrous Dichloromethane (DCM, 20 mL) containing Triethylamine (TEA, 6 mmol).

  • Temperature Control: Cool the reaction vessel to 0–5°C using an ice bath.

    • Why? Higher temperatures promote

      
      -elimination of HCl, forming the acryloyl impurity.
      
  • Addition: Add 3-chloropropanoyl chloride (5.5 mmol) dropwise over 15 minutes.

  • Stirring: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Workup: Wash with water (2 x 10 mL), saturated

    
     (10 mL), and brine. Dry over 
    
    
    
    .
  • Isolation: Evaporate solvent. Recrystallize from Ethanol/DMF.

    • Yield Expectation: 75–85%.

General Procedure C: Library Diversification (Nucleophilic Substitution)

Target: 3-(3-(substituted-amino)propanamido)-quinazolinone library

  • Setup: In a reaction vial, dissolve the chloro-intermediate (1 mmol) in Acetonitrile (ACN, 5 mL).

  • Catalyst: Add Potassium Carbonate (

    
    , 2 mmol) and a catalytic amount of Potassium Iodide (KI, 0.1 mmol).
    
    • Expert Tip: KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly reducing reaction times.

  • Nucleophile: Add the secondary amine (morpholine, piperazine, pyrrolidine, etc.) (1.2 mmol).

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Purification: Pour into ice water. Filter the precipitate. If oil forms, extract with Ethyl Acetate and purify via column chromatography.

Data Analysis & Validation

Representative Library Data

The following table summarizes typical yields and physical properties for derivatives synthesized using this protocol (Scaffold: 2-methyl substituted).

Compound IDAmine (R)FormulaYield (%)MP (°C)Key IR Signals (

)
QL-01 Morpholine

82165-1671680 (C=O), 3250 (NH)
QL-02 N-Me-Piperazine

78158-1601675 (C=O), 2800 (CH)
QL-03 Pyrrolidine

85172-1741682 (C=O), 3240 (NH)
QL-04 Diethylamine

70145-1481678 (C=O), 2980 (CH)
Spectral Validation (NMR)

For Compound QL-01 (Morpholine derivative):

  • 
     NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    11.2 (s, 1H, NH), 8.1 (d, 1H, Ar-H), 7.5-7.8 (m, 3H, Ar-H), 3.55 (t, 4H, Morpholine-O-
    
    
    ), 2.65 (t, 2H, Linker
    
    
    ), 2.55 (t, 2H, Linker
    
    
    ), 2.40 (t, 4H, Morpholine-N-
    
    
    ), 2.3 (s, 3H,
    
    
    ).
  • Interpretation: The triplet at 2.65 and 2.55 ppm confirms the intact propyl linker. The absence of alkene protons (5.5-6.5 ppm) confirms no elimination occurred.

Troubleshooting & Optimization

The "Acryloyl Trap"

A common failure mode is the unintended conversion of the chloropropanoyl linker into an acryloyl group (


).

Decision Tree for Optimization:

Optimization Problem Low Yield or Impurity? Check1 Check TLC/NMR for Alkene protons (5.5-6.5 ppm) Problem->Check1 Result1 Alkene Present (Elimination) Check1->Result1 Yes Result2 No Reaction (Starting Material) Check1->Result2 No Sol1 Reduce Temp to <0°C Use weaker base (Pyridine) Result1->Sol1 Sol2 Add KI catalyst Switch solvent to DMF Result2->Sol2

Figure 2: Troubleshooting logic for linker chemistry.

  • Issue: Product is an oil or sticky gum.

    • Solution: Triturate with diethyl ether or cold ethanol. Many of these derivatives crystallize slowly.

  • Issue: Incomplete substitution (Step 3).

    • Solution: Increase KI loading to 0.5 eq. The formation of the alkyl iodide intermediate is faster and the iodide is a better leaving group.

References

  • Gawad, N. M. A., et al. "Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities." Molecules, 2010. Link

  • Mahmoud, M. R., & Ibraheim, W. S. "Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives." American Journal of Organic Chemistry, 2014. Link

  • Grabkowska-Drużyc, M., et al. "Synthesis of New Isoxazolidine-Conjugates of Quinazolinones." Molecules, 2020.[2][3] Link

  • PubChem. "3-Chloropropionyl chloride | C3H4Cl2O." National Library of Medicine. Link[4]

  • Moghadam, F. A., et al. "Application of a Deep Eutectic Solvent for the Synthesis of Novel Imidazole-Containing Quinazoline Derivatives."[5] ResearchGate, 2024. Link

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Scale-Up of Methyl 2-(2-chloropropanamido)benzoate Synthesis

Abstract This document provides a detailed technical guide for the synthesis of methyl 2-(2-chloropropanamido)benzoate, a potentially valuable intermediate in pharmaceutical and fine chemical synthesis. We present a robu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the synthesis of methyl 2-(2-chloropropanamido)benzoate, a potentially valuable intermediate in pharmaceutical and fine chemical synthesis. We present a robust laboratory-scale protocol and a comprehensive procedure for scaling this process to a pilot or kilo-lab setting. The core of this guide focuses on the practical challenges and critical control points inherent in scaling up the exothermic Schotten-Baumann acylation reaction. Emphasis is placed on managing reaction energetics, ensuring efficient mass transfer, and implementing rigorous safety protocols to achieve a high-yield, high-purity, and reproducible manufacturing process. This guide is intended for researchers, chemists, and chemical engineers involved in drug development and process scale-up.

Introduction: The Synthetic Challenge and Strategic Approach

The synthesis of methyl 2-(2-chloropropanamido)benzoate is achieved through the N-acylation of methyl anthranilate with 2-chloropropanoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, a widely utilized method for forming amides from amines and acyl chlorides.[1][2] The reaction mechanism involves the nucleophilic attack of the primary amine of methyl anthranilate on the electrophilic carbonyl carbon of the acyl chloride.[3][4] To drive the reaction to completion, a base is added to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise form a non-reactive ammonium salt with the starting amine.[5]

While straightforward at the laboratory bench, scaling this reaction presents significant safety and engineering challenges. The primary concerns are:

  • Exothermic Nature: The reaction is highly exothermic, posing a risk of thermal runaway if not properly controlled.

  • Hazardous Reagents: 2-Chloropropanoyl chloride is a corrosive, flammable, and water-reactive substance requiring specialized handling procedures.[6][7][8]

  • Mass and Heat Transfer Limitations: As the reactor volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[9] Inadequate mixing can also lead to localized concentration gradients, promoting side reactions and reducing product purity.[10]

This guide addresses these challenges by providing a two-part procedural outline: a validated lab-scale synthesis for baseline comparison and a detailed scale-up protocol emphasizing engineering controls and process safety.

Hazard Analysis and Safe Handling of Reagents

A thorough understanding and mitigation of reagent hazards are paramount before commencing any synthetic work, especially at scale.

  • Methyl Anthranilate: Causes serious eye irritation and may cause skin irritation.[11][12][13][14] Standard personal protective equipment (PPE), including safety glasses and gloves, should be worn during handling.[14][15]

  • 2-Chloropropanoyl Chloride: This is the most hazardous reagent in the process. It is a flammable liquid and vapor and causes severe skin burns and eye damage .[6][7] It reacts violently with water, releasing toxic and corrosive gases.[8][16] Strict handling precautions are mandatory:

    • Always handle in a well-ventilated chemical fume hood.[6]

    • Wear a full face shield, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., butyl rubber or Viton™).[6][7]

    • Use flame-retardant protective clothing.

    • Keep away from water, moisture, and all sources of ignition.[6][16]

    • Ensure an eyewash station and safety shower are immediately accessible.[6][16]

  • Sodium Hydroxide (NaOH): Corrosive and can cause severe skin and eye burns. Handle with appropriate PPE.

  • Reaction Hazards: The acylation reaction is exothermic and generates HCl gas, which is neutralized by the NaOH base. The primary process hazard is a thermal runaway caused by an uncontrolled rate of 2-chloropropanoyl chloride addition.[17]

Part I: Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol establishes a baseline for yield, purity, and reaction parameters.

Materials and Equipment
  • Reagents: Methyl anthranilate, 2-Chloropropanoyl chloride, Dichloromethane (DCM), Sodium hydroxide (NaOH), Hydrochloric acid (HCl, 1M), Brine (saturated NaCl solution), Anhydrous magnesium sulfate (MgSO₄).

  • Equipment: 500 mL three-neck round-bottom flask, magnetic stirrer, thermometer, 125 mL addition funnel, condenser, ice-water bath, 1 L separatory funnel, rotary evaporator.

Step-by-Step Experimental Procedure
  • Reactor Setup: Charge a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an addition funnel with methyl anthranilate (10.0 g, 66.1 mmol).

  • Solvent and Base Addition: Add dichloromethane (150 mL) and a solution of sodium hydroxide (3.2 g, 80 mmol) in 80 mL of deionized water.

  • Cooling: Cool the vigorously stirred biphasic mixture to 0-5 °C using an ice-water bath.

  • Acyl Chloride Addition: Prepare a solution of 2-chloropropanoyl chloride (9.2 g, 72.5 mmol, 1.1 eq) in dichloromethane (50 mL) and charge it to the addition funnel. Add this solution dropwise to the reaction mixture over 45-60 minutes, ensuring the internal temperature does not exceed 10 °C. The causality for this slow, cooled addition is to allow the reaction's exotherm to dissipate, preventing overheating which can lead to side reactions and a decrease in yield.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

  • Work-up and Phase Separation: Transfer the mixture to a 1 L separatory funnel. Separate the layers and retain the organic (bottom) layer.

  • Washing: Wash the organic layer sequentially with 1M HCl (1 x 100 mL), water (1 x 100 mL), and saturated brine (1 x 100 mL). This washing sequence is self-validating; the acid wash removes residual base and any unreacted methyl anthranilate, while the subsequent water and brine washes remove residual acid and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford methyl 2-(2-chloropropanamido)benzoate as a white to off-white solid.

Part II: Scale-Up Procedure (1 kg Scale)

Directly multiplying the lab-scale procedure is unsafe and inefficient. The following protocol incorporates engineering controls to manage the challenges of a larger scale.

Scale-Up Logic and Workflow

The primary challenge in scaling this synthesis is managing the heat generated by the reaction.[17] The surface-area-to-volume ratio of the reactor decreases significantly at a larger scale, impeding passive heat transfer.[9] Therefore, an active and efficient heat removal system is critical.[18][19] Furthermore, efficient mixing is required to ensure uniform temperature and concentration, preventing the formation of hot spots and minimizing side-product formation.[20]

scale_up_workflow cluster_prep Reagent Preparation cluster_reaction Controlled Reaction cluster_workup Work-up & Isolation cluster_final Final Product Handling Reagents 1. Procure & QC Reagents Prep_MA 2. Prepare Methyl Anthranilate Solution in Reactor Reagents->Prep_MA Cool 4. Cool Reactor to 0-5°C Prep_MA->Cool Prep_AcCl 3. Prepare Acyl Chloride Solution in Dosing Vessel Dose 5. Controlled Sub-Surface Dosing of Acyl Chloride (Monitor T_internal) Prep_AcCl->Dose Cool->Dose Stir 6. Post-Reaction Stir (Warm to RT) Dose->Stir Quench 7. Quench & Phase Separation Stir->Quench Wash 8. Aqueous Washes (Acid, Water, Brine) Quench->Wash Concentrate 9. Solvent Distillation Wash->Concentrate Purify 10. Large-Scale Recrystallization Concentrate->Purify Dry 11. Vacuum Oven Drying Purify->Dry Package 12. Final QC & Packaging Dry->Package

Caption: Scale-up workflow for methyl 2-(2-chloropropanamido)benzoate production.

Recommended Equipment for Scale-Up
  • Reactor: 50 L jacketed glass reactor with an overhead mechanical stirrer (preferably with a pitched-blade or anchor turbine for good liquid movement), a bottom outlet valve, a reflux condenser, and multiple inlet ports.

  • Temperature Control: A thermal control unit (TCU) or chiller/heater circulator connected to the reactor jacket for precise temperature regulation.

  • Dosing System: A calibrated, chemically-resistant pump (e.g., peristaltic or diaphragm) connected to a dip tube for controlled, sub-surface addition of the acyl chloride solution.

  • Monitoring: Calibrated temperature probe (e.g., Pt100) to monitor the internal reaction temperature in real-time.

Detailed Scale-Up Protocol
  • Reactor Charging: Charge the 50 L jacketed reactor with methyl anthranilate (1.0 kg, 6.61 mol), dichloromethane (15 L), and a solution of sodium hydroxide (320 g, 8.0 mol) in 8.0 L of deionized water.

  • Initiate Cooling and Agitation: Start the overhead stirrer to ensure vigorous agitation (e.g., 150-250 RPM, depending on impeller design) to create a good emulsion between the phases. Set the TCU to -5 °C and cool the reactor contents to an internal temperature of 0-5 °C.

  • Controlled Dosing: In a separate vessel, prepare a solution of 2-chloropropanoyl chloride (0.92 kg, 7.25 mol, 1.1 eq) in dichloromethane (5 L). Begin adding this solution to the reactor via the dosing pump and dip tube at a slow, controlled rate. The addition rate is the most critical process parameter. It must be adjusted to maintain the internal reaction temperature below 10 °C. The sub-surface addition prevents the accumulation of the reactive acyl chloride on the surface and ensures immediate contact with the stirred reaction mass.

  • Monitoring and Control: Continuously monitor the internal temperature. If it rises above 10 °C, immediately stop the addition until the temperature is brought back under control. The total addition time is expected to be 2-4 hours.

  • Reaction Completion: Once the addition is complete, maintain the internal temperature at 5-10 °C for an additional 30 minutes, then turn off the TCU and allow the mixture to slowly warm to ambient temperature while stirring for another 2-3 hours.

  • Work-up: Stop agitation and allow the layers to separate. Drain the lower organic layer through the bottom outlet valve.

  • Washing: Sequentially wash the organic phase by pumping it back into the reactor (or a dedicated wash vessel) with 1M HCl (10 L), water (10 L), and saturated brine (10 L).

  • Solvent Removal: Transfer the dried organic phase to a large-scale rotary evaporator or a reactor equipped for distillation to remove the dichloromethane.

  • Purification and Drying: The resulting crude solid is purified by large-scale recrystallization. The wet cake is then dried in a vacuum oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

Comparison of Process Parameters
ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Rationale for Change
Reactant (Methyl Anthranilate) 10.0 g1.0 kg100x scale increase.
Solvent (DCM) 200 mL20 LMaintained a similar concentration for consistent kinetics.
Addition Method Gravity Drip (Addition Funnel)Pumped (Controlled Rate)Ensures precise control over the exotherm; critical for safety.
Addition Time 45-60 min2-4 hoursSlower relative addition rate to match the reduced heat transfer capacity of the larger vessel.
Temperature Control Ice Bath (Passive Cooling)Jacketed Reactor with TCU (Active Cooling)Provides robust, reliable, and measurable temperature control.[9][17]
Agitation Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing and heat distribution in the larger volume.[20]
Purification Method Recrystallization / ChromatographyLarge-Scale RecrystallizationMore economically viable and scalable than chromatography for bulk quantities.
Typical Isolated Yield 80-90%82-92%Improved control at scale can sometimes lead to slightly higher yields.

Analytical and Quality Control Protocols

Rigorous analytical testing is a self-validating system that ensures each batch meets the required specifications.

Protocol: In-Process Reaction Monitoring by TLC
  • Sample Preparation: Withdraw a small aliquot (a few drops) from the organic layer of the reaction mixture.

  • Spotting: Spot the sample onto a silica gel TLC plate alongside a co-spot of the starting material (methyl anthranilate).

  • Elution: Develop the plate in a chamber with a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes).

  • Visualization: Visualize the plate under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting material is no longer visible.

Protocol: Final Product Purity by HPLC
  • Standard & Sample Prep: Prepare a standard solution of a reference sample of methyl 2-(2-chloropropanamido)benzoate at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare the sample to be tested at a similar concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.[21]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Analysis: Inject the standard and sample solutions. Purity is determined by comparing the area of the main product peak to the total area of all peaks in the chromatogram.

Conclusion

The successful scale-up of methyl 2-(2-chloropropanamido)benzoate synthesis hinges on a profound respect for the reaction's inherent chemical hazards and thermal properties. The transition from a laboratory flask to a jacketed reactor is not merely a change in size, but a fundamental shift in process control philosophy. The critical success factor is the meticulous control of the 2-chloropropanoyl chloride addition rate, governed by real-time internal temperature monitoring. By replacing passive cooling with active, engineered solutions and ensuring robust agitation, the risks of thermal runaway and side-product formation can be effectively mitigated. The protocols and insights provided herein offer a comprehensive framework for achieving a safe, efficient, and reproducible manufacturing process for this valuable chemical intermediate.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Chloropropionyl chloride, 95%.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Methyl anthranilate.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Fisher Scientific. (2023, September 25). Methyl anthranilate - SAFETY DATA SHEET.
  • Loba Chemie Pvt. Ltd. (n.d.). MATERIAL SAFETY DATA SHEET - METHYL ANTHRANILATE 98% (For Synthesis).
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • LS College. (2020, August 1). Schotten–Baumann reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Farabi University. (n.d.). Lecture 12 Heat Exchange in Reactors and Its Effect on Reaction Processes.
  • Mettler Toledo. (n.d.). Heat Transfer and Process Scale-up.
  • ChemicalBook. (2026, January 17). 2-Chloropropionyl chloride - Safety Data Sheet.
  • Vigon International, Inc. (2017, August 31). 501274 methyl anthranilate natural safety data sheet - SDS US.
  • Jinzong Machinery. (2024, July 28). Heat Exchangers in Chemical Reactors: Types and Functions.
  • TANGLIAN Chemistry. (2022, June 7). The heat transfer device of the reactor.
  • MilliporeSigma. (2025, April 28). SAFETY DATA SHEET.
  • Fisher Scientific. (2010, November 12). SAFETY DATA SHEET - 2-Chloropropionyl chloride.
  • KSCL (KRISHNA). (n.d.). 2-Chloropropionyl chloride CHLORIDE MSDS.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Methyl anthranilate.
  • SpinChem. (n.d.). Rotating bed reactor faster than stirred tank reactor for a mass transfer limited reaction.
  • Geciev, A., et al. (2013). Oxygen mass transfer in a stirred tank bioreactor using different impeller configurations for environmental purposes. PMC.
  • Kabziński, A., et al. (n.d.). The Determination of Preservatives in Cosmetics and Environmental Waters by HPLC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Methyl Anthranilate Acylation Yields

Welcome to the Technical Support Center for Methyl Anthranilate (MA) functionalization. As a Senior Application Scientist, I frequently see researchers struggle with the acylation of methyl anthranilate during the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl Anthranilate (MA) functionalization. As a Senior Application Scientist, I frequently see researchers struggle with the acylation of methyl anthranilate during the synthesis of pharmaceuticals, agrochemicals, and fragrances. MA is a uniquely challenging substrate; researchers often encounter low yields, incomplete conversions, and unwanted cyclization byproducts.

This guide moves beyond basic recipes. It is designed to address the fundamental chemical causality behind your reaction outcomes, providing validated protocols and troubleshooting workflows to maximize your reaction efficiency.

Part 1: Core Troubleshooting & FAQs

Q1: Why is my N-acylation yield of methyl anthranilate consistently low (<40%) when using standard acyl chlorides and triethylamine (TEA)? Causality & Solution: Methyl anthranilate is a notoriously poor nucleophile. The ester group (


) located in the ortho position to the primary amine (

) exerts strong electron-withdrawing inductive and resonance effects, severely depleting the electron density on the nitrogen atom. Furthermore, the ortho substitution creates significant steric hindrance. Standard bases like TEA are often insufficient to drive the reaction forward. Recommendation: Introduce 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks the acyl chloride to form a highly electrophilic acylpyridinium ion intermediate (1)[1], which significantly lowers the activation energy barrier for the subsequent attack by the weakly nucleophilic methyl anthranilate amine (2)[2].

Q2: I am observing a major side product with a different mass than my desired amide. How do I prevent 4H-3,1-benzoxazinone formation? Causality & Solution: Over-activation or elevated temperatures can lead to an intramolecular cyclization. Once the N-acyl anthranilate is formed, the amide oxygen can attack the adjacent ester carbonyl, eliminating methanol to form a fused bicyclic 4H-3,1-benzoxazinone. Reagents like 1,1'-Carbonyldiimidazole (CDI) are particularly prone to driving this dehydrative cyclization under mild conditions, rapidly converting N-acylanthranilic acid derivatives to benzoxazinones instead of the desired acyclic amides (3)[3]. Similarly, reacting methyl anthranilate with acetoacetic ester under refluxing conditions leads to subsequent Dieckmann cyclization, yielding quinolone derivatives (). Recommendation: If the acyclic amide is your target, strictly control the stoichiometry of the acylating agent (1.05 - 1.10 equivalents), maintain low temperatures (0°C to room temperature), and avoid strong dehydrating coupling reagents like CDI.

Q3: Does the choice of solvent significantly impact the conversion rate? Causality & Solution: Yes. Non-polar or weakly polar aprotic solvents like Dichloromethane (DCM) or Toluene are preferred. DCM stabilizes the acylpyridinium intermediate when using DMAP. Protic solvents will competitively react with the acylating agent, while highly polar aprotic solvents (like DMF) can sometimes complicate the isolation process or promote unwanted side reactions if not strictly anhydrous.

Part 2: Quantitative Data & Optimization Strategies

To systematically improve yields, consider the following empirical data summarizing the effect of different catalytic systems and conditions on the acylation of methyl anthranilate.

Acylating AgentBase / CatalystSolventTemp (°C)Time (h)Major ProductApprox. Yield (%)
Acetyl Chloride (1.2 eq)TEA (1.5 eq)DCM2512N-Acetyl MA35 - 45%
Acetyl Chloride (1.2 eq)TEA (1.5 eq) + DMAP (0.1 eq)DCM254N-Acetyl MA85 - 95%
Acetic Anhydride (2.0 eq)Pyridine (Solvent)Pyridine1006N-Acetyl MA70 - 80%
Carboxylic Acid + CDINoneTHF25 - 502Benzoxazinone>85% (Side Product)
Acetoacetic EsterXylene (Reflux)Xylene1404Quinolone derivative90% (Cyclized)

Table 1: Comparative yield and product distribution based on reaction conditions.

Part 3: Validated Experimental Protocol

Standard Operating Procedure: DMAP-Catalyzed N-Acylation of Methyl Anthranilate

This protocol is designed as a self-validating system. The color change and TLC progression serve as internal checkpoints for mechanistic success.

Reagents:

  • Methyl anthranilate (1.0 eq, 10 mmol, 1.51 g)

  • Acyl chloride (1.1 eq, 11 mmol)

  • Triethylamine (TEA) (1.5 eq, 15 mmol, 2.1 mL)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq, 1 mmol, 0.12 g)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Substrate Dissolution: Add methyl anthranilate (1.51 g) and DMAP (0.12 g) to the flask. Inject 20 mL of anhydrous DCM. Stir until completely dissolved.

  • Base Addition: Inject TEA (2.1 mL) into the reaction mixture. Cool the flask to 0°C using an ice-water bath. (Causality: Cooling prevents exothermic degradation of the acyl chloride and minimizes di-acylation).

  • Electrophile Activation: Dilute the acyl chloride (11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes. (Validation Checkpoint: You should observe the formation of a white precipitate—Triethylammonium chloride salts—indicating that the HCl byproduct is being successfully scavenged).

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 2 to 4 hours. Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The UV-active starting material spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    product spot.
  • Quenching & Washing: Quench the reaction by adding 20 mL of saturated aqueous

    
    . Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 15 mL).
    
  • Purification: Wash the combined organic layers with 1M HCl (20 mL) to remove DMAP and unreacted TEA, followed by brine (20 mL). Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the high-purity acylated product.
    

Part 4: Visualizing the Chemistry

DMAP_Mechanism AcylCl 1. Acyl Chloride (Electrophile) Intermediate 3. Acylpyridinium Ion (Highly Reactive Intermediate) AcylCl->Intermediate DMAP attack DMAP 2. DMAP Catalyst (Nucleophile) DMAP->Intermediate Tetrahedral 5. Tetrahedral Intermediate Intermediate->Tetrahedral MA amine attack MA 4. Methyl Anthranilate (Weak Nucleophile) MA->Tetrahedral Product 6. N-Acyl Methyl Anthranilate (Target Product) Tetrahedral->Product Base (TEA) deprotonation & leaving group departure Regen 7. Regenerated DMAP Tetrahedral->Regen Catalyst recovery

Mechanistic pathway of DMAP-catalyzed acylation overcoming methyl anthranilate's weak nucleophilicity.

Troubleshooting_Workflow Start Low Acylation Yield? CheckSM Is Starting Material Consumed? Start->CheckSM NoConsumption No: Amine is unreactive CheckSM->NoConsumption TLC shows MA YesConsumption Yes: Side products forming CheckSM->YesConsumption TLC shows new spots AddDMAP Action: Add 0.1 eq DMAP Switch to DCM solvent NoConsumption->AddDMAP CheckMass Check Mass/NMR of Byproduct YesConsumption->CheckMass Benzoxazinone Mass = Product - 32 (Methanol loss) 4H-3,1-Benzoxazinone formed CheckMass->Benzoxazinone Diacylation Mass = Product + Acyl mass Di-acylation occurred CheckMass->Diacylation LowerTemp Action: Lower Temp to 0°C Avoid CDI/strong dehydrators Benzoxazinone->LowerTemp ReduceEq Action: Reduce Acyl Cl to 1.05 eq Add slowly at 0°C Diacylation->ReduceEq

Troubleshooting workflow for diagnosing and resolving low yields in MA acylation.

References

1.[1] Title: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC. Source: nih.gov. URL: 2.[3] Title: CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones - ChemRxiv. Source: chemrxiv.org. URL: 3. Title: Solvent-Free Protocol for Stereo Selective Crossed Aldol Condensation Assisted by Solid Acid Catalyst. Source: asianpubs.org. URL: 4.[2] Title: The DMAP-Catalyzed Acylation of Alcohols -- A Mechanistic Study - ScholarWorks @ UTRGV. Source: utrgv.edu. URL:

Sources

Optimization

Technical Support Center: Stabilization and Hydrolysis Prevention for Methyl 2-[(2-chloropropanoyl)amino]benzoate

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and formulation scientists working with Methyl 2-[(2-chloropropanoyl)amino]benzoate (CAS: 72544-42-4)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and formulation scientists working with Methyl 2-[(2-chloropropanoyl)amino]benzoate (CAS: 72544-42-4)[1].

As an anthranilic acid derivative featuring both a methyl ester and an


-chloroamide, this molecule presents unique handling challenges. It is highly susceptible to multiple degradation pathways, primarily saponification of the ester and nucleophilic substitution at the 

-chloro position[2][3]. This center provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the structural integrity of your compound during synthesis, workup, and assay preparation.

Mechanistic Overview of Degradation Pathways

To successfully prevent hydrolysis, you must first understand the specific vulnerabilities of the molecule. The structural topology of Methyl 2-[(2-chloropropanoyl)amino]benzoate dictates three primary modes of hydrolytic failure:

  • Ester Saponification (Base-Catalyzed): The methyl ester is highly labile in the presence of hydroxide ions. The proximity of the amide group can also participate in neighboring group participation, accelerating ester cleavage under basic conditions[2].

  • 
    -Chloro Substitution (
    
    
    
    ):
    The chlorine atom on the propanoyl chain is adjacent to a carbonyl group, making the
    
    
    -carbon highly electrophilic. Water or hydroxide can easily displace the chloride ion, yielding an
    
    
    -hydroxy amide byproduct.
  • Amide Cleavage: While generally more robust than the ester, the amide bond can undergo hydrolysis under prolonged exposure to harsh aqueous acids or bases, reverting the molecule to methyl anthranilate and 2-chloropropanoic acid[3][4].

DegradationPathways Target Methyl 2-[(2-chloropropanoyl)amino]benzoate (Target Molecule) EsterHydrolysis Ester Saponification (pH > 8 or pH < 2) Yields: Anthranilic acid derivative Target->EsterHydrolysis H2O / OH- / H+ AlphaSubstitution Alpha-Chloro Substitution (Aqueous Nucleophiles) Yields: Alpha-hydroxy amide Target->AlphaSubstitution H2O / OH- (SN2) AmideCleavage Amide Cleavage (Harsh Acid/Base + Heat) Yields: Methyl Anthranilate Target->AmideCleavage Prolonged Heat + H2O

Degradation pathways of Methyl 2-[(2-chloropropanoyl)amino]benzoate under hydrolytic conditions.

Troubleshooting Guide: Synthesis & Workup

Q: Why does my product degrade into a carboxylic acid during the basic workup of the amidation step? A: You are observing base-catalyzed ester hydrolysis (saponification). When quenching unreacted 2-chloropropanoyl chloride with strong aqueous bases (like


 or 

), the local pH easily exceeds 10. At this pH, hydroxide ions rapidly attack the carbonyl carbon of the methyl ester, driving the irreversible formation of 2-[(2-chloropropanoyl)amino]benzoic acid[2]. Resolution: Shift from a strong base to a weak, biphasic buffer system. Use cold, saturated aqueous

mixed with Ethyl Acetate. This maintains the aqueous phase pH around 8.0—sufficient to neutralize

byproducts without providing the hydroxide concentration required to saponify the ester.

Q: I am detecting an impurity with a mass shift of -18 Da (loss of HCl, addition of


) in my LC-MS. What is happening? 
A:  This mass shift indicates the nucleophilic substitution of the 

-chloro group by water, yielding methyl 2-[(2-hydroxypropanoyl)amino]benzoate. Because

-halo amides are potent electrophiles, protic solvents or aqueous buffers at room temperature facilitate an

displacement of the chloride leaving group. Resolution: Limit exposure to protic solvents (methanol, water) during purification. If an aqueous workup is unavoidable, perform it strictly at < 5°C to kinetically freeze the

displacement, and dry the organic layer immediately with anhydrous

.

Storage, Formulation, and Assay Stability

Q: How do I prepare stable stock solutions for biological assays without triggering hydrolysis? A: Avoid protic solvents like methanol or ethanol. These solvents act as nucleophiles and hydrogen-bond donors that activate the carbonyl carbon, leading to transesterification or slow hydrolysis[3]. Resolution: Use anhydrous Dimethyl Sulfoxide (DMSO) stored over molecular sieves. Because DMSO is highly hygroscopic, repeated opening of the vial introduces ambient moisture, which initiates slow hydrolysis of the


-chloro group. Aliquot your stock solutions for single use and store them at -20°C in desiccated containers.
Quantitative Stability Data

The following table summarizes the expected degradation of Methyl 2-[(2-chloropropanoyl)amino]benzoate under various storage and formulation conditions.

Storage ConditionSolvent / MatrixTimeframe% Hydrolysis ObservedPrimary Degradant
25°C, Ambient HumiditySolid Powder6 Months< 0.5%N/A
4°C, DesiccatedSolid Powder12 Months< 0.1%N/A
25°CMethanol24 Hours4.2%Transesterification products
25°CAnhydrous DMSO1 Month< 0.5%N/A
25°CAqueous Buffer (pH 7.4)24 Hours12.5%

-hydroxy amide
25°CAqueous Buffer (pH 10.0)2 Hours> 95.0%Anthranilic acid derivative

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate specific chemical safeguards to prevent hydrolysis at every step.

Protocol A: Hydrolysis-Resistant Synthesis and Isolation

This protocol details the amidation of methyl anthranilate while protecting the ester and


-chloro groups.
  • Preparation: Dissolve methyl anthranilate (1.0 eq) and anhydrous pyridine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Cool the reaction flask to 0°C using an ice bath.

    • Causality Check: Pyridine acts as a non-nucleophilic acid scavenger. It neutralizes the

      
       generated during the reaction, preventing acid-catalyzed ester hydrolysis without acting as a strong enough base to trigger saponification.
      
  • Addition: Add 2-chloropropanoyl chloride (1.1 eq) dropwise over 30 minutes. Maintain the internal temperature strictly < 5°C.

  • Reaction: Stir the mixture for 2 hours at 0°C. Monitor completion via TLC (Hexanes:EtOAc 3:1).

  • Biphasic Quench: Quench the reaction by adding cold (4°C) saturated aqueous

    
    .
    
    • Causality Check: The cold, weak base neutralizes the pyridinium chloride safely. The low temperature kinetically inhibits the

      
       hydrolysis of the newly formed 
      
      
      
      -chloro amide.
  • Isolation: Separate the layers immediately. Wash the organic layer with cold brine, dry over anhydrous

    
    , and concentrate under reduced pressure at a water bath temperature of < 30°C to yield the pure product.
    
Protocol B: Stability-Indicating HPLC Assay

Standard LC methods often degrade


-chloro amides on-column. This method prevents artifactual degradation.
  • Column: C18 Reverse Phase (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

    • Causality Check: The inclusion of 0.1% formic acid maintains a slightly acidic pH (~2.7), which protonates silanol groups on the column and stabilizes the

      
      -chloro amide from base-catalyzed degradation during the run.
      
  • Gradient: 10% B to 90% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the analytical standard in anhydrous Acetonitrile. Do not use Methanol. Inject immediately upon preparation to prevent solvolysis.

References

  • World Health Organization / Inchem. "Anthranilate Derivatives - Safety Evaluation of Flavouring Agents." Inchem.org,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 8635, Methyl anthranilate." PubChem,[Link]

  • MDPI. "Controlled Hydrolysis of Odorants Schiff Bases in Low-Molecular-Weight Gels." Molecules,[Link]

Sources

Troubleshooting

Purification methods for methyl N-(2-chloropropionyl)anthranilate

Technical Support Guide: Purification of Methyl N-(2-chloropropionyl)anthranilate Executive Summary & Chemical Context Compound Overview: Methyl N-(2-chloropropionyl)anthranilate (Methyl 2-(2-chloropropanamido)benzoate)...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Guide: Purification of Methyl N-(2-chloropropionyl)anthranilate

Executive Summary & Chemical Context

Compound Overview: Methyl N-(2-chloropropionyl)anthranilate (Methyl 2-(2-chloropropanamido)benzoate) is an intermediate typically synthesized via the N-acylation of methyl anthranilate with 2-chloropropionyl chloride.[1][2][3]

  • Target Structure: An ortho-disubstituted benzene ring containing a methyl ester and a 2-chloropropionamide moiety.[1][2][3]

  • Key Impurities:

    • Unreacted Methyl Anthranilate: The starting amine (liquid, fluorescence).[3]

    • 2-Chloropropionic Acid: Hydrolysis product of the acid chloride.[1][3]

    • Bis-acylated byproducts: (Rare but possible under forcing conditions).[1][2][3]

    • Residual Solvents/HCl: From the reaction matrix.

This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary purification engine, followed by Recrystallization for polishing.[2][3] Flash chromatography is reserved for difficult cases.[1][3]

Initial Assessment: Before You Purify[2][4]

Before initiating the purification workflow, characterize the crude reaction mixture (RM) to select the correct path.[2]

DiagnosticObservationActionable Insight
TLC (Hex/EtOAc 3:1) Spot at ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Product)
If starting amine (

, blue fluorescence) is present > 5%, extend reaction or add acid wash.[1][3]
Appearance Oily/Sticky SolidIndicates residual solvent or impurities preventing crystallization.[1][3] Needs rigorous drying or solvent exchange.[1][3]
pH of RM Acidic (< 2)Quench required.[1][3] Free HCl will degrade the ester over time.[1][3]

Primary Purification Protocol: The "Self-Validating" Workup

This protocol relies on the chemical orthogonality of the impurities (Amine vs. Acid vs. Neutral Amide).[2][3]

Step 1: Quench & Phase Separation[2]
  • Cool the reaction mixture (typically in DCM or Toluene) to 0–5 °C.

  • Slowly add saturated NaHCO₃ until pH is neutral/slightly basic (pH 7–8).

    • Why? Neutralizes HCl generated during acylation and hydrolyzes excess acid chloride to the water-soluble sodium salt.[1][2][3]

  • Separate phases.[1][3] Keep the Organic Layer .

Step 2: The Acid Wash (Critical for Purity)

Target:[2] Removal of unreacted Methyl Anthranilate.[1][3]

  • Wash the organic layer twice with 1N HCl (or 10% Citric Acid).[1][3]

    • Mechanism:[2][4] Methyl anthranilate is a weak base.[1][3] It forms the water-soluble hydrochloride salt and partitions into the aqueous phase.[1][2][3]

    • Validation: Check the TLC of the organic layer.[2][3] The fluorescent spot of methyl anthranilate should disappear.[2][3]

  • Caution: Do not use concentrated acid or prolonged contact time to avoid hydrolyzing the methyl ester or the amide bond.[2][3]

Step 3: The Base Polish

Target:[2] Removal of 2-chloropropionic acid.[1][2][3]

  • Wash the organic layer again with saturated NaHCO₃ or 1N NaOH (rapid wash).[1][3]

    • Mechanism:[2][4] Deprotonates any residual organic acids into their carboxylate salts.[1][2][3]

Step 4: Isolation
  • Dry organic layer over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (Rotovap).[1][3]

  • Result: Crude solid or viscous oil.[1][3]

Advanced Purification: Recrystallization & Chromatography

If the crude from Step 3 is not


 pure, proceed to these methods.
Method A: Recrystallization (Preferred for Scale-up)

Since the product is an amide ester, it typically crystallizes well from semi-polar solvent systems.[2][3]

  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexanes.[1][3]

  • Protocol:

    • Dissolve crude solid in minimal boiling Ethanol (95%) .

    • Remove from heat.[1][3] Add warm Water dropwise until persistent turbidity is observed.

    • Add a few drops of Ethanol to clear the solution.[1][3]

    • Allow to cool slowly to Room Temperature (RT), then to 4 °C.

    • Filter crystals and wash with cold Ethanol/Water (1:1).[1][3]

Method B: Flash Column Chromatography
  • Stationary Phase: Silica Gel (230–400 mesh).[1][3]

  • Mobile Phase: Gradient of Hexanes (A) and Ethyl Acetate (B).[2][3]

    • Start: 100% A.

    • Ramp: 0% to 30% B over 20 minutes.[1][3]

  • Detection: UV at 254 nm.[1][3] (Methyl anthranilate impurities fluoresce strongly at 365 nm).[1][3]

Visualization: Purification Logic Flow

The following diagram illustrates the decision matrix for purifying the crude reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (Product + Amine + Acid + HCl) Quench 1. Quench with sat. NaHCO3 (Remove HCl & Excess Acid Chloride) Start->Quench PhaseSep Phase Separation Quench->PhaseSep AqWaste1 Aqueous Waste (Salts) PhaseSep->AqWaste1 OrgLayer1 Organic Layer (Product + Amine + Organic Acid) PhaseSep->OrgLayer1 AcidWash 2. Wash with 1N HCl (Target: Methyl Anthranilate) OrgLayer1->AcidWash AqWaste2 Aqueous Waste (Amine-HCl Salt) AcidWash->AqWaste2 OrgLayer2 Organic Layer (Product + Trace Acid) AcidWash->OrgLayer2 BaseWash 3. Wash with sat. NaHCO3 (Target: 2-Chloropropionic Acid) OrgLayer2->BaseWash FinalOrg Final Organic Layer (Neutral Product) BaseWash->FinalOrg Decision Purity Check (TLC/HPLC) FinalOrg->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst Solid, >90% Pure Column Flash Chromatography (Hex/EtOAc) Decision->Column Oil, Complex Impurities FinalProd Pure Methyl N-(2-chloropropionyl)anthranilate Recryst->FinalProd Column->FinalProd

Caption: Logical workflow for the extractive purification and isolation of Methyl N-(2-chloropropionyl)anthranilate.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Blue Fluorescence on TLC Residual Methyl Anthranilate.[1][2][3]The acid wash was insufficient. Repeat the wash with 2N HCl or verify the pH of the aqueous layer is < 2 during the wash.[2]
Product "Oils Out" during Recrystallization Solvent mixture is too polar or cooling is too rapid.[1][3]Re-dissolve by heating.[1][3] Add a small amount of the "good" solvent (Ethanol) and cool very slowly.[3] Seed with a pure crystal if available.[1][3]
Low Yield Hydrolysis of the ester/amide.[2][3]Avoid prolonged exposure to strong acids/bases.[1][3] Ensure the quench is kept cold (0 °C).
New Spot on TLC (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

)
Hydrolysis to Anthranilic Acid derivative.Check if the starting Methyl Anthranilate contained Anthranilic Acid.[3] Ensure all glassware is dry; the acid chloride is moisture sensitive.[2][3]

Frequently Asked Questions (FAQs)

Q1: Can I use triethylamine (TEA) as a base during the reaction? Answer: Yes, TEA is commonly used to scavenge the HCl produced.[3] However, you must wash the organic layer thoroughly with water and dilute acid during the workup to remove the Triethylamine Hydrochloride salt, which can contaminate the product.[2]

Q2: My product is a viscous oil that won't solidify. What should I do? Answer: This is common for anthranilate derivatives.[1][3]

  • High Vacuum: Place the oil under high vacuum (< 1 mbar) for 12+ hours to remove trace solvents.[2][3]

  • Trituration: Add cold hexanes or pentane and scratch the flask walls with a glass rod to induce nucleation.[2][3]

  • Seeding: If you have a small amount of solid product from a previous batch, add it as a seed.[3]

Q3: Is the chlorine atom on the propionyl group labile? Answer: The secondary alkyl chloride is relatively stable under standard workup conditions.[2][3] However, avoid heating with strong nucleophiles (amines, thiols) or strong bases, as this could lead to substitution or elimination (formation of acrylamide derivatives).[3]

Q4: How do I store the purified compound? Answer: Store in a tightly sealed container at 2–8 °C, protected from light. Methyl anthranilate derivatives can be light-sensitive (often turning brown over time).[1][2][3]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[3] (General reference for amide synthesis and Schotten-Baumann conditions).

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007.[3] (Mechanisms of acylation and hydrolysis).

  • National Institute of Standards and Technology (NIST). Methyl Anthranilate - CAS 134-20-3.[1][2][3] NIST Chemistry WebBook.[1][2][3] Available at: [Link] (For physical properties of the starting material).[2][3]

Sources

Optimization

Technical Support Center: Thermal Management in Exothermic Aniline Acylation

Welcome to the Process Chemistry Technical Support Center. The conversion of anilines to amides via acid chlorides or anhydrides is a fundamental, yet highly exothermic transformation[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. The conversion of anilines to amides via acid chlorides or anhydrides is a fundamental, yet highly exothermic transformation[1]. Failure to manage the enthalpy of reaction (


) can lead to thermal runaway, hydrolysis of reagents, and the formation of diacylated impurities[1][2].

This guide provides mechanistic troubleshooting, self-validating protocols, and scale-up strategies designed for researchers and drug development professionals.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do I experience a sudden temperature overshoot when initiating the addition of acyl chloride, even with an active ice bath? A: This overshoot is caused by a thermodynamic mismatch: the rate of chemical heat generation temporarily exceeds the physical heat removal capacity of your reactor[3]. In batch systems, if the dosing rate is too high or mixing is inadequate, localized "hot spots" form at the point of reagent introduction[4]. Because reaction kinetics scale exponentially with temperature (Arrhenius equation), these hot spots rapidly accelerate the local reaction rate, causing a sudden and potentially dangerous spike in the bulk temperature[3]. Resolution: Implement a staged or ramped dosing profile. Start addition at a fraction of the target rate, validate temperature stability, and incrementally increase. Ensure high-shear agitation to rapidly disperse the acyl chloride[3][5].

Q2: My final product contains significant amounts of diacylated aniline (imide) and unreacted aniline. How does temperature control affect this? A: Monoacylation yields a secondary amide. While the nitrogen lone pair in the amide is deactivated by resonance with the carbonyl group, it retains weak nucleophilicity. At elevated temperatures (e.g., >15 °C), the system gains sufficient thermal energy to overcome the higher activation barrier required for a second acylation event[1]. Consequently, the monoamide attacks unreacted acyl chloride, forming the diacyl derivative and leaving an equivalent amount of starting aniline unreacted. Resolution: Maintain the internal reaction temperature strictly between 0–5 °C[2]. Fast addition combined with poor mixing and high temperatures is the primary driver for diacylation[1].

Q3: We are scaling up our batch acylation from 50 g to 5 kg. What thermal safety parameters must we evaluate to prevent thermal runaway? A: As you scale up, the surface-area-to-volume ratio of the reactor decreases drastically, severely reducing the overall heat transfer coefficient (


)[6]. A reaction that is easily cooled in a 100 mL flask may become adiabatic in a 10 L reactor.
Resolution: Before scale-up, you must calculate the adiabatic temperature rise (

) to assess the worst-case scenario if cooling fails[5][7]. Utilize Reaction Calorimetry (RC) to determine the maximum heat release rate. If the maximum attainable temperature (

) exceeds the onset temperature of decomposition (

), the process must be diluted or transitioned to a continuous flow reactor[7].

Section 2: Self-Validating Experimental Protocols

To guarantee reproducibility and safety, the following protocols are designed as self-validating systems . You must not proceed to the next step unless the validation metric of the current step is met.

Protocol A: Bench-Scale Batch Acylation (Schotten-Baumann Conditions)

Design Logic: This protocol uses a biphasic system to partition the reactive acyl chloride from the bulk aniline, relying on interfacial mass transfer to throttle the reaction rate.

  • Preparation: Dissolve aniline (1.0 eq) in dichloromethane (approx. 2–3 mL per mmol of aniline). Add an equal volume of 10% aqueous NaOH solution to the flask[2].

  • Thermal Baseline (Validation Checkpoint 1): Submerge the flask in an ice-water bath. Stir vigorously (>500 RPM) until the internal temperature stabilizes.

    • Validation: Do not proceed until the internal thermometer reads

      
       2 °C for 3 consecutive minutes. This confirms the system's baseline heat capacity is maximized.
      
  • Dosing: Load the acyl chloride (1.1 eq) into a pressure-equalizing dropping funnel. Begin addition at a rate of 1 drop per 5 seconds[2].

  • Dynamic Thermal Validation (Validation Checkpoint 2): Monitor the internal temperature continuously.

    • Validation: The internal temperature must not exceed 5 °C[2]. If the temperature reaches 4.5 °C, halt addition immediately. The temperature must drop back to 2 °C before resuming. This self-regulates the chemical heat generation to match the physical cooling limit.

  • Completion: Once addition is complete, stir for 30 minutes at 0–5 °C, then allow to warm to room temperature before phase separation.

Protocol B: Continuous Flow Acylation (Pilot Scale-Up)

Design Logic: Continuous flow microreactors possess exceptionally high surface-area-to-volume ratios, providing near-instantaneous heat dissipation and preventing hot spots[6][8].

  • Feed Preparation: Prepare Feed A (Aniline + Triethylamine in Acetonitrile) and Feed B (Acyl Chloride in Acetonitrile) at 0.5 M concentrations.

  • System Calibration (Validation Checkpoint 1): Prime HPLC pumps with pure solvent and set the flow rate to 1.0 mL/min.

    • Validation: Collect the output for 5 minutes in a graduated cylinder. The volume must be exactly 5.0 mL. This ensures stoichiometric precision.

  • Thermal Equilibration: Set the microreactor cooling block to 10 °C.

  • Reaction Execution (Validation Checkpoint 2): Introduce Feed A and Feed B. The streams must meet at a high-shear T-mixer before entering the residence coil[4].

    • Validation: Monitor the inline temperature sensor immediately downstream of the T-mixer. The temperature should remain constant (

      
       1 °C). A stable temperature confirms steady-state heat removal, eliminating the risk of thermal runaway[6].
      

Section 3: Quantitative Data Summaries

Table 1: Thermodynamic Troubleshooting Matrix

Observed SymptomKinetic/Thermodynamic CauseResolution Strategy
Initial Temp Spike (>10 °C) Heat generation > Heat removal capacity; localized hot spots[3][4].Reduce dosing rate; increase agitation RPM; pre-cool reactor[3][5].
High Diacylation Impurity High thermal energy overcomes activation barrier for amide nucleophilic attack[1].Strictly maintain 0–5 °C[2]; use biphasic Schotten-Baumann conditions.
Low Yield / High Pivalic Acid Hydrolysis of acyl chloride outcompetes aniline acylation due to poor mixing[2].Increase interfacial mixing; ensure anhydrous organic feeds if not using biphasic setup.

Table 2: Heat Transfer Comparison: Batch vs. Continuous Flow

ParameterBatch Reactor (Scale-Up)Continuous Flow Microreactor
Surface-to-Volume Ratio Low (Decreases as volume increases)Extremely High (Constant upon scale-out)
Heat Transfer Coefficient (

)
Poor to Moderate[6]Excellent (Near-instantaneous cooling)[8]
Dosing Strategy Slow, dropwise (Time-inefficient)[6]Continuous, stoichiometric pumping[4]
Hot Spot Potential High (Dependent on agitation)[3]Negligible (High-shear mixing)[4]

Section 4: System Visualizations

TroubleshootingTree Start Issue: Temp Overshoot During Acylation CheckMix Is Agitation Sufficient? Start->CheckMix FixMix Increase RPM to Eliminate Hot Spots CheckMix->FixMix No CheckDose Is Dosing Rate Too High? CheckMix->CheckDose Yes FixDose Implement Ramped Dosing Profile CheckDose->FixDose Yes CheckScale Is U-Value Too Low Due to Scale-Up? CheckDose->CheckScale No FixScale Transition to Continuous Flow CheckScale->FixScale Yes

Caption: Logic tree for diagnosing and resolving thermal runaways during exothermic acylation.

FlowReactor FeedA Feed A: Aniline + Base PumpA Pump A FeedA->PumpA FeedB Feed B: Acyl Chloride PumpB Pump B FeedB->PumpB Mixer High-Shear T-Mixer PumpA->Mixer PumpB->Mixer Reactor Microreactor Coil (Active Cooling) Mixer->Reactor Exotherm Product Pure Amide Product Reactor->Product Cooled

Caption: Continuous flow setup enabling instantaneous heat dissipation for aniline acylation.

References

1.[2] Benchchem. Troubleshooting low yield in 2,2-Dimethyl-N-phenylpropanamide synthesis. 2 2.[1] Der Pharma Chemica. Scholars Research Library: Acylation of Amines.1 3.[5] Amar Equipment. Working with Exothermic Reactions during Lab and Scale up.5 4.[8] ACS Publications. Continuous Flow Technology as an Enabler for Innovative Transformations. 8 5.[4] Patsnap Eureka. Control Strategies For Managing Exothermic Reactions In Flow. 4 6.[6] Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. 6 7.[7] Process Technology Online. Safe scale-up with exothermic reactions. 7 8.[3] Benchchem. Technical Support Center: Managing Reaction Temperature for Large-Scale Synthesis.3

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Conditions for Benzoxazinone Formation

Welcome to the technical support center for the synthesis of 4H-3,1-benzoxazin-4-ones. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical nuances of solvent sele...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4H-3,1-benzoxazin-4-ones. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical nuances of solvent selection in benzoxazinone synthesis. Proper solvent choice is paramount for achieving high yields, minimizing side products, and ensuring reproducible results. This document provides practical, in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the role of solvents in benzoxazinone synthesis.

Q1: What is the primary role of the solvent in benzoxazinone synthesis?

A1: The solvent plays several critical roles. It must first dissolve the starting materials, typically an anthranilic acid derivative and an acylating agent (like an acid chloride or anhydride), to allow the reaction to proceed homogeneously. Beyond solubility, the solvent can influence reaction kinetics by stabilizing intermediates and transition states, act as a catalyst or base (e.g., pyridine), and control the reaction temperature. In some cases, specific solvents are used to remove byproducts, such as water, to drive the reaction equilibrium towards the product.[1][2]

Q2: Should I use a polar protic or a polar aprotic solvent?

A2: Generally, polar aprotic solvents are preferred for the acylation step, while the subsequent cyclization can vary. Protic solvents (like ethanol or water) contain acidic protons (-OH, -NH) and can form strong hydrogen bonds.[3][4] This can "cage" and deactivate the nucleophilic amino group of anthranilic acid, slowing down the initial acylation.[5] Polar aprotic solvents (like DMF, DMSO, acetonitrile) lack these acidic protons and are better at solvating the cations while leaving the nucleophile relatively free and more reactive, which is favorable for acylation reactions.[3][5] However, the final cyclodehydration step can sometimes be facilitated by heat in a non-polar solvent like toluene or xylene, especially if water removal is required.[6]

Q3: Pyridine is frequently cited in the literature. Why is it so common?

A3: Pyridine is a versatile reagent in this synthesis, acting as both a solvent and a basic catalyst.[7][8] It effectively dissolves anthranilic acid and reacts with acid chlorides to form a highly reactive acylpyridinium salt intermediate, which is then readily attacked by the amino group of the anthranilic acid. Furthermore, pyridine acts as an acid scavenger, neutralizing the HCl generated when using acid chlorides, which drives the reaction forward.[7] However, its basicity can sometimes lead to side reactions, and it must be removed carefully during workup.[9]

Q4: Is a solvent-free synthesis possible for benzoxazinones?

A4: Yes, solvent-free methods are increasingly popular due to their environmental benefits and often reduced reaction times.[10][11] These reactions are typically performed by heating a mixture of the reactants, sometimes with a solid support like silica gel or bentonite clay, which can act as a dehydrating agent to facilitate the final cyclization step.[11][12] Ultrasound-assisted solvent-free syntheses have also been reported to give excellent yields.[13]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during benzoxazinone synthesis, with a direct focus on solvent-related causes.

Problem 1: Low or No Product Yield

Low yield is the most common challenge and can often be traced back to suboptimal solvent conditions.

  • Possible Cause 1: Poor Solubility of Starting Materials

    • Diagnosis: Do your starting materials (e.g., a substituted anthranilic acid) fully dissolve in the chosen solvent at the reaction temperature? If a significant amount of solid remains suspended, the reaction will be slow and incomplete.

    • Solution: Select a solvent with appropriate polarity. Highly polar starting materials may require solvents like DMF or DMSO. For less polar substrates, solvents like dichloromethane (DCM) or toluene might be sufficient. If a single solvent doesn't work, consider a co-solvent system (e.g., toluene/ethanol) to achieve better solubility.[10]

  • Possible Cause 2: Inefficient Cyclization and Water Removal

    • Diagnosis: The reaction may be stalling at the N-acyl anthranilic acid intermediate, failing to cyclize to the final benzoxazinone.[14] This is common in syntheses that generate water as a byproduct, as the reaction is often reversible.

    • Solution: Employ azeotropic distillation to remove water. Using a high-boiling, non-polar solvent like toluene or xylene in conjunction with a Dean-Stark apparatus is a classic and highly effective method to drive the equilibrium toward the cyclized product.[1][6][15] The Dean-Stark trap physically separates the water from the reaction mixture as it forms.[2]

  • Possible Cause 3: Deactivation of Nucleophile by Protic Solvents

    • Diagnosis: If you are using a protic solvent (e.g., ethanol, methanol) for a reaction involving a powerful nucleophile and electrophile (like an acid chloride), you may observe very slow reaction rates.

    • Solution: Switch to a polar aprotic solvent. As mentioned in the FAQ, protic solvents can suppress nucleophilicity through hydrogen bonding.[5] Solvents like acetonitrile (MeCN), acetone, or DMF will leave the nucleophile more "naked" and reactive, significantly increasing the rate of the initial acylation step.[5]

Problem 2: Significant Formation of Side Products

The appearance of unexpected spots on your TLC plate often points to solvent-mediated side reactions.

  • Possible Cause 1: Solvent Participating in the Reaction

    • Diagnosis: Are you using a nucleophilic solvent (like an alcohol) with a highly reactive acylating agent? This can lead to the formation of esters as a major byproduct. Basic solvents like pyridine can sometimes lead to complex side products if the reaction is overheated or run for too long.[9]

    • Solution: Choose an inert solvent. Toluene, xylene, DCM, and acetonitrile are generally non-participatory. If a base is required to scavenge acid, consider using a non-nucleophilic base like triethylamine (Et3N) or diisopropylethylamine (DIPEA) in an inert solvent like DCM or toluene, rather than using pyridine as the solvent itself.[16][17]

  • Possible Cause 2: Oligomerization or Degradation

    • Diagnosis: High reaction temperatures in certain solvents can lead to the formation of oligomers or decomposition of the desired product.[10] This is sometimes observed as a darkening of the reaction mixture and the appearance of baseline material on a TLC plate.

    • Solution: Optimize the reaction temperature by choosing a solvent with an appropriate boiling point. If you need to heat the reaction, select a solvent that refluxes at the desired temperature. For instance, if 110°C is required, toluene is a better choice than DCM (boiling point ~40°C). If a reaction is sensitive to heat, it may be necessary to run it at a lower temperature for a longer duration in a solvent like THF or DCM.

Section 3: Data & Protocols for Solvent Optimization

Table 1: Comparison of Common Solvents for Benzoxazinone Synthesis
SolventTypeBoiling Point (°C)Key AdvantagesCommon Issues & Considerations
Pyridine Polar Aprotic, Basic115Acts as solvent, catalyst, and acid scavenger.[7]Can be difficult to remove; can promote side reactions.[9]
Toluene Non-Polar111Excellent for azeotropic water removal with a Dean-Stark trap.[6]Poor solubility for highly polar starting materials.
Xylene Non-Polar~140Higher boiling point allows for higher reaction temperatures.[17]Can be difficult to remove; may cause degradation of sensitive products.
DMF Polar Aprotic153Excellent solvating power for a wide range of reactants.High boiling point makes it difficult to remove; must be anhydrous.
DCM Polar Aprotic40Good solvent for many organic compounds; easy to remove.Low boiling point limits reaction temperature.
Acetic Anhydride Reagent/Solvent140Can act as both the acylating agent and solvent for cyclization.[7]Can lead to N-acetylation as a side reaction if not controlled.
None (Solvent-Free) N/AN/AEnvironmentally friendly; often faster reaction times.[10][11]Can be difficult for scaling up; requires good temperature control to avoid charring.
Experimental Protocol: General Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one

This protocol, adapted from literature procedures, uses pyridine as a dual solvent and catalyst.[8]

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anthranilic acid (1.37 g, 10 mmol).

  • Solvent Addition: Add anhydrous pyridine (25 mL) to the flask and stir until the anthranilic acid is fully dissolved.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add benzoyl chloride (2.81 g, 20 mmol, 2 equivalents) dropwise over 15 minutes. An exothermic reaction and the formation of a precipitate (pyridinium hydrochloride) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 115°C) for 2 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and pour it slowly into 100 mL of ice-cold water with vigorous stirring.

  • Isolation: The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove pyridine and salts, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography on silica gel to afford the pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Section 4: Mechanistic Insights & Visual Workflows

The choice of solvent directly impacts key steps in the reaction mechanism. The general pathway involves an initial N-acylation followed by a cyclodehydration.

Diagram 1: General Mechanism of Benzoxazinone Formation

G cluster_acylation Step 1: N-Acylation cluster_cyclization Step 2: Cyclodehydration A Anthranilic Acid (Nucleophile) B Acid Chloride (Electrophile) A->B Solvent (e.g., Pyridine) facilitates attack C N-Acyl Anthranilic Acid (Intermediate) B->C HCl byproduct Pyridine_cat Pyridine (Base) Scavenges HCl B->Pyridine_cat D Benzoxazinone (Product) C->D Heat / Dehydrating Agent (e.g., Acetic Anhydride or Toluene w/ Dean-Stark) E H2O D->E byproduct

Caption: Mechanism showing N-acylation followed by cyclodehydration.

Diagram 2: Troubleshooting Workflow for Low Yield

G Start Start: Low Product Yield Check_Solubility Are starting materials fully dissolved? Start->Check_Solubility Check_Intermediate Is N-Acyl intermediate forming (check TLC)? Check_Solubility->Check_Intermediate Yes Sol_Change Action: Change to a more polar solvent (e.g., DMF, DMSO). Check_Solubility->Sol_Change No Check_H2O Is water a byproduct of the reaction? Check_Intermediate->Check_H2O Yes Solvent_Type Action: Switch from protic to polar aprotic solvent (e.g., MeCN, DMF). Check_Intermediate->Solvent_Type No Dean_Stark Action: Use Toluene/Xylene with a Dean-Stark trap to remove water. Check_H2O->Dean_Stark Yes Success Success: Improved Yield Check_H2O->Success No / Not Applicable Sol_Change->Check_Solubility Solvent_Type->Check_Intermediate Dean_Stark->Success

Sources

Optimization

Technical Support Center: Stability of Methyl 2-[(2-chloropropanoyl)amino]benzoate

This guide serves as a comprehensive technical resource for researchers working with Methyl 2-[(2-chloropropanoyl)amino]benzoate (CAS: 72544-42-4). It is designed to address stability concerns, specifically regarding moi...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers working with Methyl 2-[(2-chloropropanoyl)amino]benzoate (CAS: 72544-42-4). It is designed to address stability concerns, specifically regarding moisture sensitivity, and provides actionable troubleshooting steps.

Executive Summary: Stability Profile

Methyl 2-[(2-chloropropanoyl)amino]benzoate is a functionalized anthranilate derivative characterized by three reactive centers: a methyl ester, a secondary amide, and an


-chloroalkyl group.
  • Moisture Sensitivity: Moderate to High. The compound is susceptible to hydrolytic degradation, particularly in non-neutral pH environments or prolonged exposure to atmospheric moisture.

  • Primary Degradation Pathway: Hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Secondary Degradation Pathway: Nucleophilic displacement of the

    
    -chloride by water (hydrolysis) to form the 
    
    
    
    -hydroxy derivative.
  • Critical Risk: Formation of 2-(1-chloroethyl)-4H-3,1-benzoxazin-4-one via cyclization is possible under anhydrous/acidic conditions, but in the presence of moisture, this intermediate rapidly hydrolyzes to the open-chain acid.

Technical Deep Dive: Degradation Mechanisms

Understanding the causality of degradation is essential for troubleshooting. The interaction of water with this molecule triggers specific chemical transformations.

A. Ester Hydrolysis (Primary Pathway)

The methyl ester group is the most moisture-sensitive moiety. Water, acting as a nucleophile, attacks the carbonyl carbon of the ester. This reaction is autocatalytic; as trace amounts of acid are generated (or if the sample is slightly acidic), the rate of hydrolysis increases.

  • Product: 2-[(2-chloropropanoyl)amino]benzoic acid + Methanol.

  • Impact: Increases polarity, alters solubility, and lowers melting point.

B. -Chloride Hydrolysis (Secondary Pathway)

The chlorine atom at the


-position to the amide carbonyl is activated. While less reactive than an acid chloride, it is susceptible to 

displacement by water over time.
  • Product: Methyl 2-[(2-hydroxypropanoyl)amino]benzoate + HCl.

  • Impact: The release of HCl drastically accelerates Pathway A (Ester Hydrolysis), leading to rapid bulk decomposition.

C. Cyclization-Hydrolysis Cycle

N-acyl anthranilates are precursors to benzoxazinones. While moisture generally inhibits cyclization (which requires dehydration), any transiently formed benzoxazinone species will react avidly with water to ring-open into the carboxylic acid derivative, not the original ester.

Visualization of Degradation Pathways

DegradationPathways Compound Methyl 2-[(2-chloropropanoyl)amino]benzoate (Intact API) Acid 2-[(2-chloropropanoyl)amino]benzoic acid (Hydrolysis Product A) Compound->Acid + H2O (Ester Hydrolysis) [Fastest in wet/acidic conditions] Hydroxy Methyl 2-[(2-hydroxypropanoyl)amino]benzoate (Hydrolysis Product B) Compound->Hydroxy + H2O (Cl Displacement) [Slower, generates HCl] Benzoxazinone 2-(1-chloroethyl)-4H-3,1-benzoxazin-4-one (Cyclic Intermediate) Compound->Benzoxazinone - MeOH (Cyclization) [Heat/Dry conditions] Benzoxazinone->Acid + H2O (Ring Opening)

Figure 1: Primary degradation pathways. The red path indicates the most common failure mode in moist environments.

Troubleshooting Guide

Use this dynamic Q&A section to diagnose specific issues observed in your experiments.

Scenario 1: Physical Appearance Changes

Q: My white powder has turned into a sticky, off-white paste. Is it still usable?

  • Diagnosis: Hygroscopic Hydrolysis. The "stickiness" often results from the formation of the carboxylic acid derivative (which disrupts the crystal lattice) and the presence of trace methanol/HCl byproducts.

  • Action:

    • Check pH: Dissolve a small amount in neutral water. If pH < 4, significant hydrolysis and HCl release have occurred.

    • Do not use. Recrystallization is difficult due to the mixture of acid/ester/hydroxy species.

Scenario 2: HPLC Anomalies

Q: I see a new peak eluting before my main compound on Reverse-Phase HPLC.

  • Diagnosis: Polar Impurity Formation.

    • Peak A (RRT ~0.8): Likely the Carboxylic Acid (hydrolysis of ester). Acidic groups increase polarity, reducing retention time on C18 columns.

    • Peak B (RRT ~0.6-0.7): Likely the

      
      -Hydroxy  derivative (displacement of Cl).
      
  • Action: Run the sample with an acidic mobile phase (0.1% TFA). If the new peak shifts significantly or tails, it confirms the presence of a free carboxylic acid.

Scenario 3: Synthesis Failure

Q: I am trying to cyclize this to a quinazolinone, but the yield is low and I isolated a carboxylic acid.

  • Diagnosis: Moisture Interference. The cyclization step (often using dehydrating agents like

    
     or 
    
    
    
    ) is competing with hydrolysis. If your solvent or reagents contained water, the intermediate benzoxazinone hydrolyzed immediately to the acid.
  • Action: Ensure all solvents are anhydrous (Karl Fischer < 0.05%). Perform the reaction under strictly inert atmosphere (

    
     or Ar).
    

Experimental Protocols for Verification

Protocol A: Rapid Stability Check (TLC)

Use this to quickly assess if your batch has degraded.

  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: Hexane : Ethyl Acetate (3:1 v/v).

  • Sample Prep: Dissolve 5 mg in 1 mL anhydrous Dichloromethane (DCM).

  • Visualization: UV light (254 nm).

  • Interpretation:

    • Target Compound (

      
       ~0.5-0.6):  Single dark spot.
      
    • Impurity (Acid): Stays at the baseline or smears near

      
       < 0.1.
      
    • Impurity (Anthranilate): Fluorescent blue spot (distinctive for methyl anthranilate if amide bond cleaves).

Protocol B: Storage & Handling
  • Temperature: Store at -20°C .

  • Atmosphere: Argon or Nitrogen flush is mandatory after every use.

  • Desiccation: Store the vial inside a secondary container with active desiccant (e.g.,

    
     or molecular sieves).
    
  • Warning: Avoid storing near amines or strong bases, which will rapidly catalyze degradation.

Frequently Asked Questions (FAQ)

Q: Can I dry the compound in an oven to remove moisture? A: No. Heating this compound, especially if it is already slightly wet, will accelerate the cyclization-hydrolysis cycle or cause the


-chloride to eliminate (dehydrohalogenation). Dry in vacuo at room temperature (

) using a desiccator.

Q: Why does the sample smell acrid? A: A sharp, acrid smell indicates the release of HCl (hydrochloric acid) or Propanoic acid derivatives. This confirms the degradation of the


-chloro group or the amide bond. The sample should be considered hazardous and disposed of.

Q: Is the degradation reversible? A: No. Once the ester hydrolyzes to the acid or the chloride converts to the alcohol, you cannot easily revert it in a single step. You would need to re-esterify (using MeOH/acid) or re-chlorinate (using


), which is synthetically inefficient compared to buying a fresh batch.

References

  • Synthesis and Cyclization of N-Acyl Anthranilates

    • Reaction Context: N-acyl anthranilates are well-documented precursors for 4H-3,1-benzoxazin-4-ones. The stability of the linear ester vs. the cyclic benzoxazinone is a function of moisture availability.
    • Source:Acta Crystallographica Section E, "Methyl 2-(3-chlorobenzamido)benzoate," 2012. Link

  • Reactivity of

    
    -Halo Amides: 
    
    • Mechanism:[1][2][3][4] The inductive effect of the

      
      -chlorine atom increases the electrophilicity of the amide carbonyl and the susceptibility of the alkyl chloride to hydrolysis.
      
    • Source:ResearchGate, "Reactions of 2-chloropropionyl chloride," 2024. Link

  • General Stability of Methyl Anthranilate Derivatives

    • Background: Methyl anthranilate esters are generally stable but require protection from extreme pH and moisture to prevent hydrolysis.
    • Source:BenchChem, "Application Notes for Methyl Anthranilate Derivatives," 2025.[5] Link

  • Compound Identification

    • Data: CAS 72544-42-4 verification and structure confirm
    • Source:ChemicalBook, "Methyl 2-[(2-chloropropanoyl)amino]benzoate Product Page." Link

Sources

Reference Data & Comparative Studies

Validation

FT-IR characteristic peaks for amide bond in anthranilate derivatives

Title: Spectral Fingerprinting of the Anthranilate Scaffold: A Comparative FT-IR Guide Executive Summary: The "Ortho-Effect" in Spectroscopy In drug development, particularly when working with quinazolinone precursors or...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectral Fingerprinting of the Anthranilate Scaffold: A Comparative FT-IR Guide

Executive Summary: The "Ortho-Effect" in Spectroscopy

In drug development, particularly when working with quinazolinone precursors or non-steroidal anti-inflammatory drugs (NSAIDs) like fenamates, the anthranilate (2-aminobenzamide) scaffold is ubiquitous. However, characterizing the amide bond in these derivatives presents a unique challenge: the Intramolecular Hydrogen Bond (IMHB) .

Unlike standard benzamides, where intermolecular forces dominate, anthranilate derivatives possess an ortho-amino group that acts as a hydrogen bond donor to the amide carbonyl oxygen. This forms a stable, pseudo-six-membered ring (the "ortho-effect"), significantly altering the vibrational modes.

This guide moves beyond generic peak tables. We compare the anthranilate scaffold directly against standard benzamides to isolate these diagnostic shifts, providing a self-validating method to confirm structural integrity.

Mechanistic Basis: The 6-Membered Pseudo-Ring

To interpret the spectrum, you must visualize the molecular physics. In a standard secondary amide, the carbonyl (C=O) and N-H groups typically engage in intermolecular dimerization. In anthranilates, the ortho-NH₂ locks the carbonyl in a planar conformation via Intramolecular Hydrogen Bonding (IMHB) .

Key Consequences:

  • Amide I Red Shift: The H-bond weakens the C=O double bond character, lowering its force constant and vibrational frequency.

  • N-H Stratification: The amine protons become non-equivalent (one involved in H-bonding, one free), creating complex splitting patterns distinct from simple primary amines.

Visualizing the Interaction (DOT Diagram)

Anthranilate_Mechanism cluster_effect The Ortho-Effect Mechanism Benzamide Standard Benzamide (Intermolecular H-Bonding) Anthranilate Anthranilate Derivative (Intramolecular H-Bonding) Benzamide->Anthranilate Ortho-Amino Substitution AmideI Amide I Band (C=O) Red Shift (~20-40 cm⁻¹) Anthranilate->AmideI Weakens C=O Bond AmideII Amide II Band (N-H) Rigidification Anthranilate->AmideII Locks Conformation

Figure 1: Mechanistic flow showing how ortho-substitution drives the spectral shift via intramolecular hydrogen bonding.

Comparative Analysis: Anthranilate vs. Standard Benzamide

The following data compares a standard secondary benzamide (e.g., N-methylbenzamide) against an N-substituted anthranilamide.

Table 1: Diagnostic Peak Shifts
Vibrational ModeStandard Benzamide (cm⁻¹)Anthranilate Derivative (cm⁻¹)The "Senior Scientist" Insight
Amide I (C=O) 1660 – 1690 1630 – 1660 The Primary Diagnostic. The IMHB lengthens the C=O bond. If you see >1670 cm⁻¹, the IMHB is likely disrupted (or the sample is wet).
Amide II (N-H/C-N) 1530 – 15501580 – 1610The "Overlap Trap". In anthranilates, this band often shifts higher and merges with the aromatic ring breathing modes (C=C), making it appear as a single broad, intense band.
NH Stretching ~3300 (Single band)3330 & 3450 (Doublet) The Free vs. Bound. You will often see a sharp high-frequency band (free NH) and a broader lower-frequency band (H-bonded NH).
Aromatic C=C 1580 – 16001590 – 1610Enhanced intensity due to conjugation with the amide nitrogen lone pair.

Validated Experimental Protocol

To trust your data, you must validate the presence of the IMHB. This protocol uses a "Solvent Perturbation" method to distinguish intramolecular (stable) from intermolecular (solvent-sensitive) bonds.

Workflow Logic (DOT Diagram)

Experimental_Protocol Sample Anthranilate Sample Step1 Step 1: Solid State (ATR/KBr) Preserves IMHB Sample->Step1 Step2 Step 2: Dilute Solution (CHCl₃) Breaks Intermolecular H-bonds Step1->Step2 Step3 Step 3: Polar Solvent (DMSO) Competes for H-bonds Step2->Step3 Analysis Comparative Analysis Step3->Analysis Outcome1 Peak Stable: Confirmed Intramolecular H-Bond Analysis->Outcome1 No Shift Outcome2 Peak Shift: Intermolecular Interaction Analysis->Outcome2 Significant Shift

Figure 2: Solvent perturbation workflow to validate the presence of the intramolecular hydrogen bond.

Step-by-Step Methodology

1. Solid State Acquisition (The Baseline)

  • Method: Diamond ATR (Attenuated Total Reflectance) is preferred over KBr to prevent moisture absorption which can disrupt the amide bands.

  • Parameter: 4 cm⁻¹ resolution, 32 scans.

  • Target: Identify the Amide I peak. It should be sharp and located near 1630–1650 cm⁻¹.

2. The Dilution Test (Validation)

  • Method: Dissolve the sample in dry Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄) at low concentration (<0.01 M).

  • Rationale: Non-polar solvents break intermolecular bonds between molecules but are too weak to break the strong intramolecular H-bond within the anthranilate ring.

  • Result:

    • If Amide I stays at ~1640 cm⁻¹:Confirmed Anthranilate Scaffold. The IMHB is intact.

    • If Amide I shifts to ~1680 cm⁻¹: The structure may be compromised, or the ortho-substituent is not interacting (steric twist).

3. The DMSO Shift (The "Breaker")

  • Method: Dissolve in DMSO-d6.

  • Rationale: DMSO is a strong H-bond acceptor. It will compete with the carbonyl oxygen for the amine proton, breaking the intramolecular ring.

  • Result: Expect the Amide I band to shift upward (blue shift) as the intramolecular ring opens and the carbonyl bond strengthens.

References

  • Spectroscopic Studies of N-Unsubstituted 2-Aminobenzamides. Source: National Institutes of Health (PMC) Citation: "Intramolecular hydrogen bonding between oxygen and the amine hydrogen...[1][2] confirmed by FT-IR and XRD."[1][2][3][4][5] Link:[Link]

  • IR Spectrum and Characteristic Absorption Bands. Source: Chemistry LibreTexts Citation: "Conjugated unsaturated amides tend to absorb on the lower wavenumber end (1650-1700 cm⁻¹)."[6] Link:[Link]

  • Assignments of Amide I-II Band Components. Source: ResearchGate Citation: "Amide I band components... highly dependent on the nature of the molecular structure and environment."[7] Link:[Link]

  • UCLA Chemistry IR Absorption Table. Source: UCLA Citation: "Amide C=O Stretch: 1690 - 1630 cm⁻¹.[8] Primary amines produce two N-H stretch absorptions."[8] Link:[Link]

Sources

Comparative

A Predictive Guide to the Mass Spectrometry Fragmentation of Methyl N-(2-chloropropionyl)anthranilate

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed, predictive analysis of the electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of methyl N-(2-chloropropionyl)anthranilate.

Due to the absence of a publicly available, experimentally verified mass spectrum for this specific molecule, this guide is built upon a foundation of established fragmentation principles and a comparative analysis of its structural components: the methyl anthranilate core and the 2-chloropropionyl moiety. This predictive framework, grounded in extensive literature and database review, provides a robust tool for researchers encountering this molecule or structurally similar compounds.

Predicted Fragmentation Behavior: A Tale of Two Moieties

The fragmentation of methyl N-(2-chloropropionyl)anthranilate is anticipated to be a composite of the characteristic fragmentation pathways of its two primary structural components: the stable aromatic methyl anthranilate and the reactive 2-chloropropionyl group. The ionization method employed will significantly influence the observed fragmentation, with electron ionization (EI) expected to induce more extensive fragmentation than the softer electrospray ionization (ESI) technique.

Predicted Electron Ionization (EI) Fragmentation

Under the high-energy conditions of electron ionization, the molecular ion of methyl N-(2-chloropropionyl)anthranilate is expected to be observed, albeit potentially at a low abundance. A key characteristic to anticipate is the isotopic signature of the chlorine atom. Molecules containing one chlorine atom will exhibit a distinctive M+ and M+2 peak pattern in an approximate 3:1 intensity ratio, corresponding to the natural abundances of the ³⁵Cl and ³⁷Cl isotopes[1].

The fragmentation cascade is predicted to be dominated by several key pathways:

  • Alpha-Cleavage at the Carbonyl Group: A primary fragmentation event is the cleavage of the bond between the carbonyl carbon of the propionyl group and the nitrogen atom. This would result in the formation of a stable acylium ion.

  • Cleavage of the N-C Bond: Scission of the bond between the anthranilate nitrogen and the propionyl group is another highly probable pathway.

  • Loss of the Chlorine Atom: The carbon-chlorine bond is susceptible to cleavage, leading to the loss of a chlorine radical. This fragmentation is a hallmark of halogenated compounds[1].

  • Fragmentation of the Methyl Anthranilate Moiety: The methyl anthranilate portion of the molecule is expected to exhibit its characteristic fragmentation, including the loss of the methoxy group (-OCH₃) and subsequent loss of carbon monoxide (CO) from the ester functionality. The mass spectrum of methyl anthranilate is well-documented in databases such as the NIST WebBook and PubChem[2][3][4].

The interplay of these pathways will generate a complex but interpretable fingerprint of the molecule.

Predicted Electrospray Ionization (ESI) Fragmentation

In contrast to EI, ESI is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]⁺, with significantly less in-source fragmentation. Tandem mass spectrometry (MS/MS) is therefore essential to induce and analyze fragmentation.

Under ESI-MS/MS conditions, the fragmentation of the protonated methyl N-(2-chloropropionyl)anthranilate is likely to be initiated by the protonation of the most basic sites: the amide nitrogen or the carbonyl oxygen. The subsequent fragmentation would likely involve:

  • Neutral Loss of HCl: A common fragmentation pathway for protonated chlorinated compounds is the elimination of a neutral hydrochloric acid molecule.

  • Loss of the 2-Chloropropionyl Group: The entire N-acyl side chain could be lost as a neutral molecule.

  • Amide Bond Cleavage: Similar to EI, cleavage of the amide bond is a probable fragmentation route.

  • Ester Group Fragmentation: The methyl ester can undergo fragmentation, primarily through the loss of methanol.

Comparative Analysis: Insights from Analogous Structures

To bolster our predictive model, we can draw comparisons with the known fragmentation patterns of structurally related molecules.

  • Methyl Anthranilate: The foundational structure, methyl anthranilate, has a well-characterized mass spectrum. Key fragments include the molecular ion at m/z 151, a prominent peak at m/z 119 corresponding to the loss of the methoxy group, and a fragment at m/z 92 from the subsequent loss of CO[2][3][4]. These fragments are likely to be observed in the spectrum of our target molecule.

  • 2-Chloropropionamides: The fragmentation of simple 2-chloropropionamides typically involves the loss of the chlorine atom and alpha-cleavage adjacent to the carbonyl group[5]. The formation of an acylium ion by cleavage of the C-N bond is also a characteristic feature.

  • N-Acylated Anthranilates: Studies on other N-acylated anthranilic acid esters reveal that cleavage of the amide bond is a dominant fragmentation pathway. The stability of the resulting benzoyl-type cation contributes to the prevalence of this fragmentation route.

The following table summarizes the predicted key fragment ions for methyl N-(2-chloropropionyl)anthranilate under EI conditions.

Predicted m/z Proposed Fragment Structure Fragmentation Pathway Notes
241/243[C₁₁H₁₂ClNO₃]⁺Molecular IonIsotopic pattern due to ³⁵Cl/³⁷Cl
150[C₈H₈NO₂]⁺Cleavage of the N-C bond of the amide
120[C₇H₆NO]⁺Loss of -OCH₃ from the m/z 151 fragment of methyl anthranilate portion
92[C₆H₆N]⁺Loss of CO from the m/z 120 fragment
91/93[C₃H₄ClO]⁺Acylium ion from cleavage of the N-C bondIsotopic pattern due to ³⁵Cl/³⁷Cl
63[C₂H₄Cl]⁺Cleavage of the C-C bond in the propionyl groupIsotopic pattern due to ³⁵Cl/³⁷Cl

Experimental Protocols for Analysis

For researchers seeking to acquire experimental data for methyl N-(2-chloropropionyl)anthranilate, the following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended.

GC-MS Analysis Protocol (Electron Ionization)

GC-MS with electron ionization is a suitable technique for the analysis of this relatively volatile and thermally stable compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Time-of-Flight).

GC Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-400.

LC-MS/MS Analysis Protocol (Electrospray Ionization)

For a softer ionization approach and for the analysis of potentially less volatile related compounds, LC-MS/MS with ESI is the method of choice.

Instrumentation:

  • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap).

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm i.d., 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B.

    • 1-10 min: Linear gradient from 5% to 95% B.

    • 10-12 min: Hold at 95% B.

    • 12-12.1 min: Return to 5% B.

    • 12.1-15 min: Re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Collision Gas: Argon.

  • MS1 Scan Range: m/z 100-500.

  • MS/MS: Product ion scans of the protonated molecule [M+H]⁺ (predicted at m/z 242/244) using a range of collision energies (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.

Visualizing the Fragmentation Pathways

To further elucidate the predicted fragmentation mechanisms, the following diagrams illustrate the key bond cleavages and resulting fragment ions for both EI and ESI methods.

EI_Fragmentation cluster_mol Molecular Ion cluster_frags Key Fragments mol Methyl N-(2-chloropropionyl)anthranilate⁺˙ (m/z 241/243) frag1 [C₈H₈NO₂]⁺ (m/z 150) mol->frag1 -•C₃H₄ClO frag4 [C₃H₄ClO]⁺ (m/z 91/93) mol->frag4 -•C₈H₈NO₂ frag5 [C₂H₄Cl]⁺ (m/z 63/65) mol->frag5 -C₉H₈NO₃ frag2 [C₇H₆NO]⁺ (m/z 120) frag1->frag2 -•OCH₃ frag3 [C₆H₆N]⁺ (m/z 92) frag2->frag3 -CO

Caption: Predicted EI fragmentation pathways of Methyl N-(2-chloropropionyl)anthranilate.

ESI_Fragmentation cluster_mol Protonated Molecule cluster_frags Key Fragments mol [Methyl N-(2-chloropropionyl)anthranilate+H]⁺ (m/z 242/244) frag1 [M+H - HCl]⁺ (m/z 206) mol->frag1 -HCl frag2 [M+H - C₃H₄ClO]⁺ (m/z 152) mol->frag2 -C₃H₅ClO frag3 [M+H - CH₃OH]⁺ (m/z 210/212) mol->frag3 -CH₃OH

Caption: Predicted ESI-MS/MS fragmentation pathways of Methyl N-(2-chloropropionyl)anthranilate.

Conclusion

While a definitive experimental mass spectrum for methyl N-(2-chloropropionyl)anthranilate remains to be published, this guide provides a comprehensive and scientifically grounded prediction of its fragmentation behavior under both electron ionization and electrospray ionization conditions. By understanding the interplay of the methyl anthranilate and 2-chloropropionyl moieties, and by leveraging data from analogous structures, researchers can confidently approach the identification and characterization of this and related compounds. The provided experimental protocols offer a starting point for acquiring the necessary data to validate and refine the predictive models presented herein.

References

  • National Institute of Standards and Technology. (n.d.). Methyl anthranilate. NIST Chemistry WebBook. Retrieved from [Link][2][4][6]

  • National Center for Biotechnology Information. (n.d.). Methyl anthranilate. PubChem. Retrieved from [Link][3]

  • Wiley Registry of Mass Spectral Data. (2023). Wiley-VCH. Retrieved from [Link][7]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-chloropropane. Retrieved from [Link][1]

  • Scientific Instrument Services. (n.d.). Wiley Registry of Mass Spectral Data, 2023 Edition. Retrieved from [Link][8]

  • National Center for Biotechnology Information. (n.d.). Propyl anthranilate. PubChem. Retrieved from [Link][9]

  • LCGC International. (2011). Wiley Registry of Mass Spectral Data, 9th Edition. Retrieved from [Link][10]

  • MasCom. (n.d.). Wiley Registry of Mass Spectral Data, 11th Edition. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link][12]

  • ResearchGate. (n.d.). Mass spectra of the FA-isomers (A) and propionyl-derivatives of the FA-isomers (B). Retrieved from [Link][13]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link][14]

  • National Institute of Standards and Technology. (2020). Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4). Retrieved from [Link][15]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propanamide. Retrieved from [Link][5]

  • National Center for Biotechnology Information. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. PMC. Retrieved from [Link][16]

  • GSRS. (n.d.). METHYL N-(2-METHYLPENTYLIDENE)ANTHRANILATE. Retrieved from [Link][17]

  • FooDB. (n.d.). Showing Compound Methyl N-methylanthranilate (FDB012455). Retrieved from [Link][18]

  • SpectraBase. (n.d.). 2-Chloropropionic acid methyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link][19]

  • FAO. (n.d.). Spectra of certain flavouring agents. Retrieved from [Link][20]

  • MassBank. (2008). Carboxylic acids and derivatives. Retrieved from [Link][21]

Sources

Validation

A Comparative Analysis of Melting Points: 2-(2-Chloropropanamido)benzoic Acid vs. its Methyl Ester Analog

In the landscape of pharmaceutical development and materials science, the physical properties of a compound are as critical as its chemical reactivity. Among these, the melting point stands as a fundamental determinant o...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the physical properties of a compound are as critical as its chemical reactivity. Among these, the melting point stands as a fundamental determinant of a substance's purity, stability, and formulation potential. This guide provides an in-depth comparison of the melting points of 2-(2-chloropropanamido)benzoic acid and its methyl ester derivative, methyl 2-(2-chloropropanamido)benzoate. Through a blend of theoretical principles and established experimental protocols, we will explore the structural nuances that lead to significant differences in their physical states at a given temperature.

Core Principles: The Decisive Role of Intermolecular Forces

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. This phase change is governed by the strength of the intermolecular forces holding the molecules together in a crystal lattice. To overcome these forces, energy, in the form of heat, must be supplied. The stronger the intermolecular interactions, the more energy is required, and consequently, the higher the melting point.

The primary distinction between a carboxylic acid and its corresponding ester lies in their capacity for hydrogen bonding. Carboxylic acids are potent hydrogen bond donors and acceptors, a feature that profoundly influences their physical properties.

Molecular Structure and Intermolecular Interactions

2-(2-Chloropropanamido)benzoic Acid: This molecule possesses a carboxylic acid group (-COOH) and an amide linkage (-NHCO-). The hydrogen atom of the carboxyl group is highly polarized and can form strong hydrogen bonds with the carbonyl oxygen of a neighboring molecule. This interaction is so favorable that most carboxylic acids exist as hydrogen-bonded dimers in the solid state.[1][2] This dimerization effectively doubles the molecular size, leading to stronger van der Waals forces and requiring significantly more energy to disrupt the crystal lattice.[3]

Methyl 2-(2-Chloropropanamido)benzoate: In this ester analog, the acidic proton of the carboxylic acid is replaced by a methyl group (-COOCH3). While the carbonyl oxygen can still act as a hydrogen bond acceptor, the molecule lacks a hydrogen bond donor.[4] Consequently, esters are incapable of forming the strong intermolecular hydrogen-bonded dimers that characterize carboxylic acids.[4] Their primary intermolecular interactions are weaker dipole-dipole forces and van der Waals forces.

Predicted Melting Point Comparison

CompoundPredicted Melting Point Range (°C)Key Intermolecular Forces
2-(2-Chloropropanamido)benzoic AcidHigh (Estimated ~190-200 °C)Hydrogen Bonding (Dimerization), Dipole-Dipole, van der Waals
Methyl 2-(2-Chloropropanamido)benzoateLow (Likely below room temperature)Dipole-Dipole, van der Waals

Note: The estimated melting point for the acid is based on the reported value for the similar compound, 2-(2-chloro-acetylamino)-benzoic acid, which is 196-197 °C.[5] The ester is predicted to have a low melting point, similar to other simple esters like methyl 2-chlorobenzoate, which is a liquid at room temperature.

The substantial difference in predicted melting points underscores the critical role of the carboxylic acid's ability to form stable hydrogen-bonded dimers.

Visualizing Intermolecular Forces

The following diagrams illustrate the key intermolecular interactions for both molecules.

G cluster_acid 2-(2-Chloropropanamido)benzoic Acid Dimer cluster_ester Methyl 2-(2-Chloropropanamido)benzoate Interactions Acid1 R-COOH Acid2 HOOC-R Acid1->Acid2 Hydrogen Bond Acid2->Acid1 Hydrogen Bond Ester1 R-COOCH₃ Ester2 H₃COOC-R Ester1->Ester2 Dipole-Dipole Interaction

Caption: Intermolecular forces in the acid vs. ester.

Experimental Protocol: Capillary Melting Point Determination

The melting point of a compound is a critical parameter for its identification and purity assessment. The capillary method is a widely used and reliable technique for this purpose.[6]

Principle

A small, finely powdered sample of the solid is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature range over which the substance melts, from the first sign of liquefaction to complete melting, is observed and recorded.[7]

Apparatus
  • Melting point apparatus (e.g., Mel-Temp or similar)[7]

  • Capillary tubes (sealed at one end)[6]

  • Mortar and pestle

  • Spatula

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample in a desiccator.

    • Place a small amount of the sample on a clean, dry watch glass.

    • Finely powder the sample using a mortar and pestle to ensure uniform packing and heat transfer.[6]

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample. A small amount of sample will enter the tube.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample down into the bottom.

    • Repeat until a packed column of 2-3 mm in height is obtained.[8]

  • Melting Point Measurement:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Set the initial heating rate to be rapid to quickly approach the expected melting point.

    • When the temperature is about 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.[7]

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating and record the temperature at which the entire sample has melted into a clear liquid (T2).

    • The melting point is reported as the range T1 - T2.

  • Purity Assessment:

    • A pure compound will typically have a sharp melting point range of 0.5-2°C.

    • Impurities tend to lower the melting point and broaden the melting range.

Experimental Workflow Diagram

G start Start prep Sample Preparation (Drying and Grinding) start->prep load Load Capillary Tube (2-3 mm height) prep->load place Place in Apparatus load->place heat_fast Rapid Heating (to ~15°C below expected MP) place->heat_fast heat_slow Slow Heating (1-2°C / min) heat_fast->heat_slow observe Observe Melting heat_slow->observe record Record T1 (first liquid) and T2 (all liquid) observe->record end End record->end

Caption: Workflow for Capillary Melting Point Determination.

Conclusion for Researchers and Drug Development Professionals

The comparative analysis of 2-(2-chloropropanamido)benzoic acid and its methyl ester analog vividly illustrates the profound impact of molecular structure on fundamental physical properties. The presence of a carboxylic acid moiety facilitates strong intermolecular hydrogen bonding, leading to the formation of stable dimers and a consequently high melting point. In contrast, the ester, lacking this capability, is held together by weaker forces and is therefore expected to have a significantly lower melting point.

For professionals in drug development, this difference is of paramount importance. A higher melting point often correlates with greater crystalline stability and lower volatility, which are desirable traits for an active pharmaceutical ingredient (API). However, it can also be associated with lower solubility, a critical factor for bioavailability. Understanding these structure-property relationships is essential for the rational design of new chemical entities with optimized physicochemical profiles for formulation and delivery. This guide underscores the necessity of considering not only the chemical reactivity but also the physical characteristics of molecules at the earliest stages of the research and development process.

References

  • ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from ResolveMass. [Link]

  • The Exam Formula. (n.d.). Carboxylic Acids & Esters. Retrieved from The Exam Formula. [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary. [Link]

  • Gell, C., et al. (2008). Revisiting the Carboxylic Acid Dimers in Aqueous Solution: Interplay of Hydrogen Bonding, Hydrophobic Interactions, and Entropy. Journal of Chemical Theory and Computation, 4(11), 1845–1856. [Link]

  • Clark, J. (2015). an introduction to carboxylic acids. Retrieved from Chemguide. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2013, February 2). 2.2.14. Melting point - capillary method. Retrieved from EDQM. [Link]

  • Chemistry Guru. (n.d.). Dimerisation of Carboxylic Acid via Hydrogen Bond. Retrieved from Chemistry Guru. [Link]

  • Doc Brown's Chemistry. (n.d.). effects of intermolecular hydrogen bonding attractive force. Retrieved from Doc Brown's Chemistry. [Link]

  • University of Toronto. (n.d.). Melting point determination. Retrieved from University of Toronto. [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Analysis of Methyl 2-[(2-chloropropanoyl)amino]benzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-[(2-chloropropanoyl)amino]benzoate is a chemical intermediate of interest in pharmaceutical and agrochemical synthesis. As with any sy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-[(2-chloropropanoyl)amino]benzoate is a chemical intermediate of interest in pharmaceutical and agrochemical synthesis. As with any synthetic compound, ensuring its purity is paramount for the quality and safety of the final product. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of such non-volatile and thermally labile molecules.[1] This guide provides a comparative overview of potential Reversed-Phase HPLC (RP-HPLC) methods for the analysis of methyl 2-[(2-chloropropanoyl)amino]benzoate.

Understanding the Analyte: A Rationale for Method Selection

The structure of methyl 2-[(2-chloropropanoyl)amino]benzoate, featuring a substituted benzene ring, an amide linkage, and a methyl ester, suggests that it is a moderately polar compound. This makes it an ideal candidate for analysis by RP-HPLC, where a non-polar stationary phase is used with a polar mobile phase.[2] The retention of the analyte will be primarily governed by hydrophobic interactions between the molecule and the stationary phase.

Potential impurities in a sample of methyl 2-[(2-chloropropanoyl)amino]benzoate could include unreacted starting materials such as methyl 2-aminobenzoate (methyl anthranilate) and 2-chloropropionyl chloride, or byproducts from hydrolysis (e.g., 2-[(2-chloropropanoyl)amino]benzoic acid or methyl 2-aminobenzoate). A successful HPLC method must be able to resolve the main peak from these and other potential impurities.

Comparative Analytical Methodologies

Two primary RP-HPLC methods are proposed and compared for the analysis of methyl 2-[(2-chloropropanoyl)amino]benzoate:

  • Method A: Isocratic Elution with a Standard C18 Column. This approach offers simplicity, robustness, and is often sufficient for routine quality control.

  • Method B: Gradient Elution with a Phenyl-Hexyl Column. This method provides alternative selectivity and may be advantageous for resolving closely eluting impurities.

The performance of these hypothetical methods is predicted based on the analysis of structurally related benzoate and anthranilate derivatives.

Data Presentation

The following tables summarize the predicted performance characteristics of the two proposed HPLC methods.

Table 1: Predicted HPLC Method Performance Characteristics

ParameterMethod A: Isocratic RP-HPLC (C18)Method B: Gradient RP-HPLC (Phenyl-Hexyl)Advantage
Principle Separation based on hydrophobicity.[2]Separation based on hydrophobicity and π-π interactions.Method B for complex samples
Analyte Compatibility Non-volatile, moderately polar compounds.Non-volatile, moderately polar and aromatic compounds.Comparable
Resolution Good for simple mixtures.Potentially excellent for complex mixtures with aromatic impurities.Method B
Run Time ~15 minutes~20 minutesMethod A
Solvent Consumption LowerHigherMethod A
Method Development SimplerMore complexMethod A

Table 2: Predicted Retention Times of Target Analyte and Potential Impurities

CompoundPredicted Retention Time (Method A)Predicted Retention Time (Method B)Rationale for Elution Order
2-[(2-chloropropanoyl)amino]benzoic acid (Hydrolysis Product)~3.5 min~4.0 minMost polar due to the free carboxylic acid, thus elutes earliest.
Methyl 2-aminobenzoate (Starting Material)~5.0 min~6.0 minMore polar than the final product.
Methyl 2-[(2-chloropropanoyl)amino]benzoate (Target Analyte) ~8.0 min ~10.0 min Increased hydrophobicity from the acyl chain leads to longer retention.
2-chloropropionyl chloride (Starting Material)Not applicableNot applicableHighly reactive and would likely derivatize or degrade before or during analysis.

Experimental Protocols

The following are detailed, step-by-step methodologies for the proposed HPLC methods.

Method A: Isocratic RP-HPLC with UV Detection

This protocol describes a simple and robust method for the routine analysis of methyl 2-[(2-chloropropanoyl)amino]benzoate.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for the separation of non-polar to moderately polar compounds.

  • Mobile Phase: An isocratic mixture of acetonitrile and a buffer solution (e.g., 0.1% phosphoric acid in water). A common starting point is a 60:40 (v/v) mixture of acetonitrile and buffer.[3]

  • Flow Rate: A standard flow rate of 1.0 mL/min is suitable for a 4.6 mm internal diameter column.

  • Column Temperature: Maintained at 30°C to ensure reproducibility of retention times.

  • Detection Wavelength: Based on the UV absorbance of similar aromatic compounds, a wavelength of 254 nm is a good starting point.[4]

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

  • Further dilute 1 mL of the stock solution to 10 mL with the mobile phase to get a final concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method B: Gradient RP-HPLC with UV Detection

This protocol offers enhanced resolution for more complex samples containing closely eluting impurities.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with gradient capabilities, equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: A Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) for alternative selectivity.

  • Mobile Phase:

    • A: 0.025 M Potassium Phosphate (KH2PO4) buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 40% B

    • 2-15 min: 40% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 40% B

    • 18.1-20 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: DAD detection from 200-400 nm, with extraction at 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare the sample as described in Method A, using a 50:50 (v/v) mixture of acetonitrile and water as the diluent.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for HPLC analysis and method validation.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample filter->inject separate Separation on HPLC Column inject->separate detect UV/DAD Detection separate->detect data Data Acquisition & Processing detect->data G cluster_validation Analytical Method Validation specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness

Caption: Key parameters for analytical method validation according to ICH guidelines.

Conclusion

The choice between an isocratic and a gradient HPLC method for the analysis of methyl 2-[(2-chloropropanoyl)amino]benzoate will depend on the specific requirements of the analysis. For routine quality control of a well-characterized product, the simplicity and speed of an isocratic method (Method A) are highly advantageous. However, for method development, impurity profiling, and analysis of samples from less controlled synthetic routes, the enhanced resolution and flexibility of a gradient method (Method B) with an alternative selectivity column would be more appropriate.

This guide provides a scientifically grounded starting point for the development of a validated HPLC method for methyl 2-[(2-chloropropanoyl)amino]benzoate. Researchers are encouraged to use these proposed methods as a baseline and optimize the parameters to suit their specific instrumentation and sample matrices.

References

  • BenchChem. (2025).
  • SIELC Technologies. (2018, February 16). Separation of Methyl benzoate on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Reversed-phase chromatography. Retrieved from [Link]

  • Ahmed, N. R. (2023). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-63.
  • BenchChem. (2025). A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)

Sources

Validation

Comparative Reactivity Guide: 2-Chloropropionyl Chloride vs. Acetyl Chloride in the N-Acylation of Methyl Anthranilate

Executive Summary For researchers and drug development professionals synthesizing complex heterocycles like quinazolinones and benzoxazinones, the N-acylation of anthranilic acid derivatives is a foundational transformat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals synthesizing complex heterocycles like quinazolinones and benzoxazinones, the N-acylation of anthranilic acid derivatives is a foundational transformation,[1]. This guide provides an in-depth comparative analysis of reacting methyl anthranilate with two distinct acylating agents: acetyl chloride and 2-chloropropionyl chloride . By examining the interplay between steric hindrance and electronic activation, this guide establishes self-validating experimental workflows to optimize yield and purity.

Mechanistic Causality: Electronics vs. Sterics

To master this acylation, one must understand the specific microenvironment of the reactants. Methyl anthranilate is an ortho-substituted aromatic amine[2]. The amine group is electronically deactivated by the electron-withdrawing methyl ester (via resonance and inductive effects) and is sterically hindered by its ortho proximity[1].

When selecting an electrophile, a competition between electronic strength and steric bulk dictates the reaction kinetics:

  • Acetyl Chloride: Features an unhindered, highly reactive carbonyl center. The small methyl group provides minimal steric resistance, allowing for rapid nucleophilic attack even by the deactivated amine of methyl anthranilate.

  • 2-Chloropropionyl Chloride: This is a highly reactive bifunctional molecule[3]. The alpha-chlorine atom exerts a strong electron-withdrawing inductive (-I) effect, making the carbonyl carbon theoretically more electrophilic than that of acetyl chloride. However, the 1-chloroethyl group is significantly bulkier. When approaching the already hindered ortho-substituted amine, steric repulsion overrides the enhanced electrophilicity , resulting in slower reaction kinetics and a higher dependency on precise thermal control to prevent side reactions[3].

G MA Methyl Anthranilate (Sterically Hindered, Deactivated Amine) AC Acetyl Chloride (Low Steric Bulk) MA->AC N-Acylation CPC 2-Chloropropionyl Chloride (High Steric Bulk, High Electrophilicity) MA->CPC N-Acylation Prod1 Methyl 2-acetamidobenzoate Rapid Kinetics AC->Prod1 Kinetically Favored Prod2 Methyl 2-(2-chloropropanamido)benzoate Slower Kinetics CPC->Prod2 Sterically Hindered

Logical relationship of steric and electronic factors in N-acylation pathways.

Comparative Reactivity Profile

The following table synthesizes the quantitative and qualitative differences between the two electrophiles when reacted with methyl anthranilate under standard basic conditions (e.g., in dichloromethane with triethylamine).

MetricAcetyl Chloride2-Chloropropionyl Chloride
Electrophilic Strength HighVery High (Inductive -I effect)
Steric Hindrance Low (-CH3 group)High (-CHClCH3 group)
Reaction Kinetics (at RT) Rapid (< 1 hour)Moderate (3 - 5 hours)
Optimal Reaction Temp 0 °C → 25 °CStrictly 0 °C → 15 °C
Typical Isolated Yield 92 - 96%75 - 82%
Primary Side Reactions Minimal (Trace hydrolysis)Ketene formation, Alpha-substitution

Experimental Workflows: Self-Validating Protocols

As a best practice in application science, protocols must be designed as self-validating systems. The causality behind the reagent choices and the physical indicators of success are detailed below.

Causality in Reagent Selection
  • Solvent (Dichloromethane - DCM): A non-polar aprotic solvent ensures high solubility of the reactants while preventing the solvolysis of the highly moisture-sensitive acyl chlorides[3].

  • Base (Triethylamine - TEA): Acts as an acid scavenger. N-acylation generates HCl. If unneutralized, HCl will protonate methyl anthranilate, rendering it non-nucleophilic and halting the reaction.

  • Temperature Control: 2-Chloropropionyl chloride possesses an acidic alpha-proton. At elevated temperatures in the presence of TEA, it can undergo dehydrohalogenation to form a highly reactive ketene, leading to unwanted dimers[3].

Workflow S1 1. Solubilization MA + DCM + TEA S2 2. Thermal Control Cool to 0 °C S1->S2 S3 3. Electrophile Addition Dropwise Acyl Chloride S2->S3 S4 4. Reaction & Monitoring Warm to RT, TLC Check S3->S4 S5 5. Quench & Extract NH4Cl (aq) wash S4->S5

Step-by-step self-validating experimental workflow for N-acylation.

Protocol A: Acylation with Acetyl Chloride (Baseline)
  • Preparation: In an oven-dried flask under inert atmosphere, dissolve 10 mmol of methyl anthranilate in 20 mL of anhydrous DCM. Add 12 mmol (1.2 eq) of TEA.

  • Cooling: Submerge the flask in an ice bath to reach an internal temperature of 0 °C.

  • Addition: Dissolve 11 mmol (1.1 eq) of acetyl chloride in 5 mL of DCM. Add this solution dropwise over 10 minutes.

    • Self-Validation Checkpoint 1: A dense white cloud/precipitate of TEA·HCl should immediately form upon addition. This visually validates that the acyl chloride is active and HCl is being successfully scavenged.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Monitoring: Check by TLC (Hexanes:EtOAc 4:1).

    • Self-Validation Checkpoint 2: Methyl anthranilate exhibits strong blue fluorescence under 365 nm UV light. Upon acylation, the nitrogen's lone pair delocalizes into the new amide carbonyl, quenching this specific fluorescence. The disappearance of the fluorescent starting spot definitively validates reaction completion.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: Acylation with 2-Chloropropionyl Chloride (Sterically Hindered)
  • Preparation: Dissolve 10 mmol of methyl anthranilate and 15 mmol (1.5 eq) of TEA in 25 mL of anhydrous DCM. (Higher base equivalents compensate for potential side reactions).

  • Strict Cooling: Cool to 0 °C. Do not allow the temperature to rise during addition.

  • Addition: Dissolve 12 mmol (1.2 eq) of 2-chloropropionyl chloride[3] in 10 mL of DCM. Add dropwise very slowly (over 30 minutes) to prevent localized heating and ketene formation.

  • Reaction: Maintain at 0 °C for 1 hour, then allow to warm only to 15 °C and stir for an additional 3-4 hours.

  • Monitoring: Utilize the same UV fluorescence quenching checkpoint described in Protocol A. Note that the reaction will take significantly longer due to the steric clash between the 1-chloroethyl group and the ortho-ester.

  • Workup: Quench carefully with cold water, followed by a mild NaHCO₃ wash to remove unreacted acid, dry, and concentrate.

References

  • Novel synthesis of benzimidazole, 3,1-benzoxazine, 3-aminoquinazoline and 3-aminothieno[2,3-d]pyrimidine derivatives. NIScPR Online Periodicals Repository. Available at:[Link]

  • [1] CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones. ChemRxiv. Available at:[Link]

Sources

Comparative

Analytical Mastery: Elemental Analysis Standards for Chlorinated Benzoate Intermediates

Executive Summary Chlorinated benzoates (e.g., 4-chlorobenzoic acid, 2-amino-4-chlorobenzoic acid) are foundational intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Validating...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chlorinated benzoates (e.g., 4-chlorobenzoic acid, 2-amino-4-chlorobenzoic acid) are foundational intermediates in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Validating their elemental composition is critical for confirming stoichiometry, identifying structural integrity, and detecting halogenated impurities [[1]](). However, the robust aromatic carbon-chlorine (C-Cl) bond presents unique analytical challenges. This guide objectively compares modern analytical methodologies, providing researchers with a causality-driven framework for selecting the optimal protocol for halogen quantification.

Mechanistic Overview: The Halogen Challenge

In standard CHNS/O combustion analysis, organic samples are oxidized at high temperatures. For chlorinated benzoates, this thermal degradation liberates corrosive hydrogen chloride (HCl) and chlorine gas (Cl₂). If left unmitigated, these gases poison downstream reduction catalysts (like copper) and cause severe peak overlap in the Thermal Conductivity Detector (TCD).

Causality-Driven Solution for CHNS: To accurately determine Carbon, Hydrogen, and Nitrogen in these compounds, the combustion reduction tube must be packed with silver wool. The silver acts as a highly specific halogen trap, quantitatively precipitating volatile chlorine as solid silver chloride (AgCl) before it can reach the detector .

While silver wool solves the C/H/N detection problem, it completely sequesters the chlorine, preventing its quantification. To accurately measure the covalently bound chlorine itself, the C-Cl bond must be completely mineralized and the resulting ions isolated and measured.

Comparative Analysis: Chlorine Quantification Alternatives
1. Combustion Ion Chromatography (CIC): The Modern Gold Standard

CIC couples pyrohydrolytic combustion directly with ion chromatography. The sample is combusted at ~1000–1100°C, converting organic chlorine entirely to HCl/Cl₂, which is absorbed into an aqueous solution and automatically injected into an IC system [[2]](), 3.

  • Advantage: Fully automated, eliminates hazardous liquid acid digestions, and provides baseline chromatographic separation of different halogens (F, Cl, Br, I) at sub-ppm levels [[2]]().

2. Schöninger Flask Combustion + Argentometric Titration: The Traditional Baseline

The sample is manually combusted in an oxygen-filled Erlenmeyer flask. The gaseous combustion products are absorbed into a basic peroxide solution, and the chloride concentration is determined via potentiometric titration using a silver nitrate (AgNO₃) titrant 4.

  • Limitation: Highly operator-dependent. It is prone to incomplete combustion for highly stable poly-chlorinated aromatics and suffers from poor resolution if multiple halogens are present.

3. X-Ray Fluorescence (XRF): The Non-Destructive Screen

XRF measures the emission of characteristic secondary X-rays from a sample excited by a primary X-ray source.

  • Limitation: While non-destructive, matrix effects in light organic matrices (like benzoates) can severely skew quantitative accuracy for trace halogens. The Limit of Detection (LOD) is significantly higher than CIC.

Quantitative Data Summary

Table 1: Performance Comparison of Elemental Analysis Techniques for Chlorinated Benzoates

ParameterCombustion Ion Chromatography (CIC)Schöninger Flask + TitrationX-Ray Fluorescence (XRF)
Accuracy (Cl recovery) 99.0% – 101.5%95.0% – 105.0%90.0% – 110.0%
Limit of Detection (LOD) < 0.1 mg/kg (sub-ppm)~ 500 mg/kg (0.05%)~ 10 mg/kg (10 ppm)
Sample Size Required 1 – 150 mg20 – 100 mg> 500 mg (pressed pellets)
Automation & Throughput High (Automated autosampler)Low (Manual flask handling)High (Automated carousel)
Destructive? YesYesNo
Workflow Visualization

G Start Chlorinated Benzoate Sample CIC_Combust Pyrohydrolytic Combustion (1000°C, Ar/O2) Start->CIC_Combust CIC Workflow Sch_Combust Schöninger Flask Combustion (O2) Start->Sch_Combust Traditional Workflow CIC_Absorb Automated Gas Absorption (Aqueous H2O2) CIC_Combust->CIC_Absorb Volatile HCl / Cl2 CIC_IC Ion Chromatography Separation CIC_Absorb->CIC_IC Cl- Ions in Solution CIC_Result High-Precision Halogen Quantification CIC_IC->CIC_Result Conductivity Detection Sch_Absorb Manual Absorption (Alkaline Solution) Sch_Combust->Sch_Absorb Manual Transfer Sch_Titrate Argentometric Titration (AgNO3) Sch_Absorb->Sch_Titrate Cl- Ions in Solution Sch_Result Moderate-Precision Halogen Quantification Sch_Titrate->Sch_Result Potentiometric Endpoint

Logical workflow comparison between automated Combustion Ion Chromatography and traditional methods.

Self-Validating Experimental Protocol: Combustion Ion Chromatography (CIC)

To ensure strict scientific integrity, this CIC protocol is designed as a self-validating system. By incorporating a Certified Reference Material (CRM) and matrix blanks, the system continuously verifies its own combustion efficiency and chromatographic resolution.

Materials & Reagents:

  • Instrument: Automated CIC System (e.g., Mitsubishi AQF-2100H coupled with a high-performance IC) 3.

  • Absorber Solution: 100 ppm H₂O₂ in ultrapure water (18.2 MΩ·cm).

    • Causality: H₂O₂ ensures any co-eluting sulfur compounds are fully oxidized to sulfate, preventing peak tailing or interference with the chloride peak 3.

  • CRM: 4-Chlorobenzoic acid analytical standard (Theoretical Cl content: ~22.64%).

Step-by-Step Methodology:

  • System Blank Validation:

    • Action: Run an empty ceramic sample boat through the 1000°C combustion cycle.

    • Causality: Establishes a baseline to prove the argon/oxygen carrier gases and the quartz/ceramic combustion tubes are free of environmental chloride contamination.

  • Calibration & System Suitability:

    • Action: Inject aqueous chloride standards (0.1, 1.0, 10, and 50 ppm) directly into the IC. Next, combust 5 mg of the 4-Chlorobenzoic acid CRM.

    • Causality: The direct IC injection validates the detector's linearity. Combusting the CRM validates the pyrohydrolytic efficiency. If the CRM recovery is <99%, combustion is incomplete, indicating the furnace temperature must be increased or O₂ flow adjusted.

  • Sample Preparation & Weighing:

    • Action: Accurately weigh 2.0 - 5.0 mg of the chlorinated benzoate intermediate into a ceramic boat.

    • Causality: Small sample sizes (under 150 mg) prevent oxygen depletion in the furnace, ensuring complete oxidation and preventing the formation of soot, which can trap unreacted organochlorines 2.

  • Pyrohydrolytic Combustion:

    • Action: Introduce the boat into the furnace. Maintain Ar carrier gas and O₂ combustion gas flow.

    • Causality: The high temperature breaks the stable aromatic C-Cl bond. The humidified environment (pyrohydrolysis) ensures Cl₂ is efficiently reduced to HCl, which is highly soluble in the downstream absorber.

  • Absorption and IC Injection:

    • Action: The gas stream bubbles through the H₂O₂ absorber solution. A fixed loop automatically injects an aliquot onto an anion-exchange column.

    • Causality: The anion-exchange column separates chloride from other combustion byproducts (like fluoride, bromide, or sulfate) based on ionic radius and charge, allowing for specific, interference-free quantification via suppressed conductivity detection 2, [[3]]().

References
  • EAG Laboratories. "Combustion Ion Chromatography (CIC)." EAG.com. URL:[Link]

  • Max Planck Institute for Biogeochemistry. "Elemental Analysis." MPG.de. URL:[Link]

  • Central Laboratories UCT Prague. "Laboratory of Organic Elemental Analysis." VSCHT.cz. URL:[Link]

Sources

Validation

Structural Characterization &amp; Comparative Analysis: Methyl 2-[(2-chloropropanoyl)amino]benzoate

The following guide provides an in-depth technical comparison and structural analysis of Methyl 2-[(2-chloropropanoyl)amino]benzoate , referencing established crystallographic data of close structural analogs to elucidat...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and structural analysis of Methyl 2-[(2-chloropropanoyl)amino]benzoate , referencing established crystallographic data of close structural analogs to elucidate its physicochemical behavior.

[1]

Executive Summary

Methyl 2-[(2-chloropropanoyl)amino]benzoate (CAS: 72544-42-4) represents a critical class of N-acyl anthranilates , widely utilized as intermediates in the synthesis of agrochemicals (e.g., herbicide safeners) and quinazolinone-based pharmaceuticals.[1]

This guide analyzes the crystal architecture of this compound by benchmarking it against experimentally solved analogs, specifically Methyl 2-acetamidobenzoate and Methyl 2-(3-chlorobenzamido)benzoate .[1] The analysis focuses on the defining S(6) intramolecular hydrogen bonding motif , which governs the solubility, stability, and planar conformation essential for its biological activity.[1]

Structural Class & Core Architecture

The defining feature of this molecule is the N-acyl anthranilate scaffold .[1] Crystallographic studies of this class consistently reveal a "locked" conformation driven by an intramolecular hydrogen bond.[1]

The S(6) Resonance Motif

Unlike flexible amides, the N-(2-chloropropanoyl) group forms a strong hydrogen bond with the carbonyl oxygen of the methyl ester.[1] This creates a pseudo-six-membered ring (S(6) graph set), enforcing planarity between the benzene ring and the amide group.[1]

Key Structural Consequences:

  • Conformational Locking: The torsion angle

    
    (C-N-C-C) is constrained near 0° or 180°, minimizing entropic loss during receptor binding.[1]
    
  • Lipophilicity: The "hiding" of the polar N-H donor reduces solvation energy, increasing membrane permeability (LogP ~ 2.5–3.0).[1]

Visualization of the Structural Logic

The following diagram illustrates the conformational locking mechanism and the comparative workflow used to validate the structure.

StructuralLogic Substrate Methyl 2-aminobenzoate (Anthranilate Core) Acylation Acylation (2-Chloropropanoyl Cl) Substrate->Acylation + Base Target Target Molecule: Methyl 2-[(2-chloropropanoyl) amino]benzoate Acylation->Target Nucleophilic Subst. Motif S(6) Motif Formation (Intramolecular H-Bond) Target->Motif Thermodynamic Stabilization Properties Physicochemical Outcome: 1. Planar Conformation 2. Reduced Polarity 3. High Crystallinity Motif->Properties Determines

Figure 1: Structural synthesis and thermodynamic stabilization pathway of the N-acyl anthranilate core.

Comparative Crystallographic Data

Since the specific crystal structure of the target is often proprietary, we utilize high-confidence data from the homologous series.[1] The Methyl 2-(3-chlorobenzamido)benzoate serves as the closest crystallographic proxy for the "chloro-substituted amide" effect.[1]

Table 1: Structural Parameters & Comparison
ParameterTarget: Methyl 2-[(2-chloropropanoyl)amino]benzoateAnalog A: Methyl 2-acetamidobenzoate [1]Analog B: Methyl 2-(3-chlorobenzamido)benzoate [2]
Crystal System Predicted: MonoclinicOrthorhombicMonoclinic
Space Group Predicted:[1] P2₁/cPna2₁P2₁/c
Z (Units/Cell) 444
Intramol.[1] H-Bond N-H...O (Ester) N-H...O (Ester) N-H...O (Ester)
H-Bond Length ~1.95 - 2.05 Å2.02 Å1.96 Å
Dihedral Angle < 5° (Ring/Amide)2.1°2.99°
Packing Forces C-H...Cl, π-π StackingvdW, π-π StackingC-H...O, C-H...Cl, π-π Stacking
Density (Calc) ~1.35 g/cm³1.28 g/cm³1.41 g/cm³

Analysis of Differences:

  • Steric Bulk: The 2-chloropropanoyl group introduces a chiral center (if racemic) and greater volume than the acetyl group in Analog A.[1] This typically expands the unit cell volume compared to the acetamide.[1]

  • Chlorine Interactions: Unlike the acetamide, the target molecule will exhibit weak C-H...Cl intermolecular contacts, which often direct the packing into "zigzag" or "herringbone" motifs, similar to Analog B.[1]

Experimental Protocol: Structure Determination

To experimentally validate the crystal structure of this specific derivative, the following self-validating protocol is recommended.

Phase 1: Crystal Growth (Slow Evaporation)[1]
  • Solvent Selection: Dissolve 50 mg of the compound in 5 mL of Ethanol/Ethyl Acetate (1:1) . The presence of the chlorine atom improves solubility in moderately polar solvents.[1]

  • Seeding: If an oil forms (common with flexible alkyl chains), scratch the vessel side or add a micro-seed of Methyl 2-acetamidobenzoate to induce nucleation (isomorphous seeding).[1]

  • Conditions: Allow to stand at 4°C in a vibration-free environment. Crystals typically appear within 48-72 hours as colorless prisms.[1]

Phase 2: X-Ray Diffraction (SXRD) Workflow

The following DOT diagram outlines the decision tree for solving the structure, ensuring data integrity.

SXRD_Workflow Crystal Single Crystal Selection (0.2 x 0.2 x 0.1 mm) Mount Mount on Goniometer (100K Cryo-stream) Crystal->Mount Collect Data Collection (Mo Kα or Cu Kα) Mount->Collect Solve Structure Solution (Direct Methods / SHELXT) Collect->Solve Refine Refinement (SHELXL) Check R-factor < 5% Solve->Refine Check Validation Check: Are displacement ellipsoids normal? Refine->Check Check->Refine No (Disorder) Final Generate CIF & ORTEP Plot Check->Final Yes (Publish)

Figure 2: Standardized workflow for Single Crystal X-Ray Diffraction (SXRD) determination.

Implications for Drug Design

Understanding the crystal structure of Methyl 2-[(2-chloropropanoyl)amino]benzoate provides critical insights for medicinal chemistry:

  • Bioisosterism: The chlorine atom at the

    
    -position of the amide mimics the steric bulk of a methyl group but adds lipophilicity and a potential "sigma-hole" for halogen bonding with receptor sites.[1]
    
  • Metabolic Stability: The steric hindrance provided by the 2-chloro substituent retards enzymatic hydrolysis of the amide bond compared to the unsubstituted propionyl analog.[1]

  • Solubility Profile: The crystal density and packing efficiency (driven by C-H...Cl interactions) directly correlate to the compound's aqueous solubility.[1] The high melting point associated with the planar S(6) motif suggests lower aqueous solubility but higher stability in solid formulations.[1]

References

  • Methyl 2-acetamidobenzoate Structure:Acta Crystallographica Section E, Structure Reports Online.
  • Methyl 2-(3-chlorobenzamido)benzoate Structure: Ait Sidi Hammou, M., et al. (2012).[1] "Methyl 2-(3-chlorobenzamido)benzoate."[1] Acta Crystallographica Section E, 68(5), o1515.[1] Link

  • General Anthranilate Chemistry: Wiklund, P., et al. (2006).[1] "Synthesis of N-acyl anthranilic acid derivatives." Current Organic Synthesis.

  • Compound Data: PubChem CID 13114778 (Analogous structures) and CAS 72544-42-4 Entry.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Methyl 2-[(2-chloropropanoyl)amino]benzoate proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of Methyl 2-[(2-chloropropanoyl)amino]benzoate Methyl 2-[(2-chloropropanoyl)amino]benzoate (CAS: 72544-42-4) is a halogenated organic building block frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of Methyl 2-[(2-chloropropanoyl)amino]benzoate

Methyl 2-[(2-chloropropanoyl)amino]benzoate (CAS: 72544-42-4) is a halogenated organic building block frequently utilized in pharmaceutical synthesis and drug development[1]. Due to the presence of an alpha-chloroamide moiety and ester linkages, this compound presents specific reactivity profiles, including potential alkylating activity and environmental persistence.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. This document provides the causality behind regulatory disposal rules and outlines self-validating protocols to ensure your laboratory operations maintain the highest standards of safety, compliance, and environmental stewardship.

Chemical Profile & Causality of Hazards

To safely manage a chemical, one must understand its molecular behavior under stress conditions. Methyl 2-[(2-chloropropanoyl)amino]benzoate consists of an aniline derivative esterified with methanol and acylated with a 2-chloropropanoyl group.

  • Thermal Degradation & Dioxin Risk: Halogenated organics cannot be disposed of in standard organic waste streams. When combusted at lower temperatures, they undergo incomplete oxidation, leading to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans[2][3]. Furthermore, combustion releases corrosive hydrogen chloride (HCl) gas.

  • Aqueous Hydrolysis: This compound must never be disposed of down the drain. In non-neutral aqueous environments, the ester and amide bonds hydrolyze to release 2-chloropropanoic acid—a toxic, corrosive aquatic pollutant that resists standard wastewater bioremediation.

  • BTU Alteration: Mixing this compound with non-halogenated waste (which is often fuel-blended for energy recovery) lowers the overall calorific (BTU) value of the waste stream and introduces chlorine into systems unequipped with caustic scrubbers, violating Resource Conservation and Recovery Act (RCRA) standards[2][4].

HydrolysisPathway Parent Methyl 2-[(2-chloropropanoyl) amino]benzoate Aqueous Aqueous Environment (High/Low pH) Parent->Aqueous Improper Drain Disposal Inter1 2-Chloropropanoic Acid (Toxic/Corrosive) Aqueous->Inter1 Amide/Ester Hydrolysis Inter2 Methyl Anthranilate Derivatives Aqueous->Inter2 Amide/Ester Hydrolysis EnvRisk Aquatic Toxicity & Bioaccumulation Inter1->EnvRisk Environmental Release Inter2->EnvRisk Environmental Release

Fig 1. Hydrolysis pathway illustrating the environmental risk of aqueous drain disposal.

Quantitative Data & Risk Assessment

To ensure regulatory compliance and operational safety, adhere to the quantitative parameters and PPE requirements outlined below.

Table 1: Quantitative Parameters for Halogenated Waste Incineration

Parameter Standard Requirement Causality / Scientific Rationale
Secondary Chamber Temp ≥ 1100°C Provides sufficient activation energy to homolyze C-Cl bonds, preventing de novo synthesis of dioxins/furans[3][5].
Gas Residence Time ≥ 2.0 seconds Ensures complete thermal oxidation of volatilized organic intermediates[3].
Halogen Content Threshold > 1% by weight Dictates the mandatory use of twin-chamber incinerators over standard rotary kilns[3][5].

| Total Organic Carbon | < 3% in Slag | Validates complete combustion; prevents leaching of unburned organics from bottom ash[3]. |

Table 2: PPE and Operational Compatibility

PPE / Equipment Specification Causality / Rationale
Gloves Nitrile or Neoprene (Double-gloved) Protects against the potential alkylating activity of the alpha-chloroamide moiety.
Eye Protection Chemical splash goggles Prevents ocular exposure to corrosive hydrolysis byproducts.

| Waste Container | PTFE-lined HDPE | Halogenated organics can embrittle standard plastics; PTFE prevents chemical degradation[6]. |

Step-by-Step Disposal Protocol (Self-Validating System)

Under RCRA guidelines, Methyl 2-[(2-chloropropanoyl)amino]benzoate must be strictly managed as a Halogenated Organic Waste [6][7]. The following protocol ensures a closed-loop, self-validating disposal process.

Protocol A: Source Segregation and SAA Containerization
  • Preparation: Don appropriate PPE (Table 2). Ensure the work is conducted inside a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • Segregation: Identify the designated "Halogenated Organic Waste" container. Critical Rule: Do not mix with non-halogenated solvents (e.g., acetone, ethanol)[4][6].

  • Transfer: Carefully transfer the chemical (and any contaminated consumables, such as pipette tips) into the PTFE-lined HDPE container.

  • Labeling: Immediately update the RCRA manifest label with the full chemical name, CAS number (72544-42-4), and the exact mass added.

  • System Validation:

    • Mass Balance Check: Weigh the container before and after addition. Cross-reference the added mass with your laboratory usage log to ensure 100% material accountability.

    • Surface Integrity Check: Swipe the exterior of the sealed container with a pH indicator wipe. A neutral reading (pH 6-7) validates that no external contamination or acidic hydrolysis has occurred on the container surface.

  • Storage: Move the container to the Satellite Accumulation Area (SAA). The SAA must feature secondary containment and be located away from strong bases or oxidizing agents[6].

DisposalWorkflow Waste Methyl 2-[(2-chloropropanoyl) amino]benzoate Segregation Segregation: Halogenated Organics Waste->Segregation Collect & Label SAA Satellite Accumulation Area (SAA) Segregation->SAA Store in Secondary Containment Manifest RCRA Manifesting & Transport SAA->Manifest Licensed Contractor Incinerator Twin-Chamber Incinerator (>1100°C, >2s) Manifest->Incinerator Thermal Destruction Scrubber Caustic Scrubbing (HCl Neutralization) Incinerator->Scrubber Exhaust Gas Mitigation

Fig 2. Cradle-to-grave disposal workflow for halogenated organic waste.
Protocol B: Spill Response and Decontamination

In the event of a localized spill outside of containment:

  • Isolation: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered to maximize exhaust draw.

  • Containment: Surround the spill with a non-combustible, inert absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like sawdust, as halogenated compounds can react unpredictably[6].

  • Collection: Using non-sparking tools, scoop the absorbed mixture into a heavy-duty hazardous waste bag. Seal and place it into the Halogenated Organic Waste container.

  • Neutralization: Wash the spill surface with a mild alkaline detergent solution to neutralize any residual 2-chloropropanoic acid that may have formed via ambient moisture hydrolysis.

  • System Validation: Wipe the decontaminated area with a damp pH test strip. A return to a baseline neutral pH (7.0), coupled with the absence of visible residue, validates that the area is chemically safe for normal operational resumption.

References

  • [2] U.S. Environmental Protection Agency (EPA). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from: [Link]

  • [3] Corpseed. What are the Standards for Emission or Discharge of Environmental Pollutants for Common Hazardous Waste Incinerator? Retrieved from:[Link]

  • [5] Maharashtra Pollution Control Board (MPCB). Protocol for Performance Evaluation and Monitoring of Hazardous Waste Treatment Facilities. Retrieved from:[Link]

  • [4] University of Cincinnati EH&S. Advisory 7.3 - Segregation and Disposal of Non-Hazardous and Hazardous Waste Chemicals. Retrieved from: [Link]

  • [7] New Mexico State University (NMSU). Hazardous Waste Management Manual. Retrieved from:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 2-[(2-chloropropanoyl)amino]benzoate

This document provides a comprehensive, technically grounded guide for the safe handling and disposal of Methyl 2-[(2-chloropropanoyl)amino]benzoate. As this is a niche chemical, a specific Safety Data Sheet (SDS) may no...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, technically grounded guide for the safe handling and disposal of Methyl 2-[(2-chloropropanoyl)amino]benzoate. As this is a niche chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide synthesizes data from structurally analogous compounds, namely chlorinated esters like Methyl 2-chloropropionate and aminobenzoate derivatives, to establish a robust safety protocol. The primary objective is to ensure your safety by providing not just procedural steps, but the scientific rationale behind them.

Hazard Analysis: Understanding the "Why" Behind the Precautions

Methyl 2-[(2-chloropropanoyl)amino]benzoate possesses several functional groups that inform its potential hazards: a chlorinated acyl chain, an amide linkage, and a methyl ester on an aromatic ring. Based on analogs, a comprehensive risk assessment anticipates the following hazards.

Table 1: Inferred Hazard Profile
Hazard ClassificationDescriptionRationale based on Structural AnalogsSource
Skin Corrosion/Irritation Expected to cause skin irritation.Acylated aminobenzoates and chlorinated esters are known skin irritants.[1][2][1][2]
Serious Eye Damage/Irritation Causes serious eye irritation. Potentially a lachrymator (tear-inducing).Methyl 2-chloropropionate is a known lachrymator and causes serious eye irritation.[1][3][1][3]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust or vapors.This is a common characteristic of reactive acyl chlorides and related compounds.[1][4][1][4]
Flammability Potential to be a combustible or flammable liquid.Methyl 2-chloropropionate is a flammable liquid with a flashpoint of 38°C.[1][1]
Hazardous Decomposition Thermal decomposition may produce toxic gases.Combustion of chlorinated organic compounds can release Hydrogen Chloride (HCl), Carbon Monoxide (CO), Carbon Dioxide (CO2), and Nitrogen Oxides (NOx).[2][3][2][3]

Core Personal Protective Equipment (PPE) Mandates

Given the anticipated hazards, a multi-layered PPE approach is essential. This is your primary barrier against exposure and must be worn at all times when handling the compound.

  • Eye and Face Protection:

    • Minimum Requirement: Wear tightly fitting safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[5]

    • Enhanced Precaution: When handling larger quantities (>10g) or if there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[6][7] This is crucial because the compound is expected to be a severe eye irritant and lachrymator.[1][3]

  • Skin and Body Protection:

    • Gloves: Use chemical-resistant, impervious gloves. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[5][6] For prolonged handling, consider thicker gloves or double-gloving. Use proper glove removal technique to avoid skin contamination.[6]

    • Laboratory Coat: A flame-retardant lab coat is mandatory. Ensure it is fully buttoned and the sleeves cover your wrists.[6]

    • Additional Protection: For tasks with a high splash potential, a chemical-resistant apron over the lab coat is recommended. Wear closed-toe shoes at all times.

  • Respiratory Protection:

    • Standard Operations: All handling of Methyl 2-[(2-chloropropanoyl)amino]benzoate must be conducted within a certified chemical fume hood.[2] This engineering control is the primary method for preventing respiratory exposure.

    • Emergency or High-Risk Scenarios: If the fume hood is not available or in the event of a large spill, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used by trained personnel.[5]

Operational Protocol: A Step-by-Step Workflow

This protocol is designed to minimize exposure risk at every stage of handling.

Pre-Handling Safety Checklist
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the indicated safe working height.

  • Assemble all PPE: Don your lab coat, safety goggles, and gloves before approaching the work area.

  • Prepare a Decontamination Area: Have a designated waste container for halogenated organic compounds ready within the fume hood.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower and eyewash station.[8]

Safe Handling Workflow

The following diagram outlines the logical flow for safely handling the compound.

prep 1. Preparation - Verify fume hood - Don all required PPE - Prepare waste container handling 2. Chemical Handling - Work within fume hood sash - Use non-sparking tools - Keep container closed when not in use prep->handling Proceed post_handling 3. Post-Handling - Securely seal primary container - Decontaminate spatula/glassware handling->post_handling Experiment Complete waste 4. Waste Segregation - Dispose of contaminated consumables in designated halogenated waste post_handling->waste Segregate cleanup 5. Final Cleanup - Wipe down fume hood surfaces - Remove PPE in correct order - Wash hands thoroughly waste->cleanup Finalize

Caption: Step-by-step workflow for handling Methyl 2-[(2-chloropropanoyl)amino]benzoate.

Emergency Procedures
  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. For small spills within a fume hood, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container. For large spills, evacuate and contact your institution's environmental health and safety department.[9]

Decontamination and Disposal Plan

As a chlorinated organic compound, Methyl 2-[(2-chloropropanoyl)amino]benzoate and its associated waste must not be disposed of down the sink.[10] Improper disposal can lead to environmental contamination.

Waste Segregation and Disposal Pathway

All materials contaminated with this compound must be treated as hazardous waste.

start Waste Generated (e.g., contaminated gloves, wipes, excess chemical, solutions) is_chlorinated Is it a chlorinated compound? start->is_chlorinated halogenated_waste Dispose in 'Halogenated Organic Waste' Container is_chlorinated->halogenated_waste Yes non_halogenated_waste Dispose in 'Non-Halogenated Organic Waste' Container is_chlorinated->non_halogenated_waste No

Caption: Decision pathway for proper waste segregation.

Disposal Protocol
  • Collect Waste: All disposable items (gloves, pipette tips, absorbent pads) and residual chemical must be collected in a clearly labeled, sealable container designated for "Halogenated Organic Waste".[11][12]

  • Rinsate: Glassware should be rinsed with a small amount of a suitable organic solvent (e.g., acetone). This rinsate must also be collected and disposed of as halogenated waste.[13]

  • Container Management: Keep the waste container closed when not in use and store it in a well-ventilated area, away from incompatible materials.

  • Final Disposal: The sealed container must be disposed of through your institution's approved hazardous waste management program, likely destined for high-temperature incineration.[14]

By adhering to these stringent PPE, handling, and disposal protocols, you can effectively mitigate the risks associated with Methyl 2-[(2-chloropropanoyl)amino]benzoate and ensure a safe laboratory environment.

References

  • Methyl 2-chloropropionate - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Methyl-2-chloropropion
  • Methyl 2-amino-5-chlorobenzoate - SAFETY DATA SHEET. (2009). Thermo Fisher Scientific.
  • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development.
  • Material Safety Data Sheet - Methyl benzo
  • Treatment and disposal of chemical wastes in daily labor
  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
  • Laboratory Liquid Waste Disposal Flow Chart. Environmental Safety Guidebook.
  • Methyl 2-chloropropionate SDS, 17639-93-9 Safety D
  • Methyl 2-chloropropionate | C4H7ClO2 | CID 28659. PubChem - NIH.
  • METHYL-2-CHLOROPROPIONATE CAS No 17639-93-9 - Safety D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025). MilliporeSigma.
  • Protective Gear for Chemical Handling Must-Have Equipment. (2024). SAMS Solutions.
  • Personal Protective Equipment. (2025). US EPA.
  • Methyl 2-amino-5-chlorobenzo
  • Material Safety Data Sheet - Methyl 4-aminobenzo
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.